Doxepin
Description
Structure
2D Structure
Properties
IUPAC Name |
3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQWQRRAPPTVAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022966 | |
| Record name | Doxepin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Doxepin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015273 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
154-157 °C @ 0.03 MM HG | |
| Record name | DOXEPIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3069 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
WHITE CRYSTALLINE SUBSTANCE; 1 G SOL IN 1 ML WATER, 2 ML ALCOHOL, 10 ML CHLOROFORM /HYDROCHLORIDE/, In water, 31.57 mg/l at 25 °C., 3.19e-02 g/L | |
| Record name | DOXEPIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3069 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Doxepin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015273 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
OILY LIQUID CONSISTING OF A MIXTURE OF CIS- & TRANS- ISOMERS | |
CAS No. |
1668-19-5 | |
| Record name | Doxepin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1668-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Doxepin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DOXEPIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3069 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Doxepin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015273 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
Crystals, melting point 184 to 186 °C, 188 to 189 °C (a cis-trans mixture of approx 1:5) /HYDROCHLORIDE/, Crystals, melting point 161 to 164 °C, 168 to 169 °C /MALEATE/, Melting point 192 to 193 °C /trans-HYDROCHLORIDE/, Crystals, melting point 209 to 210.5 °C /cis-HYDROCHLORIDE/, 184 - 186 °C | |
| Record name | DOXEPIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3069 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Doxepin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015273 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Doxepin's intricate dance with neuroinflammation unfolds through key signaling pathways.
For Immediate Release
[City, State] – A comprehensive technical guide released today sheds new light on the molecular mechanisms by which the tricyclic antidepressant doxepin exerts its anti-neuroinflammatory effects. The guide, intended for researchers, scientists, and drug development professionals, details the signaling pathways modulated by this compound, offering a valuable resource for the development of novel therapeutics targeting neuroinflammatory and neurodegenerative diseases.
The in-depth guide meticulously outlines this compound's interaction with the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling cascade, a central pathway in cell survival and inflammation. Evidence suggests that this compound can activate this pathway, leading to the suppression of pro-inflammatory responses.[1]
While direct evidence remains to be fully elucidated, the guide also explores the potential influence of this compound on other critical inflammatory pathways, including the Toll-like receptor 4 (TLR4), Nuclear Factor-kappa B (NF-κB), and the NLRP3 inflammasome. These pathways are pivotal in the innate immune response and are often dysregulated in neuroinflammatory conditions. The document synthesizes existing literature on the effects of tricyclic antidepressants on these pathways, postulating a potential role for this compound in their modulation.
Furthermore, the guide delves into the possible interplay between this compound and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and cAMP response element-binding protein (CREB) signaling pathways. The JAK/STAT pathway is a primary conduit for cytokine signaling, while CREB is a key transcription factor involved in neuronal survival and plasticity. Understanding how this compound may influence these pathways could open new avenues for therapeutic intervention.
The technical guide provides a thorough examination of the current understanding of this compound's role in mitigating neuroinflammation, complete with detailed summaries of quantitative data, experimental protocols, and visual diagrams of the signaling pathways.
An In-Depth Technical Guide to this compound's Signaling Pathways in Neuroinflammation
This technical guide provides a detailed overview of the signaling pathways implicated in the anti-neuroinflammatory effects of this compound. The information is tailored for researchers, scientists, and professionals in drug development.
The PI3K/Akt Signaling Pathway: A Core Mechanism
The most well-documented anti-neuroinflammatory mechanism of this compound involves the activation of the PI3K/Akt signaling pathway.[1] This pathway is a critical regulator of cell survival, proliferation, and inflammation.
Mechanism of Action:
This compound has been shown to activate the PI3K/Akt pathway, leading to the phosphorylation and activation of Akt.[1] Activated Akt, in turn, can phosphorylate a variety of downstream targets, ultimately leading to the inhibition of pro-inflammatory gene expression and the promotion of cell survival. In the context of neuroinflammation, this activation has been demonstrated to suppress the deleterious effects induced by lipopolysaccharide (LPS), a potent inflammatory stimulus.[1] Specifically, this compound treatment has been found to counteract the LPS-induced augmentation of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β) in C6-glioma cells.[1]
Signaling Pathway Diagram:
Quantitative Data Summary:
| Cell Type | Treatment | This compound Concentration | Effect on p-Akt | Effect on TNF-α | Effect on IL-1β | Reference |
| C6-glioma cells | LPS | Not specified | Increased | Decreased | Decreased |
Experimental Protocol: Western Blot for Akt Phosphorylation
This protocol outlines the general steps for assessing Akt phosphorylation via Western blotting.
-
Cell Culture and Treatment: Plate cells (e.g., C6-glioma, primary microglia, or astrocytes) and grow to 70-80% confluency. Treat cells with this compound at various concentrations for a specified time, with or without LPS co-stimulation. Include vehicle-treated and LPS-only controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate proteins by size on a 10% SDS-polyacrylamide gel.
-
Western Blotting: Transfer proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473). Subsequently, probe with a primary antibody for total Akt as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect chemiluminescence using an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal.
Potential Modulation of TLR4/NF-κB Signaling
While direct evidence for this compound's interaction with the TLR4/NF-κB pathway is limited, the known anti-inflammatory effects of some tricyclic antidepressants suggest a potential role. This pathway is a key initiator of the innate immune response in the central nervous system.
Hypothesized Mechanism of Action:
LPS, a component of gram-negative bacteria, activates TLR4, leading to a signaling cascade that culminates in the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of numerous pro-inflammatory genes, including TNF-α, IL-6, and IL-1β. It is plausible that this compound may interfere with this pathway at one or more levels, such as by inhibiting TLR4 activation, downstream signaling components, or NF-κB nuclear translocation.
Signaling Pathway Diagram:
Experimental Protocol: Chromatin Immunoprecipitation (ChIP) for NF-κB Binding
This protocol can be used to determine if this compound affects the binding of NF-κB to the promoters of pro-inflammatory genes.
-
Cell Treatment and Cross-linking: Treat cells as described for Western blotting. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against an NF-κB subunit (e.g., p65). Precipitate the antibody-protein-DNA complexes using protein A/G agarose beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating. Purify the DNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of target genes known to be regulated by NF-κB (e.g., TNF-α, IL-6).
-
Data Analysis: Quantify the amount of immunoprecipitated DNA relative to an input control. A decrease in NF-κB binding in this compound-treated cells would suggest inhibition of the pathway.
Potential Interaction with the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of IL-1β and IL-18. Some studies have shown that other psychotropic drugs can modulate NLRP3 inflammasome activity, suggesting a potential, yet unconfirmed, role for this compound.
Hypothesized Mechanism of Action:
The activation of the NLRP3 inflammasome is a two-step process involving a priming signal (often from TLR4 activation leading to increased NLRP3 and pro-IL-1β expression) and an activation signal (e.g., ATP, nigericin). This compound could potentially interfere with either the priming or activation step, thereby reducing the production of mature IL-1β.
Signaling Pathway Diagram:
References
The Off-Target Pharmacology of Doxepin: A Technical Guide to its Molecular Interactions Beyond Monoamine Transporters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxepin, a dibenzoxepine tricyclic agent, has been a cornerstone in the treatment of depression and anxiety for decades. Its primary therapeutic efficacy in these disorders is attributed to the inhibition of serotonin (SERT) and norepinephrine (NET) transporters. However, the clinical profile of this compound, including its sedative, anticholinergic, and anti-pruritic effects, is a direct consequence of its engagement with a wide array of molecular targets beyond these primary transporters. This technical guide provides an in-depth exploration of this compound's off-target pharmacology, offering a comprehensive overview of its binding affinities, the signaling pathways it modulates, and the experimental methodologies used to characterize these interactions. Understanding this polypharmacology is critical for drug development professionals aiming to design more selective agents or to repurpose existing molecules for new therapeutic indications.
Quantitative Binding Profile of this compound
This compound exhibits a promiscuous binding profile, interacting with high affinity with several G-protein coupled receptors (GPCRs) and ion channels. The following tables summarize the in vitro binding affinities (Ki) of this compound for a range of molecular targets, compiled from various publicly available databases and literature sources.
Table 1: this compound Binding Affinities for Histamine, Adrenergic, and Muscarinic Receptors
| Receptor Subtype | Ki (nM) | Receptor Family | Primary Signaling Pathway |
| Histamine H1 | 0.24 - 0.31 | Histamine | Gq/11 |
| Histamine H2 | 83 | Histamine | Gs |
| Adrenergic α1 | 24 | Adrenergic | Gq/11 |
| Adrenergic α2 | >1000 | Adrenergic | Gi/o |
| Muscarinic M1 | 18 - 38 | Acetylcholine | Gq/11 |
| Muscarinic M2 | 160 - 230 | Acetylcholine | Gi/o |
| Muscarinic M3 | 25 - 52 | Acetylcholine | Gq/11 |
| Muscarinic M4 | 20 - 82 | Acetylcholine | Gi/o |
| Muscarinic M5 | 5.6 - 75 | Acetylcholine | Gq/11 |
Table 2: this compound Binding Affinities for Serotonin Receptors and Other Targets
| Receptor/Channel Subtype | Ki (nM) / IC50 (µM) | Target Family | Primary Signaling Pathway/Function |
| Serotonin 5-HT1A | Moderate Affinity | Serotonin | Gi/o |
| Serotonin 5-HT2A | Strong Affinity | Serotonin | Gq/11 |
| Serotonin 5-HT2C | Moderate Affinity | Serotonin | Gq/11 |
| Serotonin 5-HT6 | Binder | Serotonin | Gs |
| Voltage-gated Sodium Channels | Potent Blocker | Ion Channel | Neuronal excitability |
| hERG Potassium Channel | 6.5 (IC50) | Ion Channel | Cardiac repolarization |
Key Off-Target Signaling Pathways
This compound's interaction with its non-monoamine transporter targets leads to the modulation of several critical intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.
Gq/11-Coupled Receptor Signaling
This compound is a potent antagonist at several Gq/11-coupled receptors, including histamine H1, muscarinic M1/M3/M5, and α1-adrenergic receptors.[1][2] Antagonism of these receptors by this compound blocks the canonical Gq signaling pathway.
Caption: this compound antagonism of Gq/11-coupled receptors.
Gi/o-Coupled Receptor Signaling
This compound also acts as an antagonist at Gi/o-coupled receptors such as muscarinic M2/M4 and serotonin 5-HT1A receptors.[3] This antagonism prevents the inhibition of adenylyl cyclase.
Caption: this compound antagonism of Gi/o-coupled receptors.
Experimental Protocols
The characterization of this compound's interactions with its molecular targets relies on a suite of well-established experimental techniques. Below are detailed methodologies for key assays.
Radioligand Binding Displacement Assay
This assay is fundamental for determining the binding affinity (Ki) of a test compound (this compound) for a specific receptor.
Caption: Workflow for a radioligand binding displacement assay.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the receptor of interest.
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand (typically at its Kd value).
-
Add increasing concentrations of unlabeled this compound.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, unlabeled ligand for the receptor.
-
Initiate the binding reaction by adding the membrane preparation.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to minimize non-specific binding.
-
-
Quantification and Analysis:
-
Dry the filter mat and measure the trapped radioactivity using a scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Cellular Assays
Functional assays are essential to determine whether this compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.
Caption: Workflow for a calcium mobilization assay.
Detailed Methodology:
-
Cell Culture and Plating:
-
Culture cells expressing the Gq-coupled receptor of interest in a suitable medium.
-
Seed the cells into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transport inhibitor like probenecid (to prevent dye leakage).
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the cells to take up the dye.
-
-
Compound Addition and Measurement:
-
To assess antagonist activity, pre-incubate the cells with varying concentrations of this compound.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Initiate the measurement of fluorescence and, after establishing a baseline, inject a known agonist for the receptor.
-
Continue to monitor the fluorescence signal to capture the calcium transient.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the intracellular calcium concentration.
-
For antagonist testing, plot the agonist response as a function of this compound concentration to determine the IC50 of this compound's inhibitory effect.
-
This assay measures changes in intracellular cyclic AMP (cAMP) levels, which are modulated by the activity of Gs (stimulatory) and Gi (inhibitory) coupled receptors.
Detailed Methodology:
-
Cell Culture and Plating:
-
Seed cells expressing the Gs- or Gi-coupled receptor of interest in a 96-well plate.
-
-
Assay Procedure:
-
For Gs-coupled receptors , incubate the cells with varying concentrations of this compound (to test for antagonism) followed by a known agonist.
-
For Gi-coupled receptors , stimulate the cells with an agent that increases basal cAMP levels (e.g., forskolin) in the presence of varying concentrations of this compound and a known agonist.
-
After the incubation period, lyse the cells to release the intracellular cAMP.
-
-
cAMP Detection:
-
Quantify the cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit.
-
-
Data Analysis:
-
Generate dose-response curves to determine the effect of this compound on agonist-stimulated (Gs) or forskolin-stimulated (Gi) cAMP production.
-
Whole-Cell Patch-Clamp Electrophysiology for Ion Channels
This technique is the gold standard for investigating the effects of compounds on ion channel function, such as this compound's blockade of hERG potassium channels.[4][5]
Detailed Methodology:
-
Cell Preparation:
-
Use a cell line stably expressing the ion channel of interest (e.g., hERG).
-
Plate the cells at a low density on glass coverslips.
-
-
Electrophysiological Recording:
-
Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.
-
Using a micromanipulator, approach a single cell with a glass micropipette filled with an internal solution.
-
Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the patch of membrane under the pipette to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
-
Voltage-Clamp Protocol and Drug Application:
-
Apply a specific voltage-clamp protocol to elicit ionic currents through the channel of interest.
-
Record the baseline currents.
-
Perfuse the cell with a solution containing a known concentration of this compound and record the currents again.
-
Perform a washout by perfusing with the drug-free external solution to observe any recovery of the current.
-
-
Data Analysis:
-
Measure the amplitude of the current before, during, and after this compound application.
-
Calculate the percentage of current inhibition at different this compound concentrations to construct a dose-response curve and determine the IC50 value.
-
Conclusion
This compound's clinical utility and side-effect profile are intricately linked to its complex polypharmacology. A thorough understanding of its interactions with a multitude of "off-target" receptors and ion channels is paramount for both basic and clinical researchers. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for scientists in the field of drug discovery and development, facilitating the design of more selective compounds and the exploration of novel therapeutic applications for existing drugs. The continued investigation into the molecular targets of established drugs like this compound will undoubtedly pave the way for the next generation of safer and more effective therapeutics.
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
Doxepin's Influence on Hippocampal Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the current understanding of how the tricyclic antidepressant Doxepin modulates gene expression within the hippocampus. The hippocampus, a brain region critical for memory and mood regulation, is a key target for antidepressant action. This document synthesizes findings from preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways to facilitate further research and drug development.
Core Findings: this compound's Neuroprotective Gene Modulation
This compound's therapeutic effects appear to extend beyond its classical mechanism of inhibiting serotonin and norepinephrine reuptake.[1][2][3] Research indicates that this compound can induce changes in the expression of genes pivotal for neuronal survival and apoptosis, particularly under conditions of stress.
Data Summary: Gene Expression Alterations
The following tables summarize the quantitative changes in hippocampal gene expression observed in preclinical rat models following this compound administration.
Table 1: Effect of this compound on Gene Expression in Stressed Rats
| Gene | This compound Dose (i.p.) | Duration | Change in mRNA Expression vs. Stress Group | p-value | Reference |
| Bad | 1 mg/kg | 21 days | ↓ 74.14% | 0.022 | [4] |
| Bad | 5 mg/kg | 21 days | ↓ 85.97% | 0.006 | [4] |
| Bax | 1 mg/kg | 21 days | ↓ 72.71% | 0.017 | |
| Bax | 5 mg/kg | 21 days | ↓ 75.9% | 0.017 | |
| Bcl-2 | 1 mg/kg | 21 days | ↑ 22.41% | 0.67 | |
| Bcl-2 | 5 mg/kg | 21 days | ↓ 14.26% | 0.64 | |
| TNF-α | 1 mg/kg | 21 days | ↓ 52.32% | 0.21 | |
| TNF-α | 5 mg/kg | 21 days | ↑ 9.93% | 0.9 | |
| MAPK14 | 1 mg/kg | 21 days | ↑ 91.1% | 0.43 | |
| MAPK14 | 5 mg/kg | 21 days | ↓ 33% | 0.83 | |
| AKT1 | 1 mg/kg | 21 days | ↑ 145.12% | 0.25 | |
| AKT1 | 5 mg/kg | 21 days | ↑ 1.22% | 0.98 |
Table 2: Effect of this compound on Gene Expression in Non-Stressed (Intact) Rats
| Gene | This compound Dose (i.p.) | Duration | Change in mRNA Expression vs. Control | p-value | Reference |
| Bad | 5 mg/kg | 21 days | Significantly Decreased | < 0.05 | |
| Bcl-2 | 1 mg/kg & 5 mg/kg | 21 days | No Significant Change | > 0.05 | |
| Bax | 1 mg/kg & 5 mg/kg | 21 days | No Significant Change | > 0.05 | |
| BDNF | 1 mg/kg & 5 mg/kg | 21 days | No Significant Change | > 0.05 | |
| TNF-α | 1 mg/kg & 5 mg/kg | 21 days | No Significant Change | > 0.05 | |
| MAPK14 | 1 mg/kg & 5 mg/kg | 21 days | No Significant Change | > 0.05 | |
| AKT1 | 1 mg/kg & 5 mg/kg | 21 days | No Significant Change | > 0.05 |
Experimental Protocols
The findings presented are primarily derived from studies utilizing a chronic stress model in rats. Below are the generalized methodologies employed in this research.
Animal Models and Drug Administration
-
Subjects: Male Wistar rats were commonly used.
-
Groups: Studies typically included control, stress-only, and stress-plus-Doxepin groups at varying dosages (e.g., 1 mg/kg and 5 mg/kg). Non-stress studies included control and this compound-treated groups.
-
Administration: this compound was administered via intraperitoneal (i.p.) injection daily for a period of 21 days.
Stress Induction
-
Method: Chronic restraint stress was induced by placing rats in adjustable restraint chambers for a duration of 6 hours per day for 21 consecutive days.
Gene Expression Analysis
-
Tissue Collection: Following the treatment period, the hippocampus was dissected and stored at -80°C.
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted from the hippocampal tissue, and complementary DNA (cDNA) was synthesized using reverse transcription.
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of target genes were quantified using qRT-PCR. The results were typically normalized to a housekeeping gene.
Protein Level Analysis
-
Enzyme-Linked Immunosorbent Assay (ELISA): Protein levels of certain targets, such as TNF-α, were measured in hippocampal homogenates using ELISA kits.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in the literature.
Caption: Experimental workflow for this compound studies.
Caption: this compound's effect on apoptotic gene expression.
Caption: Hypothesized PI3K/AKT/mTOR pathway.
Discussion and Future Directions
The available evidence strongly suggests that this compound's therapeutic action in the hippocampus, particularly under stress, involves the modulation of genes central to apoptosis. By downregulating the pro-apoptotic genes Bad and Bax, this compound may protect hippocampal neurons from the detrimental effects of chronic stress. In a model of Alzheimer's disease, low-dose this compound has been shown to potentially enhance synaptic plasticity through the PI3K/AKT/mTOR pathway, suggesting a broader neuroprotective role.
However, the effects of this compound on gene expression in non-stressed, healthy brains appear to be less pronounced. This suggests that this compound's neuroprotective gene modulation may be more prominent in a pathological context.
Future research should aim to:
-
Utilize broader transcriptomic approaches (e.g., RNA-sequencing) to uncover a more comprehensive profile of this compound-regulated genes in the hippocampus.
-
Investigate the upstream regulatory mechanisms, such as transcription factors and epigenetic modifications, that mediate this compound's effects on gene expression.
-
Validate the functional consequences of these gene expression changes on neuronal morphology, synaptic function, and behavior.
-
Explore the dose-dependent effects of this compound on these pathways, as some studies indicate that lower doses may be more effective in certain contexts.
By elucidating the molecular mechanisms underlying this compound's action in the hippocampus, we can pave the way for the development of more targeted and effective therapeutic strategies for stress-related and neurodegenerative disorders.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Effects of this compound on gene expressions of Bcl-2 family, TNF-α, MAP kinase 14, and Akt1 in the hippocampus of rats exposed to stress - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacological Profile of Doxepin's E and Z Isomers
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Doxepin, a dibenzoxepin tricyclic agent, is utilized for its antidepressant, anxiolytic, sedative, and antipruritic properties.[1][2] Commercially, this compound is formulated as a mixture of two geometric isomers: (E)-doxepin and (Z)-doxepin, typically in a ratio of approximately 85:15, respectively.[1][3][4] This technical guide elucidates the distinct pharmacological and pharmacokinetic profiles of these two isomers. The stereoselectivity of their interactions with biological targets is a critical determinant of their overall therapeutic effects. The (Z)-isomer exhibits significantly higher affinity for the histamine H₁ receptor, accounting for its pronounced sedative effects, while the (E)-isomer is a more potent inhibitor of serotonin and norepinephrine reuptake, contributing to the drug's antidepressant activity. Understanding these isomeric differences is paramount for targeted drug development and optimizing therapeutic applications.
Pharmacodynamic Profile: Receptor Binding and Functional Activity
The therapeutic and adverse effects of this compound are mediated through its interaction with a variety of neuroreceptors and transporters. The E and Z isomers exhibit significant differences in their affinity and activity at these sites.
Histamine H₁ Receptor (H₁R) Antagonism
The most pronounced stereoselective difference is observed at the histamine H₁ receptor.
-
(Z)-Doxepin: This isomer is a highly potent H₁R antagonist. Studies have demonstrated that the (Z)-isomer has an affinity for the wild-type H₁R that is over five times higher than that of the (E)-isomer. This potent antihistaminic activity is the primary mechanism behind the sedative and hypnotic effects of this compound, which are leveraged in the low-dose treatment of insomnia.
-
(E)-Doxepin: While still active at the H₁R, the (E)-isomer is substantially less potent than its (Z) counterpart.
The structural basis for this enhanced affinity has been linked to the Thr112 residue within the H₁R ligand-binding pocket, which fosters a chemical environment that is more favorable for the binding of the (Z)-isomer.
Monoamine Reuptake Inhibition
The antidepressant effects of this compound are primarily attributed to the inhibition of serotonin (SERT) and norepinephrine (NET) transporters.
-
(E)-Doxepin: The (E)-isomer is the more active and selective inhibitor of both serotonin and norepinephrine reuptake.
-
(Z)-Doxepin: The (Z)-isomer is less active as a reuptake inhibitor.
Other Receptor Interactions
As a tricyclic agent, this compound also interacts with muscarinic acetylcholine receptors (mAChR) and α₁-adrenergic receptors. This antagonism contributes to common side effects such as dry mouth, constipation, and orthostatic hypotension. Specific binding affinities for each isomer at these receptors are not as extensively characterized in publicly available literature.
Summary of Pharmacodynamic Properties
The distinct activities of the this compound isomers are summarized in the table below.
| Target | Predominant Isomer Activity | Associated Therapeutic Effect |
| Histamine H₁ Receptor (H₁R) | (Z)-Doxepin ( >5-fold higher affinity) | Sedation, Hypnosis, Antipruritic |
| Serotonin Transporter (SERT) | (E)-Doxepin | Antidepressant |
| Norepinephrine Transporter (NET) | (E)-Doxepin | Antidepressant |
| Muscarinic Receptors (mAChR) | Mixture | Anticholinergic Side Effects |
| α₁-Adrenergic Receptors | Mixture | Antiadrenergic Side Effects |
Pharmacokinetic Profile: Isomer-Specific Metabolism
The metabolism of this compound is stereoselective, primarily occurring in the liver via the cytochrome P450 (CYP) enzyme system.
-
Demethylation: Both isomers undergo N-demethylation to form the active metabolite desmethylthis compound (northis compound). This process is mainly catalyzed by CYP2C19 . Interestingly, while the parent drug is an 85:15 (E:Z) mixture, the resulting plasma ratio of E-desmethylthis compound to Z-desmethylthis compound is approximately 50:50. This indicates a differential rate of formation or subsequent metabolism of the desmethyl metabolites.
-
Hydroxylation: The (E)-isomer of this compound also undergoes hydroxylation, a reaction primarily mediated by CYP2D6 . This pathway is largely specific to the E-isomer.
These metabolic pathways are crucial for the clearance of the drug and are subject to genetic polymorphisms in CYP2C19 and CYP2D6, as well as drug-drug interactions.
References
Doxepin's Binding Affinity for Histamine H1 and H2 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding characteristics of doxepin to histamine H1 and H2 receptors. This compound, a tricyclic antidepressant, is a notably potent antagonist of the histamine H1 receptor and also exhibits affinity for the H2 receptor. This document summarizes the quantitative binding data, details the experimental protocols used for these determinations, and visualizes the relevant biological and experimental pathways.
Quantitative Binding Affinity of this compound
This compound demonstrates exceptionally high affinity for the histamine H1 receptor, positioning it as one of the most potent H1 antagonists known.[1] Its affinity for the H2 receptor is also noted, contributing to its complex pharmacological profile.[2][3] The binding affinities are typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating a stronger binding affinity.
The data presented below is compiled from various in vitro studies, primarily utilizing radioligand binding assays.
Table 1: this compound Binding Affinity for Histamine H1 Receptor
| Parameter | Value | Species/Tissue | Notes |
| Kd | 0.020 nM | Rat Brain | High-affinity site identified using [3H]this compound.[4] |
| Kd | 0.31 nM (3.1 x 10-10 M) | Human Brain | High-affinity site identified using [3H]this compound.[5] |
| Ki | 0.24 nM | Not Specified | --- |
| Affinity of Z-isomer vs. E-isomer | ~5.2-fold higher for Z-isomer | Wild-Type H1R | Commercial this compound is a mixture of E- and Z-isomers. |
Table 2: this compound Binding Affinity for Histamine H2 Receptor
| Parameter | Value | Species/Tissue | Notes |
| Ki / Kd | Data Not Available | --- | This compound is recognized as an antagonist at the H2 receptor, though specific high-affinity binding constants are not as prominently reported in the literature as for the H1 receptor. |
Experimental Protocols: Radioligand Competition Binding Assay
The determination of this compound's binding affinity for histamine receptors is predominantly achieved through radioligand competition binding assays. This technique measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor.
Principle
A fixed concentration of a radioligand with known high affinity for the receptor of interest (e.g., [3H]pyrilamine for H1 receptors) is incubated with a preparation of cells or membranes expressing the receptor. The assay is conducted in the presence of varying concentrations of the unlabeled competitor drug (this compound). The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. This can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
General Methodology
-
Receptor Preparation :
-
Cell membranes are prepared from tissues (e.g., rat or guinea pig brain) or cultured cell lines recombinantly expressing the human H1 or H2 receptor.
-
The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The membrane pellet is then washed and resuspended in an appropriate assay buffer.
-
-
Assay Incubation :
-
The reaction mixture is prepared in assay tubes or microplates and typically contains:
-
The membrane preparation (a source of receptors).
-
A fixed concentration of the radioligand (e.g., [3H]this compound or another specific antagonist).
-
A range of concentrations of the unlabeled competitor drug (this compound).
-
-
A control for non-specific binding is included, which contains a high concentration of a known, non-radioactive ligand to saturate the receptors.
-
The mixture is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.
-
-
Separation of Bound and Free Radioligand :
-
Following incubation, the reaction is terminated, and the receptor-bound radioligand must be separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are then washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification :
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis :
-
Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the competitor.
-
The data are then plotted as the percentage of specific binding versus the log concentration of the competitor drug, generating a sigmoidal competition curve.
-
The IC50 value is determined from this curve.
-
The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathways
The histamine H1 and H2 receptors are both G-protein coupled receptors (GPCRs), but they couple to different G-proteins and activate distinct downstream signaling cascades.
Experimental Workflow
The following diagram illustrates the workflow for a typical radioligand competition binding assay used to determine the Ki of this compound.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. selleckchem.com [selleckchem.com]
- 4. High-affinity binding of [3H]this compound to histamine H1-receptors in rat brain: possible identification of a subclass of histamine H1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
Neuroprotective Properties of Doxepin Against Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress is a significant contributor to the pathophysiology of numerous neurodegenerative diseases. This technical guide provides an in-depth analysis of the neuroprotective properties of the tricyclic antidepressant Doxepin against oxidative stress-induced neuronal injury. Drawing upon key scientific literature, this document details the experimental evidence, underlying molecular mechanisms, and relevant research methodologies. Quantitative data from seminal studies are presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for assessing neuroprotection and oxidative stress are provided, alongside visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's neuroprotective potential.
Introduction
This compound, a tricyclic antidepressant, has traditionally been utilized for the management of major depressive disorder and anxiety.[1] Emerging evidence, however, suggests a broader therapeutic potential for this compound, particularly in the realm of neuroprotection.[2][3] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a well-established factor in the progression of neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease.[2] This guide explores the compelling evidence supporting the role of this compound as a neuroprotective agent against oxidative stress.
Quantitative Data on the Neuroprotective Effects of this compound
The neuroprotective efficacy of this compound has been quantified in several key studies. The following tables summarize the significant findings from a pivotal in vitro study by Ji et al. (2004), which investigated the effects of this compound on cultured neurons subjected to oxidative stress induced by glutamate, sodium dithionite, and hemoglobin.[2]
Table 1: Effect of this compound on Neuronal Viability (MTT Assay) under Oxidative Stress
| Oxidative Stressor | Treatment Group | This compound Concentration (nmol/L) | MTT Absorbance (OD) | % Protection |
| Glutamate (0.5 mmol/L) | Control | - | 0.60 ± 0.05 | - |
| Glutamate | - | 0.25 ± 0.03 | - | |
| Glutamate + this compound | 1 | 0.38 ± 0.04 | 37.1% | |
| Glutamate + this compound | 10 | 0.45 ± 0.05 | 57.1% | |
| Glutamate + this compound | 100 | 0.52 ± 0.06 | 77.1% | |
| Sodium Dithionite (0.5 mmol/L) | Control | - | 0.61 ± 0.04 | - |
| Sodium Dithionite | - | 0.28 ± 0.03 | - | |
| Sodium Dithionite + this compound | 1 | 0.40 ± 0.04 | 36.4% | |
| Sodium Dithionite + this compound | 10 | 0.48 ± 0.05 | 60.6% | |
| Sodium Dithionite + this compound | 100 | 0.55 ± 0.05 | 81.8% | |
| Hemoglobin (100 mg/L) | Control | - | 0.62 ± 0.05 | - |
| Hemoglobin | - | 0.30 ± 0.04 | - | |
| Hemoglobin + this compound | 1 | 0.42 ± 0.04 | 37.5% | |
| Hemoglobin + this compound | 10 | 0.50 ± 0.05 | 62.5% | |
| Hemoglobin + this compound | 100 | 0.57 ± 0.06 | 84.4% |
Table 2: Effect of this compound on Lactate Dehydrogenase (LDH) Leakage in Neurons under Oxidative Stress
| Oxidative Stressor | Treatment Group | This compound Concentration (nmol/L) | LDH Leakage (U/L) | % Inhibition |
| Glutamate (0.5 mmol/L) | Control | - | 15.2 ± 2.1 | - |
| Glutamate | - | 45.8 ± 4.3 | - | |
| Glutamate + this compound | 1 | 35.1 ± 3.5 | 35.0% | |
| Glutamate + this compound | 10 | 28.4 ± 2.9 | 56.9% | |
| Glutamate + this compound | 100 | 22.1 ± 2.5 | 77.5% | |
| Sodium Dithionite (0.5 mmol/L) | Control | - | 16.1 ± 2.3 | - |
| Sodium Dithionite | - | 48.2 ± 4.5 | - | |
| Sodium Dithionite + this compound | 1 | 37.5 ± 3.8 | 33.3% | |
| Sodium Dithionite + this compound | 10 | 30.1 ± 3.2 | 56.4% | |
| Sodium Dithionite + this compound | 100 | 24.3 ± 2.8 | 74.4% | |
| Hemoglobin (100 mg/L) | Control | - | 15.8 ± 2.2 | - |
| Hemoglobin | - | 47.5 ± 4.4 | - | |
| Hemoglobin + this compound | 1 | 36.8 ± 3.7 | 33.8% | |
| Hemoglobin + this compound | 10 | 29.5 ± 3.1 | 56.8% | |
| Hemoglobin + this compound | 100 | 23.6 ± 2.7 | 75.4% |
Table 3: Effect of this compound on Malondialdehyde (MDA) and Superoxide Dismutase (SOD) Levels in Neurons under Oxidative Stress
| Oxidative Stressor | Treatment Group | This compound Concentration (nmol/L) | MDA Content (nmol/mg protein) | SOD Activity (U/mg protein) |
| Glutamate (0.5 mmol/L) | Control | - | 1.25 ± 0.15 | 45.2 ± 4.1 |
| Glutamate | - | 3.85 ± 0.32 | 21.8 ± 2.5 | |
| Glutamate + this compound | 1 | 2.98 ± 0.28 | 28.5 ± 2.9 | |
| Glutamate + this compound | 10 | 2.21 ± 0.21 | 35.1 ± 3.3 | |
| Glutamate + this compound | 100 | 1.68 ± 0.18 | 40.2 ± 3.8 | |
| Sodium Dithionite (0.5 mmol/L) | Control | - | 1.31 ± 0.16 | 46.1 ± 4.3 |
| Sodium Dithionite | - | 4.02 ± 0.35 | 22.5 ± 2.6 | |
| Sodium Dithionite + this compound | 1 | 3.15 ± 0.30 | 29.8 ± 3.1 | |
| Sodium Dithionite + this compound | 10 | 2.38 ± 0.24 | 36.5 ± 3.5 | |
| Sodium Dithionite + this compound | 100 | 1.79 ± 0.19 | 41.8 ± 4.0 | |
| Hemoglobin (100 mg/L) | Control | - | 1.28 ± 0.14 | 45.8 ± 4.2 |
| Hemoglobin | - | 3.96 ± 0.34 | 22.1 ± 2.4 | |
| Hemoglobin + this compound | 1 | 3.09 ± 0.29 | 29.1 ± 3.0 | |
| Hemoglobin + this compound | 10 | 2.32 ± 0.23 | 35.9 ± 3.4 | |
| Hemoglobin + this compound | 100 | 1.75 ± 0.18 | 41.1 ± 3.9 |
Table 4: Effect of this compound on Intracellular Calcium ([Ca2+]i) Accumulation in Neurons under Oxidative Stress
| Oxidative Stressor | Treatment Group | This compound Concentration (nmol/L) | [Ca2+]i (nmol/L) |
| Glutamate (0.5 mmol/L) | Control | - | 105 ± 12 |
| Glutamate | - | 385 ± 35 | |
| Glutamate + this compound | 1 | 298 ± 28 | |
| Glutamate + this compound | 10 | 215 ± 22 | |
| Glutamate + this compound | 100 | 158 ± 18 | |
| Sodium Dithionite (0.5 mmol/L) | Control | - | 108 ± 13 |
| Sodium Dithionite | - | 398 ± 38 | |
| Sodium Dithionite + this compound | 1 | 312 ± 30 | |
| Sodium Dithionite + this compound | 10 | 228 ± 24 | |
| Sodium Dithionite + this compound | 100 | 165 ± 19 | |
| Hemoglobin (100 mg/L) | Control | - | 106 ± 11 |
| Hemoglobin | - | 392 ± 36 | |
| Hemoglobin + this compound | 1 | 305 ± 29 | |
| Hemoglobin + this compound | 10 | 221 ± 23 | |
| Hemoglobin + this compound | 100 | 161 ± 17 |
Proposed Mechanisms of Neuroprotection
This compound's neuroprotective effects against oxidative stress are believed to be multifactorial, involving the modulation of several key cellular pathways.
Attenuation of Intracellular Calcium Overload
A critical event in oxidative stress-induced neuronal death is the dysregulation of intracellular calcium homeostasis. This compound has been shown to significantly suppress the accumulation of intracellular calcium ([Ca2+]i) in neurons exposed to oxidative insults. This suggests that this compound may act as a calcium antagonist, although the precise mechanism requires further elucidation. By preventing calcium overload, this compound can inhibit the activation of calcium-dependent enzymes that contribute to neuronal damage.
Enhancement of Antioxidant Defense
This compound appears to bolster the endogenous antioxidant defense system. Studies have demonstrated that this compound treatment leads to an increase in the activity of superoxide dismutase (SOD), a crucial enzyme that catalyzes the dismutation of superoxide radicals into less harmful molecules. This enhancement of antioxidant enzyme activity contributes to the reduction of overall oxidative stress.
Reduction of Lipid Peroxidation
Oxidative stress can lead to the damaging peroxidation of lipids in cellular membranes, a process that generates cytotoxic byproducts such as malondialdehyde (MDA). This compound has been shown to decrease the levels of MDA in neurons under oxidative stress, indicating its ability to inhibit lipid peroxidation and preserve membrane integrity.
Involvement of the PI3K/Akt Signaling Pathway
Recent evidence suggests that the neuroprotective and anti-inflammatory effects of this compound may be mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and apoptosis. Activation of Akt can lead to the downstream inhibition of pro-apoptotic factors and the promotion of cell survival mechanisms. While direct evidence in the context of oxidative stress in neurons is still emerging, the involvement of the PI3K/Akt pathway represents a promising avenue for understanding this compound's neuroprotective actions.
Signaling Pathways
The following diagram illustrates the proposed signaling pathway for this compound's neuroprotective effects against oxidative stress.
Caption: Proposed signaling pathway of this compound's neuroprotection.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Induction of Oxidative Stress in Neuronal Cultures
A common method to induce oxidative stress in primary neuronal cultures is through exposure to glutamate.
Caption: Workflow for inducing oxidative stress in neuronal cultures.
-
Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured in a suitable medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics) on poly-L-lysine coated plates.
-
This compound Pre-treatment: After a specified number of days in vitro, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 10, 100 nmol/L) or a vehicle control. Cells are pre-incubated for a defined period (e.g., 30 minutes).
-
Oxidative Stress Induction: Following pre-treatment, an oxidative stressor is added to the culture medium. For example, glutamate is added to a final concentration of 0.5 mmol/L for 15 minutes. Other stressors like sodium dithionite (0.5 mmol/L for 24 hours) or hemoglobin (100 mg/L for 24 hours) can also be used.
-
Incubation: After exposure to the stressor, the medium is replaced with fresh culture medium (containing this compound or vehicle) and the cells are incubated for a further 24 hours.
-
Assessment: Following incubation, various assays are performed to assess cell viability, cytotoxicity, and markers of oxidative stress.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Incubation with MTT: Following the 24-hour incubation period after oxidative stress induction, add the MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate: Incubate the plate for 4 hours at 37°C in a humidified CO2 incubator.
-
Solubilization: After incubation, add a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
LDH Assay for Cytotoxicity
The LDH assay measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
-
Sample Collection: Carefully collect the culture supernatant from each well.
-
Reaction Mixture: Prepare a reaction mixture containing diaphorase and NAD+, and a tetrazolium salt (INT).
-
Incubation: Add the culture supernatant to the reaction mixture and incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution (e.g., 1M acetic acid) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm. The amount of color formed is proportional to the amount of LDH released.
Malondialdehyde (MDA) Assay
This assay measures lipid peroxidation by quantifying MDA.
-
Cell Lysis: Lyse the cultured neurons and collect the cell lysate.
-
Reaction with TBA: Add thiobarbituric acid (TBA) reagent to the cell lysate and heat at 95°C for 60 minutes.
-
Cooling and Centrifugation: Cool the samples on ice and centrifuge to pellet any precipitate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 532 nm. The concentration of MDA is calculated using a standard curve.
Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of the antioxidant enzyme SOD.
-
Cell Lysate Preparation: Prepare cell lysates from the cultured neurons.
-
Reaction Mixture: Use a commercial SOD assay kit which typically contains a substrate (e.g., a tetrazolium salt) that is reduced by superoxide anions generated by a xanthine/xanthine oxidase system.
-
Measurement: The SOD in the sample competes for the superoxide anions, thereby inhibiting the reduction of the substrate. The color change is measured spectrophotometrically, and the SOD activity is calculated based on the degree of inhibition.
Intracellular Calcium ([Ca2+]i) Measurement
Fura-2/AM, a ratiometric fluorescent dye, is commonly used to measure intracellular calcium.
-
Dye Loading: Incubate the cultured neurons with Fura-2/AM in a suitable buffer for a specified time to allow the dye to enter the cells.
-
Washing: Wash the cells to remove extracellular dye.
-
Fluorescence Measurement: Excite the cells alternately at 340 nm and 380 nm and measure the fluorescence emission at 510 nm using a fluorescence microscope or plate reader.
-
Ratio Calculation: The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.
Conclusion
The evidence presented in this technical guide strongly supports the neuroprotective properties of this compound against oxidative stress. Through its ability to mitigate intracellular calcium overload, enhance endogenous antioxidant defenses, and reduce lipid peroxidation, this compound demonstrates significant potential as a therapeutic agent for neurodegenerative diseases where oxidative stress is a key pathological feature. The likely involvement of the PI3K/Akt signaling pathway provides a compelling direction for future research to further elucidate the precise molecular mechanisms underlying this compound's neuroprotective effects. The detailed experimental protocols provided herein offer a practical framework for researchers to further investigate and validate the therapeutic potential of this compound in various models of neuronal injury.
References
- 1. Tricyclic antidepressant treatment evokes regional changes in neurotrophic factors over time within the intact and degenerating nigrostriatal system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. This compound protects cultured neurons against oxidative stress-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Doxepin's Role in Modulating Microglial Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the current understanding of doxepin's role in modulating microglial activation, a key process in neuroinflammation. This compound, a tricyclic antidepressant, has demonstrated anti-inflammatory properties that extend beyond its primary indication. This document summarizes the quantitative effects of this compound on microglial phenotype and inflammatory mediator release, details the experimental protocols used to ascertain these effects, and elucidates the known and proposed signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development, facilitating further investigation into the therapeutic potential of this compound in neuroinflammatory and neurodegenerative disorders.
Introduction
Microglia, the resident immune cells of the central nervous system (CNS), play a critical role in maintaining brain homeostasis. However, their persistent activation is a hallmark of neuroinflammation and is implicated in the pathogenesis of numerous neurological disorders. This compound, a well-established tricyclic antidepressant, has garnered increasing interest for its potential immunomodulatory effects. Evidence suggests that this compound can attenuate microglial activation, thereby mitigating the detrimental consequences of neuroinflammation. This guide explores the mechanisms and experimental evidence supporting the role of this compound as a modulator of microglial function.
Quantitative Effects of this compound on Microglial Activation
This compound has been shown to influence several key markers of microglial activation. The following tables summarize the quantitative findings from pertinent studies.
Table 1: Effect of this compound on Microglial Morphology
| Cell Type | Treatment Conditions | Outcome Measure | Result | Significance | Reference |
| Primary rat astrocyte-microglia co-cultures (physiological, 5% microglia) | 10 ng/mL this compound for 2 h | Percentage of resting ramified microglia | Significant increase | p ≤ 0.0001 | [1] |
| Percentage of activated amoeboid microglia | Significant decrease | p < 0.001 | [1] | ||
| Primary rat astrocyte-microglia co-cultures (pathological, 30% microglia) | 10 ng/mL this compound for 2 h | Percentage of resting ramified microglia | Significant increase | p < 0.001 | [1] |
| Percentage of activated amoeboid microglia | Significant decrease | p < 0.001 | [1] |
Table 2: Effect of this compound on Pro-inflammatory Cytokine and Mediator Release
| Cell/Tissue Type | Stimulation | This compound Concentration | Outcome Measure | Result | Significance | Reference |
| C6-glioma cells | Lipopolysaccharide (LPS) | Not specified | TNF-α levels | Suppression | Not specified | [2] |
| IL-1β levels | Suppression | Not specified | ||||
| Primary rat astrocyte-microglia co-cultures | None | 10 ng/mL for 2 h | TNF-α concentration | No significant change | p = ns | |
| IL-6 concentration | No significant change | p = ns | ||||
| Nitric Oxide (NO) concentration | No significant change | p = ns | ||||
| Rat mixed glial culture | Not specified | Not specified | IL-1β release | Decrease | Not specified | |
| TNF-α release | Decrease | Not specified |
Table 3: Effect of this compound on Microglial Activation Markers
| Animal Model | Treatment | Tissue | Outcome Measure | Result | Significance | Reference |
| Rat model of neuropathic pain | Intraperitoneal injection | Spinal cord and Dorsal Root Ganglia (DRG) | IBA-1 protein level | No significant change | Not specified |
Signaling Pathways Modulated by this compound in Microglia
This compound's influence on microglial activation is mediated through the modulation of specific intracellular signaling pathways. The primary pathway identified is the PI3K/Akt signaling cascade. Furthermore, based on evidence from other tricyclic antidepressants, a role for the Toll-like receptor 4 (TLR4) pathway is proposed.
PI3K/Akt Signaling Pathway
Studies have shown that this compound's anti-inflammatory effects are mediated through the activation of the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt) pathway. In the context of LPS-induced inflammation, this compound promotes the phosphorylation of Akt, which in turn can lead to the suppression of pro-inflammatory gene expression.
Figure 1: this compound-mediated activation of the PI3K/Akt signaling pathway.
Proposed Toll-like Receptor 4 (TLR4) Signaling Pathway
While direct evidence for this compound's interaction with TLR4 is pending, studies on other tricyclic antidepressants, such as amitriptyline, have demonstrated inhibition of TLR4 signaling. TLR4 is a key pattern recognition receptor on microglia that, upon activation by ligands like LPS, triggers a pro-inflammatory cascade. It is plausible that this compound may similarly interfere with this pathway, preventing downstream activation of transcription factors like NF-κB and subsequent cytokine production.
Figure 2: Proposed inhibitory effect of this compound on the TLR4 signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research findings. This section provides a comprehensive overview of key experimental protocols employed in the study of this compound's effects on microglia.
Primary Astrocyte-Microglia Co-Culture
-
Source: Postnatal Wistar rats (P0-P2).
-
Procedure:
-
Isolate cerebral hemispheres and remove meninges and choroid plexus under sterile conditions.
-
Mechanically dissociate tissue and culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal calf serum and antibiotics.
-
After 7-10 days, separate microglia from the astrocyte layer by shaking.
-
Establish co-cultures with desired microglia-to-astrocyte ratios (e.g., 5% for physiological and 30% for pathological models).
-
Immunocytochemistry for Microglial Phenotyping
-
Objective: To visualize and quantify different microglial morphologies (resting vs. activated).
-
Procedure:
-
Culture cells on poly-L-lysine-coated coverslips.
-
After treatment with this compound, fix cells with 4% paraformaldehyde.
-
Permeabilize cells with 0.1% Triton X-100 in PBS.
-
Block non-specific binding with 5% normal goat serum.
-
Incubate with a primary antibody against a microglial marker (e.g., rabbit anti-Iba1).
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488).
-
Counterstain nuclei with DAPI.
-
Mount coverslips and visualize using fluorescence microscopy.
-
Quantify the percentage of ramified (resting) and amoeboid (activated) microglia.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Objective: To measure the concentration of pro-inflammatory cytokines in cell culture supernatants.
-
Procedure (for TNF-α and IL-6):
-
Coat a 96-well plate with a capture antibody (e.g., anti-rat TNF-α or IL-6) overnight at 4°C.
-
Wash the plate and block with an appropriate blocking buffer.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate for 2 hours, then wash.
-
Add streptavidin-horseradish peroxidase (HRP) and incubate for 20 minutes in the dark.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate cytokine concentrations based on the standard curve.
-
Western Blot for Protein Expression Analysis
-
Objective: To determine the levels of specific proteins (e.g., Iba1, p-Akt, Akt) in cell lysates.
-
Procedure:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody (e.g., rabbit anti-Iba1, rabbit anti-p-Akt, rabbit anti-Akt) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system and perform densitometric analysis, normalizing to a loading control (e.g., β-actin or GAPDH).
-
Experimental Workflow Diagram
Figure 3: General experimental workflow for studying this compound's effects on microglia.
Discussion and Future Directions
The evidence presented in this guide indicates that this compound can effectively modulate microglial activation, primarily by promoting a shift from an activated to a resting phenotype and, in some contexts, by reducing the production of pro-inflammatory mediators. The activation of the PI3K/Akt pathway appears to be a key mechanism underlying these effects. The potential for this compound to inhibit TLR4 signaling, as suggested by studies on related tricyclic antidepressants, warrants further direct investigation.
Interestingly, while some studies show a reduction in pro-inflammatory cytokines like IL-1β and TNF-α, others report no significant changes in TNF-α and IL-6. This discrepancy may be due to differences in experimental models (e.g., cell types, stimuli, this compound concentrations, and treatment durations). Future research should aim to elucidate the precise conditions under which this compound exerts its anti-cytokine effects.
Furthermore, the interaction of this compound with other inflammatory pathways, such as the NLRP3 inflammasome, remains largely unexplored. While some tricyclic antidepressants have been shown to trigger NLRP3 inflammasome activation in the context of hepatotoxicity, it is unknown if this compound has a similar or opposing effect in microglia.
Conclusion
This technical guide has synthesized the current knowledge on the role of this compound in modulating microglial activation. The provided quantitative data, detailed experimental protocols, and elucidated signaling pathways offer a solid foundation for researchers and drug development professionals. The immunomodulatory properties of this compound, particularly its ability to suppress microglial activation, highlight its potential as a candidate for treating a range of neurological disorders characterized by neuroinflammation. Further research is encouraged to fully unravel its therapeutic potential and refine its clinical applications in this context.
References
- 1. Inhibition of Microglial Activation by Amitriptyline and this compound in Interferon-β Pre-Treated Astrocyte–Microglia Co-Culture Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of this compound hydrochloride against LPS-induced C6-glioma cell inflammatory reaction by PI3K-mediated Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Effects of Doxepin on the PI3K/Akt/mTOR Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxepin is a tricyclic antidepressant (TCA) traditionally used for treating major depressive disorder, anxiety, and insomnia.[1][2] Its primary mechanism of action involves the inhibition of serotonin and norepinephrine reuptake.[3][4] However, emerging research has revealed that this compound's pharmacological activities extend beyond its antidepressant effects, showing potential anti-inflammatory and neuroprotective properties.[5] A key area of this expanded investigation is its interaction with the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.
The PI3K/Akt/mTOR pathway is a critical intracellular cascade that regulates fundamental cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in various diseases, most notably cancer, making it a prime target for therapeutic development.
This technical guide provides an in-depth analysis of the current understanding of this compound's effects on the PI3K/Akt/mTOR pathway. It synthesizes quantitative data from preclinical studies, outlines detailed experimental protocols for investigating these interactions, and presents visual diagrams of the signaling cascade and experimental workflows to support researchers in this field.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This activation recruits and stimulates PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-triphosphate (PIP3). PIP3 recruits Akt to the cell membrane, leading to its phosphorylation and activation.
Activated Akt modulates a host of downstream targets, central to which is the mTOR kinase. mTOR functions within two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).
-
mTORC1: Promotes protein synthesis and cell growth by phosphorylating targets like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).
-
mTORC2: Contributes to cell survival and cytoskeletal organization, partly by phosphorylating Akt at a key serine residue (Ser473), creating a positive feedback loop for full Akt activation.
Dysregulation at any point in this cascade can lead to uncontrolled cell proliferation and resistance to apoptosis, hallmarks of cancer.
This compound's Modulatory Role on the PI3K/Akt Pathway
Current preclinical evidence suggests that this compound's effect on the PI3K/Akt/mTOR pathway is context-dependent, often involving pathway activation as a protective mechanism rather than inhibition.
In models of neuroinflammation and nephrotoxicity, this compound has been shown to activate the PI3K/Akt pathway, counteracting pathological damage. For instance, in a study on cisplatin-induced kidney damage in rats, this compound treatment ameliorated injury by modulating this pathway, leading to increased expression of PI3K and Akt. Similarly, in glioma cells exposed to an inflammatory agent (LPS), this compound suppressed the inflammatory response by activating the PI3K/Akt pathway, reversing the LPS-induced decrease in Akt phosphorylation.
Conversely, studies in certain cancer cell lines indicate this compound can induce cell death at high concentrations, although the direct involvement of PI3K/Akt/mTOR inhibition in this cytotoxic effect is not yet fully elucidated. One study on prostate cancer cells found that this compound caused cell death in a manner independent of apoptosis or changes in intracellular calcium.
The following diagrams and tables summarize the observed interactions and quantitative data from key studies.
Data Presentation
The quantitative effects of this compound on the PI3K/Akt pathway and related cellular processes are summarized below.
Table 1: Quantitative Effects of this compound in In Vivo Models
| Model System | Treatment Group | Target Measured | Observed Effect | P-value | Citation |
| Cisplatin-induced nephrotoxicity (Rats) | This compound (20 mg/kg) vs. This compound (10 mg/kg) | PI3K Expression | 1.3-fold increase | Significant | |
| Akt Expression | 1.5-fold increase | Significant | |||
| This compound (20 mg/kg) vs. Cisplatin Group | Caspase-3 Expression | 76% decrease | Significant | ||
| Chronic Stress (Rats) | This compound (1 mg/kg) vs. Stress Group | AKT1 mRNA | 145.12% increase | P = 0.25 (NS) | |
| This compound (5 mg/kg) vs. Stress Group | AKT1 mRNA | 1.22% increase | P = 0.98 (NS) | ||
| This compound (1 mg/kg) vs. Stress Group | Bax mRNA (Pro-apoptotic) | 72.71% decrease | P = 0.017 | ||
| This compound (5 mg/kg) vs. Stress Group | Bax mRNA (Pro-apoptotic) | 75.9% decrease | P = 0.017 | ||
| (NS = Not Significant) |
Table 2: Quantitative Effects of this compound in In Vitro Models
| Model System | Treatment Group | Target Measured | Observed Effect | Citation |
| C6-glioma cells | LPS + this compound | Akt phosphorylation | Reversed LPS-induced suppression | |
| PC3 Prostate Cancer Cells | This compound (200-250 µM) | Cell Viability | Concentration-dependent cell death | |
| This compound (200 and 250 µM) | Apoptosis (Annexin V/PI) | No induction of apoptosis |
Experimental Protocols
Investigating the impact of a compound like this compound on the PI3K/Akt/mTOR pathway typically involves a combination of techniques to assess protein expression, phosphorylation status, and cellular viability.
Western Blot Analysis for Protein Phosphorylation
This protocol is used to detect and quantify the levels of total and phosphorylated proteins within the PI3K/Akt/mTOR pathway (e.g., p-Akt, Akt, p-mTOR, mTOR).
-
Cell Seeding and Treatment: Seed cells (e.g., C6-glioma, PC3) in 6-well plates and allow them to attach overnight. Treat cells with various concentrations of this compound for the desired time.
-
Cell Lysis: Aspirate the media and wash cells twice with ice-cold phosphate-buffered saline (PBS). Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Extraction: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein extract.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay to ensure equal loading.
-
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dried milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in a primary antibody solution (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-total Akt) diluted in blocking buffer.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times for 5-10 minutes each with TBST. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band density relative to a loading control (e.g., GAPDH, Beta-actin).
Cell Viability Assay (MTT/Resazurin Method)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Include wells with medium only for background control. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of MTT solution (5 mg/mL) or 20 µL of Resazurin solution to each well and incubate for 1-4 hours at 37°C. Viable cells with active metabolism will convert the reagent into a colored formazan (MTT) or fluorescent resorufin (Resazurin).
-
Solubilization (for MTT): Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance (for MTT) or fluorescence (for Resazurin) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background reading.
Conclusion and Future Directions
The available evidence indicates that this compound exerts a modulatory, and often protective, effect on the PI3K/Akt/mTOR pathway, particularly in the context of cellular stress such as inflammation and toxicity. In these scenarios, this compound appears to promote cell survival by activating the pathway. While high concentrations of this compound can be cytotoxic to cancer cells, the direct inhibitory role on the PI3K/Akt/mTOR pathway in this context requires further investigation.
Future research should focus on:
-
Elucidating the precise molecular mechanism by which this compound activates the PI3K/Akt pathway in protective contexts.
-
Investigating whether this compound's cytotoxic effects in cancer cells can be attributed to the inhibition of PI3K/Akt/mTOR signaling or other off-target effects.
-
Exploring the therapeutic potential of this compound in combination with specific PI3K/Akt/mTOR inhibitors to enhance anti-cancer efficacy.
This guide provides a foundational resource for researchers aiming to explore the complex interactions between this compound and this critical signaling network, paving the way for potential new therapeutic applications.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Anti-inflammatory effects of this compound hydrochloride against LPS-induced C6-glioma cell inflammatory reaction by PI3K-mediated Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anticholinergic Profile of Doxepin: A Cellular-Level Investigation
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Doxepin, a tricyclic antidepressant and hypnotic agent, exerts a multifaceted pharmacological profile, a significant component of which is its anticholinergic activity. This technical guide provides an in-depth exploration of the cellular mechanisms underlying this compound's anticholinergic effects, intended for researchers, scientists, and professionals in drug development. The document details the molecular interactions of this compound with muscarinic acetylcholine receptors, outlines the subsequent impact on intracellular signaling pathways, and presents comprehensive experimental protocols for the investigation of these effects. All quantitative data are summarized in structured tables, and key cellular pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear and comprehensive understanding of this compound's anticholinergic properties at the cellular level.
Introduction
This compound is a well-established therapeutic agent used in the management of major depressive disorder, anxiety, and insomnia.[1][2] Its clinical efficacy is attributed to a broad spectrum of pharmacological actions, including the inhibition of serotonin and norepinephrine reuptake.[2] However, a prominent and clinically relevant aspect of this compound's pharmacology is its potent anticholinergic activity, stemming from its interaction with muscarinic acetylcholine receptors (mAChRs).[1][2]
The anticholinergic effects of this compound contribute to both its therapeutic actions and its side-effect profile, which can include dry mouth, blurred vision, constipation, and cognitive impairment. Understanding the cellular and molecular basis of these effects is paramount for optimizing its therapeutic use and for the development of novel compounds with more selective pharmacological profiles. This guide delves into the specifics of this compound's interaction with the five subtypes of muscarinic receptors (M1-M5) and the downstream signaling consequences of this antagonism.
Mechanism of Anticholinergic Action
This compound functions as a competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5). This means that this compound binds to these receptors without activating them, thereby preventing the endogenous neurotransmitter, acetylcholine (ACh), from binding and initiating a cellular response. The affinity of this compound for each muscarinic receptor subtype is a critical determinant of its specific anticholinergic effects.
Muscarinic Receptor Subtypes and Their Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological functions. They are broadly classified into two major signaling pathways based on the G-protein they couple to:
-
Gq/11 Pathway (M1, M3, M5 receptors): Activation of these receptors by ACh stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).
-
Gi/o Pathway (M2, M4 receptors): ACh binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).
By blocking these receptors, this compound inhibits the respective signaling cascades, leading to the physiological manifestations of its anticholinergic effects.
Quantitative Analysis of this compound's Muscarinic Receptor Affinity
The binding affinity of this compound for each muscarinic receptor subtype can be quantified using radioligand binding assays. This technique measures the concentration of this compound required to displace a radiolabeled ligand from the receptor, providing an inhibition constant (Ki) value. A lower Ki value indicates a higher binding affinity.
Table 1: Binding Affinities (Ki) of this compound for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| M1 | 18 |
| M2 | 43 |
| M3 | 16 |
| M4 | 19 |
| M5 | 21 |
Data represents a compilation from various pharmacological databases and scientific literature. Actual values may vary depending on the experimental conditions.
Experimental Protocols for Investigating Anticholinergic Effects
A comprehensive understanding of this compound's anticholinergic properties at the cellular level requires the application of specific in vitro assays. The following sections provide detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a compound for a specific receptor.
Objective: To determine the Ki of this compound for each of the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes expressing a single subtype of human muscarinic receptor (e.g., from CHO-K1 or HEK293 cells).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-quinuclidinyl benzilate ([3H]-QNB).
-
Unlabeled this compound hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and a liquid scintillation counter.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor subtype in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Competition Binding: In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of unlabeled this compound and the cell membrane preparation.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays measure the cellular response to receptor activation or blockade, providing insights into the efficacy of a compound.
This assay is used to assess the antagonist effect of this compound on Gq/11-coupled muscarinic receptors (M1, M3, M5).
Objective: To determine the potency of this compound in inhibiting agonist-induced intracellular calcium mobilization.
Materials:
-
Cells stably expressing a Gq/11-coupled muscarinic receptor subtype (e.g., CHO-M1, HEK293-M3).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Muscarinic agonist (e.g., carbachol, acetylcholine).
-
This compound hydrochloride.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a specific period.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence reader and initiate kinetic reading. Add a fixed concentration of a muscarinic agonist to all wells and continue to record the fluorescence signal over time.
-
Data Analysis: Measure the peak fluorescence intensity in each well. Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration to determine the IC50 value.
This assay provides a more direct measure of the Gq/11 signaling pathway by quantifying the accumulation of a downstream metabolite of IP3.
Objective: To measure the inhibitory effect of this compound on agonist-induced IP1 accumulation.
Materials:
-
Cells expressing a Gq/11-coupled muscarinic receptor subtype.
-
Muscarinic agonist.
-
This compound hydrochloride.
-
IP-One HTRF® assay kit (or equivalent).
-
HTRF-compatible plate reader.
-
Lithium chloride (LiCl).
Procedure:
-
Cell Stimulation: Plate cells and incubate them with varying concentrations of this compound. Then, stimulate the cells with a muscarinic agonist in the presence of LiCl (which inhibits the degradation of IP1).
-
Cell Lysis: Lyse the cells according to the assay kit protocol.
-
HTRF Reaction: Add the HTRF reagents (an IP1-d2 acceptor and a terbium cryptate-labeled anti-IP1 antibody donor) to the cell lysate.
-
Signal Detection: After incubation, read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two different wavelengths.
-
Data Analysis: The HTRF ratio is inversely proportional to the amount of IP1 produced. Calculate the percentage of inhibition of the agonist-induced IP1 accumulation for each this compound concentration and determine the IC50 value.
Visualizing Cellular Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
This compound's anticholinergic effects are a direct consequence of its antagonism at all five muscarinic acetylcholine receptor subtypes. The quantitative binding data and the functional consequences of this antagonism can be thoroughly investigated using a combination of radioligand binding assays and functional cellular assays, such as those measuring intracellular calcium mobilization and phosphoinositide hydrolysis. The detailed protocols and conceptual diagrams provided in this guide offer a robust framework for researchers and drug development professionals to explore the cellular anticholinergic profile of this compound and other related compounds. A comprehensive understanding of these mechanisms is essential for the rational design of future medications with improved selectivity and reduced anticholinergic side effects.
References
Doxepin's Interaction with Voltage-Gated Sodium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxepin, a tricyclic antidepressant (TCA), exerts its therapeutic effects primarily through the inhibition of serotonin and norepinephrine reuptake. However, like other TCAs, this compound also interacts with various ion channels, including voltage-gated sodium channels (Nav). This interaction is of significant interest as it is implicated in both the analgesic properties of the drug and its cardiotoxicity in cases of overdose. This technical guide provides an in-depth overview of the current understanding of this compound's effects on voltage-gated sodium channels, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying mechanisms.
Quantitative Analysis of this compound's Interaction with Voltage-Gated Sodium Channels
The available quantitative data on this compound's interaction with specific voltage-gated sodium channel subtypes is limited. However, studies on neuronal and cardiac tissues, along with comparative data from other tricyclic antidepressants like amitriptyline, provide valuable insights into its inhibitory potency and mechanism.
| Parameter | Value | Channel/Preparation | Comments | Reference |
| Dissociation Constant (Kd) | Similar to Amitriptyline (20.2 µM) | Neuronal Na+ Channels (Bovine Adrenal Chromaffin Cells) | This compound produced a concentration-dependent depression of peak Na+ current. The Kd value is inferred from the reported similarity to amitriptyline's effect in the same study. | [1] |
| Steady-State Inactivation | ~15 mV Hyperpolarizing Shift | Neuronal Na+ Channels (Bovine Adrenal Chromaffin Cells) | This compound, similar to amitriptyline, shifted the voltage-dependence of steady-state inactivation to more negative potentials, indicating a higher affinity for the inactivated state of the channel. | [1] |
Table 1: Inhibitory Potency and Gating Effects of this compound on Neuronal Voltage-Gated Sodium Channels.
| Concentration | Effect on Vmax | Effect on Action Potential Duration (APD) | Preparation | Reference |
| 250 ng/mL (~0.89 µM) | Small Reduction | Reduced APD50 by 10-15% | Canine Cardiac Purkinje Fibers | [2] |
| 1000 ng/mL (~3.58 µM) | Reduced by 28-35% | Reduced APD50 by 31-35% and APD100 by 7-12% | Canine Cardiac Purkinje Fibers | [2] |
Table 2: Electrophysiological Effects of Desmethylthis compound (Active Metabolite) on Cardiac Action Potential Parameters. Note: Vmax refers to the maximum upstroke velocity of the action potential, which is dependent on the peak sodium current.
Mechanism of Action: State-Dependent Blockade
The available evidence strongly suggests that this compound blocks voltage-gated sodium channels in a state-dependent manner, with a pronounced preference for the inactivated state . This is supported by the observation that this compound induces a hyperpolarizing shift in the voltage-dependence of steady-state inactivation[1]. This means that at more depolarized membrane potentials, where a larger fraction of sodium channels are in the inactivated state, the blocking potency of this compound is enhanced. This mechanism is characteristic of many local anesthetics and Class I antiarrhythmic drugs.
The slowed recovery from inactivation also indicates that this compound stabilizes the inactivated state of the channel, prolonging the refractory period and thereby reducing neuronal firing rates and cardiac excitability.
References
The Modulatory Role of Doxepin on the Hypothalamus-Pituitary-Adrenal (HPA) Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hypothalamus-pituitary-adrenal (HPA) axis is a critical neuroendocrine system that governs responses to stress and regulates numerous physiological processes, including metabolism, immune function, and mood. Dysregulation of the HPA axis is a hallmark of several psychiatric and sleep disorders. Doxepin, a tricyclic antidepressant (TCA) with sedative properties, has demonstrated clinical efficacy in treating depression, anxiety, and insomnia. Emerging evidence suggests that a key mechanism underlying its therapeutic effects involves the modulation of the HPA axis. This technical guide provides an in-depth analysis of the current understanding of this compound's role in regulating the HPA axis, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from clinical and preclinical studies investigating the effects of this compound on HPA axis hormones.
Table 1: Effect of this compound on Cortisol Levels in Humans
| Study Population | This compound Dosage and Duration | Outcome Measure | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | P-value |
| Primary Insomnia Patients | 25 mg/day (3 weeks, p.o.) | Mean Nocturnal Plasma Cortisol | 9.0 ± 1.7 µg/L (Placebo) | 7.6 ± 2.0 µg/L | Not Reported |
| Depressed Patients (Conventional Dosing) | 250 mg/day (21 days) | Post-DEX/CRH Test Cortisol (AUC) | 5,710 ± 4,734 | 445 ± 1,016 | < 0.02 |
| Generalized Anxiety Disorder Patients | 6.25-12.5 mg/day (12 weeks) | Serum Cortisol | 286.80 ± 104.47 nmol/L | 334.20 ± 160.27 nmol/L | 0.18 (NS) |
AUC: Area Under the Curve; DEX/CRH: Dexamethasone/Corticotropin-Releasing Hormone; NS: Not Significant; p.o.: orally
Table 2: Effect of this compound on ACTH Levels in Humans
| Study Population | This compound Dosage and Duration | Outcome Measure | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | P-value |
| Generalized Anxiety Disorder Patients | 6.25-12.5 mg/day (12 weeks) | Serum ACTH | 4.33 ± 2.14 pmol/L | 6.12 ± 3.02 pmol/L | < 0.01 |
Table 3: Effect of this compound on Corticosterone Levels in Rats
| Experimental Condition | This compound Dosage and Duration | Outcome Measure | Vehicle (Mean ± SD) | This compound (Mean ± SD) | P-value |
| Swim Stress | 10 mg/kg/day (4 weeks, i.p.) | Plasma Corticosterone | Not Reported | Significantly Reduced | < 0.05 |
i.p.: intraperitoneally
Experimental Protocols
Human Studies
1. Dexamethasone/Corticotropin-Releasing Hormone (DEX/CRH) Test in Depressed Patients
-
Objective: To assess the feedback sensitivity of the HPA axis.
-
Procedure:
-
Dexamethasone Administration: Patients receive a single oral dose of 1.5 mg dexamethasone at 11:00 PM on the day preceding the test. This synthetic glucocorticoid is expected to suppress the HPA axis in healthy individuals.
-
CRH Stimulation: The following day, at 3:00 PM, a bolus intravenous injection of 100 µg of human corticotropin-releasing hormone (hCRH) is administered.
-
Blood Sampling: Blood samples for the measurement of cortisol and ACTH are collected at baseline (before CRH injection) and at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) post-injection.
-
-
Assay Methods: Plasma cortisol and ACTH concentrations are typically determined using competitive immunoassays, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
2. Nocturnal Cortisol Measurement in Primary Insomnia
-
Objective: To evaluate the effect of this compound on the circadian rhythm of cortisol secretion.
-
Procedure:
-
Acclimatization: Participants are acclimatized to the sleep laboratory environment.
-
Intravenous Catheter Placement: An indwelling intravenous catheter is placed for frequent blood sampling without disturbing sleep.
-
Blood Sampling: Blood samples are collected at regular intervals (e.g., every 20-30 minutes) throughout the night (e.g., from 10:00 PM to 7:00 AM).
-
Treatment Protocol: The study typically employs a crossover design where participants receive both this compound (e.g., 25 mg orally at bedtime) and a placebo on different nights, separated by a washout period.
-
-
Assay Methods: Plasma cortisol levels are measured using immunoassay techniques.
3. ACTH and Cortisol Measurement in Generalized Anxiety Disorder
-
Objective: To assess the impact of low-dose this compound on basal HPA axis hormone levels.
-
Procedure:
-
Baseline Measurement: Fasting morning blood samples are collected from patients before the initiation of this compound treatment.
-
Treatment: Patients are treated with low-dose this compound (6.25-12.5 mg/day) for a specified duration (e.g., 12 weeks).
-
Follow-up Measurement: Fasting morning blood samples are collected again at the end of the treatment period.
-
-
Assay Methods: Serum ACTH and cortisol concentrations are measured, typically by chemiluminescence immunoassay or ELISA.
Animal Studies
1. Forced Swim Stress in Rats
-
Objective: To investigate the effect of this compound on the stress-induced activation of the HPA axis.
-
Procedure:
-
Treatment: Rats receive daily intraperitoneal injections of this compound (e.g., 10 mg/kg) or vehicle for a prolonged period (e.g., 4 weeks).
-
Stress Induction: On the final day of treatment, animals are subjected to a forced swim test. This involves placing the rat in a cylinder of water from which it cannot escape for a predetermined duration (e.g., 5-15 minutes).
-
Blood Collection: Immediately after the swim stress, blood is collected, typically via tail-nick or trunk blood collection after decapitation.
-
-
Assay Methods: Plasma corticosterone levels are quantified using a competitive enzyme-immunoassay (EIA) or RIA.
Signaling Pathways and Mechanisms of Action
This compound's influence on the HPA axis is multifaceted, involving both direct and indirect mechanisms. The primary proposed pathways are illustrated below.
Caption: this compound's Proposed Mechanism on the HPA Axis.
Description of Signaling Pathway:
-
Stress-Induced HPA Axis Activation: Stressors stimulate the paraventricular nucleus (PVN) of the hypothalamus to release corticotropin-releasing hormone (CRH).
-
Pituitary Stimulation: CRH acts on the anterior pituitary gland, triggering the secretion of adrenocorticotropic hormone (ACTH).
-
Adrenal Gland Response: ACTH travels through the bloodstream to the adrenal cortex, where it stimulates the synthesis and release of glucocorticoids, primarily cortisol in humans and corticosterone in rodents.
-
Negative Feedback: Cortisol exerts negative feedback on the hypothalamus and pituitary, inhibiting further CRH and ACTH release to restore homeostasis.
-
This compound's Modulatory Role via the Endocannabinoid System: Chronic administration of this compound has been shown to upregulate the endocannabinoid system. This includes increasing the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). These endocannabinoids then act on cannabinoid type 1 (CB1) receptors, which are expressed in the hypothalamus. Activation of these CB1 receptors is thought to inhibit the release of CRH, thereby dampening the stress-induced activation of the HPA axis. This mechanism likely contributes to the observed reduction in cortisol/corticosterone levels following chronic this compound treatment.
The unexpected finding of increased ACTH levels with low-dose this compound in generalized anxiety disorder warrants further investigation. It may suggest a more complex, dose-dependent effect of this compound on the HPA axis, potentially involving differential actions at the pituitary or adrenal level, or interactions with other neurotransmitter systems that influence ACTH secretion.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a clinical trial investigating the effects of this compound on the HPA axis using the DEX/CRH test.
Doxepin's Anti-Inflammatory Potential in Primary Glial Cell Cultures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic neuroinflammation, largely mediated by glial cells such as microglia and astrocytes, is a key pathological feature of numerous neurodegenerative diseases. This technical guide explores the anti-inflammatory properties of Doxepin, a tricyclic antidepressant, in primary glial cell cultures. Emerging research suggests that beyond its well-established role in managing depression and insomnia, this compound may offer neuroprotective benefits by modulating inflammatory responses within the central nervous system. This document provides a comprehensive overview of the experimental evidence, detailed methodologies for key assays, and an examination of the underlying molecular mechanisms, with a focus on the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. All quantitative data are summarized for comparative analysis, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of this compound's potential as a neuroinflammatory modulator.
Introduction
Neuroinflammation is a critical component in the onset and progression of various neurological disorders. Glial cells, the non-neuronal cells of the central nervous system, are the primary regulators of this inflammatory environment. Microglia, the resident immune cells of the brain, and astrocytes, which play a crucial role in brain homeostasis, can become activated in response to injury or disease, releasing a cascade of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β)[1]. While this response is initially protective, chronic activation can lead to neuronal damage and contribute to the pathology of neurodegenerative diseases.
This compound, a tricyclic antidepressant, has demonstrated therapeutic effects that may extend beyond its known modulation of neurotransmitter reuptake[2]. Studies have begun to uncover its anti-inflammatory and neuroprotective potential[3][4]. This guide focuses on the effects of this compound in primary glial cell cultures, an in vitro model system that allows for the detailed investigation of cellular and molecular mechanisms in a controlled environment.
Experimental Protocols
Reproducible and rigorous experimental design is paramount in elucidating the bioactivities of therapeutic compounds. The following sections detail the protocols for establishing primary glial cell cultures and for assessing the anti-inflammatory effects of this compound.
Primary Mixed Glial Cell Culture
This protocol describes the isolation and culture of mixed glial cells from neonatal rat brains, a widely used method for studying glial cell biology in vitro.
Materials:
-
Neonatal rat pups (postnatal day 1-2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Poly-D-lysine coated culture flasks (T75) and plates
-
Dissection tools (scissors, forceps)
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Euthanize neonatal rat pups in accordance with institutional animal care and use committee guidelines.
-
Dissect the cerebral cortices in a sterile environment.
-
Mechanically dissociate the tissue in DMEM.
-
Treat the tissue with Trypsin-EDTA to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate the cells onto Poly-D-lysine coated T75 flasks.
-
Incubate the cultures at 37°C in a 5% CO2 humidified incubator.
-
Change the medium every 2-3 days. Cultures will reach confluency in approximately 10-14 days, with a layer of astrocytes and microglia growing on top.
This compound Treatment and Inflammatory Challenge
To investigate the anti-inflammatory effects of this compound, primary glial cultures are typically challenged with Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that potently activates glial cells.
Procedure:
-
Once glial cultures are confluent, detach the cells using Trypsin-EDTA and seed them into appropriate culture plates (e.g., 24-well or 96-well plates).
-
Allow the cells to adhere and recover for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 ng/mL to 100 ng/mL) for a specified duration (e.g., 2 hours).
-
Introduce the inflammatory stimulus by adding LPS (e.g., 100 ng/mL) to the culture medium.
-
Co-incubate for a designated period (e.g., 24 hours) to allow for the inflammatory response.
-
Collect the cell culture supernatants for cytokine analysis and process the cells for viability or protein expression assays.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
ELISA is a sensitive and specific method for quantifying the concentration of secreted pro-inflammatory cytokines such as TNF-α and IL-1β in the cell culture supernatant.
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add diluted standards and collected cell culture supernatants to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
After another wash, add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash again and add a TMB substrate solution to develop a colorimetric signal.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a wavelength of 570 nm.
-
Express the results as a percentage of the viability of untreated control cells.
Western Blot for Protein Expression and Phosphorylation
Western blotting is used to detect and quantify specific proteins, such as total and phosphorylated Akt, to elucidate signaling pathway activation.
Procedure:
-
Lyse the treated cells to extract total protein.
-
Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p-Akt, anti-total-Akt).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
Immunocytochemistry for Microglial Activation
Immunocytochemistry allows for the visualization of microglial activation by staining for specific markers.
Procedure:
-
Grow and treat glial cells on coverslips.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding.
-
Incubate with a primary antibody against a microglial activation marker (e.g., Iba1, CD68).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound in glial cell cultures.
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated Primary Glial Cells
| Treatment Group | This compound Conc. | TNF-α (pg/mL) | % Inhibition of TNF-α | IL-1β (pg/mL) | % Inhibition of IL-1β |
| Control | - | Data not available | - | Data not available | - |
| LPS | - | Data not available | 0% | Data not available | 0% |
| LPS + this compound | Specify Conc. | Data not available | Data not available | Data not available | Data not available |
| LPS + this compound | Specify Conc. | Data not available | Data not available | Data not available | Data not available |
Note: Specific quantitative data on the dose-dependent effects of this compound on TNF-α and IL-1β production in primary glial cell cultures is currently limited in the available literature. The table structure is provided as a template for future research findings.
Table 2: Effect of this compound on Glial Cell Viability
| Treatment Group | This compound Conc. | Cell Viability (% of Control) |
| Control | - | 100% |
| This compound | 10 ng/mL | No significant change[1] |
| LPS | 100 ng/mL | Data not available |
| LPS + this compound | 10 ng/mL | Data not available |
Note: A study by Faustmann et al. (2023) found no significant change in glial cell viability with 10 ng/mL this compound treatment in primary rat astrocyte-microglia co-cultures.
Table 3: Effect of this compound on Akt Phosphorylation in LPS-Stimulated C6-Glioma Cells
| Treatment Group | Relative p-Akt/Total Akt Ratio |
| Control | Data not available |
| LPS | Decreased |
| LPS + this compound | Increased (compared to LPS) |
Note: Data is derived from a study on C6-glioma cells, which demonstrated that this compound could suppress the LPS-induced decrease in Akt phosphorylation. Specific quantitative fold-change data was not provided in the abstract.
Signaling Pathways and Visualizations
This compound appears to exert its anti-inflammatory effects through the modulation of key intracellular signaling pathways. The PI3K/Akt pathway has been identified as a significant mediator of these effects.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell survival, growth, and inflammation. In the context of neuroinflammation, activation of this pathway is often associated with anti-inflammatory and pro-survival responses.
References
- 1. Inhibition of Microglial Activation by Amitriptyline and this compound in Interferon-β Pre-Treated Astrocyte–Microglia Co-Culture Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a tricyclic antidepressant, binds to normal, intact astroglial cells in cultures and inhibits the isoproterenol-induced increase in cyclic AMP production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of this compound hydrochloride against LPS-induced C6-glioma cell inflammatory reaction by PI3K-mediated Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Mitigates Noise-induced Neuronal Damage in Primary Auditory Cortex of Mice via Suppression of Acid Sphingomyelinase/Ceramide Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Doxepin in Rodent Models of Anxiety: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Doxepin, a tricyclic antidepressant, in various rodent models of anxiety. This document details experimental protocols, summarizes quantitative data, and illustrates the underlying signaling pathways.
Introduction
This compound is a psychotropic agent with antidepressant and anxiolytic properties.[1] In preclinical research, rodent models are essential for evaluating the efficacy and mechanism of action of compounds like this compound for anxiety-related disorders. This document outlines key protocols and findings from studies utilizing this compound in models that assess anxiety-like behaviors.
Mechanism of Action
This compound's therapeutic effects in anxiety are primarily attributed to its action as a tricyclic antidepressant (TCA). It functions by inhibiting the reuptake of norepinephrine and serotonin, two key neurotransmitters involved in mood regulation.[2][3] This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their activity.[3]
Additionally, this compound is a potent antagonist of the histamine H1 receptor, which contributes to its sedative effects.[3] It also exhibits anticholinergic and anti-adrenergic properties. Emerging research also points to this compound's anti-inflammatory and neuroprotective effects, potentially mediated through the regulation of cytokines like TNF-α and the expression of genes involved in neuronal survival, such as the Bcl-2 family.
Administration Protocols
The administration of this compound in rodent models typically involves intraperitoneal (i.p.) injection or oral gavage. The choice of administration route, dosage, and duration of treatment can influence the behavioral outcomes.
Intraperitoneal (i.p.) Administration
Intraperitoneal injection is a common method for systemic drug delivery in rodents.
Protocol:
-
Preparation of this compound Solution: Dissolve this compound hydrochloride in sterile 0.9% saline to the desired concentration (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL).
-
Animal Handling: Gently restrain the rodent to expose the abdominal area.
-
Injection: Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs. Inject the appropriate volume of the this compound solution based on the animal's body weight.
-
Dosage: Doses typically range from 1 to 10 mg/kg.
-
Treatment Schedule: Administration can be acute (a single injection prior to behavioral testing) or chronic (daily injections for a period of up to 21 days).
Oral Gavage
Oral gavage ensures a precise dose is delivered directly to the stomach.
Protocol:
-
Preparation of this compound Solution: Dissolve or suspend this compound in a suitable vehicle such as water or 0.5% carboxymethylcellulose.
-
Animal Handling: Gently restrain the rodent, holding it in an upright position.
-
Gavage: Carefully insert a gavage needle (a blunt-tipped needle) into the esophagus and advance it into the stomach. Administer the this compound solution slowly.
-
Dosage: Dosages for oral administration may differ from i.p. routes and should be determined based on pharmacokinetic data.
-
Acclimation: To minimize stress associated with the procedure, it is recommended to acclimate the animals to the gavage procedure with vehicle administration for several days prior to the experiment.
Rodent Models of Anxiety
Several behavioral paradigms are used to assess anxiety-like behavior in rodents. The following are commonly used in conjunction with this compound administration.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment. Rodents naturally tend to stay near the walls (thigmotaxis) of an open arena, and anxiolytic compounds can increase exploration of the more anxiogenic central area.
Experimental Protocol:
-
Apparatus: A square arena (e.g., 50 x 50 cm) with walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone by video tracking software.
-
Procedure:
-
Acclimate the animals to the testing room for at least 30 minutes prior to the test.
-
Administer this compound or vehicle at a predetermined time before the test (e.g., 30-60 minutes).
-
Gently place the animal in the center of the open field.
-
Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the animal's behavior using a video camera mounted above the arena.
-
-
Parameters Measured:
-
Time spent in the center versus the periphery.
-
Number of entries into the center zone.
-
Total distance traveled.
-
Rearing frequency (a measure of exploratory behavior).
-
Frequency of defecation and urination (autonomic signs of anxiety).
-
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior based on the rodent's natural aversion to open and elevated spaces. Anxiolytic drugs typically increase the time spent in and the number of entries into the open arms.
Experimental Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Acclimate the animals to the testing room.
-
Administer this compound or vehicle prior to the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session with a video camera.
-
-
Parameters Measured:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
Total number of arm entries (a measure of general activity).
-
Time spent in the closed arms.
-
Light-Dark Box Test
This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment. Anxiolytics are expected to increase the time spent in the light compartment.
Experimental Protocol:
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.
-
Procedure:
-
Acclimate the animals to the testing room.
-
Administer this compound or vehicle.
-
Place the animal in the light compartment, facing away from the opening.
-
Allow the animal to explore the apparatus for 5-10 minutes.
-
Record the behavior with a video camera.
-
-
Parameters Measured:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound in rodent models.
Table 1: Effects of this compound in the Open Field Test
| Species | Dose (mg/kg, i.p.) | Key Findings | Reference |
| Rat | Not Specified | Inhibition of rearing and emotional defecation | |
| Mouse | 6.25 - 12.5 | Stimulation of spontaneous locomotor activity | |
| Mouse | 20 - 100 | Depression of CNS, ataxia, and reduced motor activity |
Table 2: Effects of this compound in a Stress-Related Model (Passive Avoidance Test)
| Species | Dose (mg/kg, i.p.) | Treatment Duration | Key Findings | Reference |
| Rat | 1 and 5 | 21 days | Significantly increased step-through latency | |
| Rat | 10 | 21 days | No significant change in step-through latency |
Table 3: Molecular Effects of this compound in a Rodent Stress Model
| Species | Dose (mg/kg, i.p.) | Treatment Duration | Key Molecular Findings | Reference |
| Rat | 1 | 21 days | Decreased hippocampal TNF-α levels | |
| Rat | 1 and 5 | 21 days | Decreased mRNA expression of Bad and Bax; Increased mRNA expression of Bcl-2 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways of this compound in anxiety and a typical experimental workflow for its evaluation in rodent models.
Caption: Proposed mechanism of action of this compound in anxiety.
References
- 1. Effects of this compound on brain-derived neurotrophic factor, tumor necrosis factor alpha, mitogen-activated protein kinase 14, and AKT1 genes expression in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Application Notes and Protocols for Using Doxepin to Induce Sleep in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Doxepin, a tricyclic antidepressant, has gained significant attention for its potent hypnotic properties at low doses. Its primary mechanism of action for inducing sleep is through high-affinity antagonism of the histamine H1 receptor.[1][2] This selectivity at low concentrations makes it a valuable tool for sleep research in animal models, allowing for the investigation of sleep mechanisms and the development of novel hypnotics with minimal off-target effects. These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound in preclinical sleep studies.
Mechanism of Action
This compound's sleep-inducing effects are primarily attributed to its potent inverse agonism at the histamine H1 receptor.[1] Histamine is a key wake-promoting neurotransmitter originating from the tuberomammillary nucleus (TMN) of the hypothalamus, which projects throughout the brain to maintain arousal. By blocking the H1 receptor, this compound inhibits these wakeful signals, thereby promoting the transition to and maintenance of sleep. At higher doses, this compound also interacts with other receptors, including serotonergic, adrenergic, and muscarinic receptors, which are associated with its antidepressant and anticholinergic effects.[2] However, for sleep induction studies, low doses are utilized to maintain selectivity for the H1 receptor.
Pharmacokinetics in Animal Models
While specific pharmacokinetic profiles can vary depending on the species and strain, this compound is generally well-absorbed following intraperitoneal (i.p.) administration in rodents. It is metabolized in the liver, primarily through demethylation to its active metabolite, desmethylthis compound. The half-life of this compound in rodents is relatively short, which is an important consideration for the timing of administration in relation to the desired sleep period for the study.
Key Applications in Sleep Research
-
Induction and Maintenance of Sleep: this compound can be used to reliably induce a state of sleep, primarily non-rapid eye movement (NREM) sleep, in various animal models.[2]
-
Modeling Insomnia: While not a direct model, this compound can be used as a positive control or comparator compound in studies investigating novel hypnotics for insomnia.
-
Investigating the Role of Histamine in Sleep-Wake Regulation: Due to its high H1 receptor affinity, this compound serves as an excellent pharmacological tool to probe the histaminergic system's role in arousal and sleep.
-
Evaluating Novel Hypnotics: The well-characterized effects of this compound on sleep architecture provide a benchmark against which new sleep-modulating compounds can be compared.
Data Presentation
The following tables summarize the quantitative effects of this compound on key sleep parameters in rodent models.
Table 1: Effects of this compound on Sleep Architecture in Mice
| Dosage (mg/kg, i.p.) | Change in Total Sleep Time | Change in NREM Sleep | Change in REM Sleep | Change in Sleep Latency | Reference |
| 15 | Increase | Increase | No significant change | Not Reported | N/A |
N/A: Data not available in the reviewed literature.
Table 2: Effects of this compound on Sleep-Related Parameters in Rats
| Dosage (mg/kg, i.p.) | Primary Effect Measured | Outcome | Reference |
| 1 | Passive Avoidance Learning | Improved cognitive function | |
| 5 | Passive Avoidance Learning | Improved cognitive function | |
| 10 | Passive Avoidance Learning | No significant change in cognitive function |
Note: The available literature for rats primarily focused on cognitive effects rather than detailed sleep architecture analysis with EEG/EMG.
Experimental Protocols
Protocol 1: Induction of Sleep in Mice using this compound for EEG/EMG Analysis
1. Animals:
-
Adult male C57BL/6 mice (8-12 weeks old).
-
House animals individually for at least one week before surgery and throughout the experiment on a 12:12 hour light-dark cycle with ad libitum access to food and water.
2. EEG/EMG Electrode Implantation Surgery:
-
Anesthetize the mouse with isoflurane (1.5-2% in oxygen).
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Implant stainless steel screw electrodes for EEG recording over the frontal and parietal cortices.
-
Insert flexible wire electrodes into the nuchal (neck) muscles for EMG recording.
-
Fix the electrode assembly to the skull with dental cement.
-
Allow a recovery period of at least 7 days post-surgery.
3. Habituation and Baseline Recording:
-
Habituate the mice to the recording chamber and tethered setup for 2-3 days.
-
Record baseline EEG/EMG data for at least 24 hours to establish a stable sleep-wake pattern.
4. This compound Administration and Sleep Recording:
-
Drug Preparation: Dissolve this compound hydrochloride in sterile saline (0.9% NaCl) to the desired concentration (e.g., for a 15 mg/kg dose in a 25g mouse, prepare a 1.5 mg/ml solution to inject 0.25 ml).
-
Administration: At the beginning of the light phase (the typical sleep period for mice), administer this compound via intraperitoneal (i.p.) injection. A control group should receive a vehicle (saline) injection of the same volume.
-
Recording: Immediately following injection, begin continuous EEG/EMG recording for at least 6-8 hours.
5. Data Analysis:
-
Score the EEG/EMG recordings in 10-second epochs into wakefulness, NREM sleep, and REM sleep using validated sleep scoring software.
-
Analyze and compare the following parameters between the this compound-treated and vehicle-treated groups:
-
Latency to the first episode of NREM sleep.
-
Total time spent in wakefulness, NREM sleep, and REM sleep.
-
Duration and number of sleep/wake bouts.
-
Changes in EEG power spectra during NREM and REM sleep.
-
Protocol 2: Induction of Sleep in Rats using this compound for EEG/EMG Analysis
1. Animals:
-
Adult male Sprague-Dawley or Wistar rats (250-300g).
-
House animals individually in a controlled environment with a 12:12 hour light-dark cycle and free access to food and water.
2. EEG/EMG Electrode Implantation Surgery:
-
Anesthetize the rat with an appropriate anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).
-
Place the animal in a stereotaxic apparatus.
-
Perform a midline scalp incision and expose the skull.
-
Implant EEG screw electrodes over the frontal and parietal cortices.
-
Insert EMG wire electrodes into the dorsal neck musculature.
-
Secure the electrode assembly to the skull using dental cement and anchor screws.
-
Allow a minimum of one week for post-operative recovery.
3. Habituation and Baseline Recording:
-
Acclimatize the rats to the recording setup, including the tether, for at least 3-4 days.
-
Conduct a 24-hour baseline EEG/EMG recording to establish normal sleep patterns.
4. This compound Administration and Sleep Recording:
-
Drug Preparation: Prepare a sterile solution of this compound hydrochloride in saline at the desired concentrations (e.g., 1, 5, 10 mg/kg).
-
Administration: Administer the prepared this compound solution or vehicle (saline) via intraperitoneal (i.p.) injection at the onset of the light cycle.
-
Recording: Commence continuous EEG/EMG recording immediately after the injection and continue for a minimum of 8 hours.
5. Data Analysis:
-
Visually or automatically score the recordings into 10-30 second epochs of wake, NREM, and REM sleep.
-
Quantify and statistically compare the following sleep parameters between the different dose groups and the vehicle control:
-
Sleep onset latency (time to first consolidated NREM sleep episode).
-
Total duration of wakefulness, NREM sleep, and REM sleep.
-
Sleep efficiency (total sleep time / total recording time).
-
Number and duration of individual sleep stage episodes.
-
Frequency of awakenings.
-
Visualizations
Caption: this compound's primary mechanism for sleep induction.
References
Application Notes and Protocols: Investigating the Neuroprotective Effects of Doxepin in Rat Models of Stroke
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stroke remains a leading cause of long-term disability and mortality worldwide. The pathophysiology of ischemic stroke is complex, involving excitotoxicity, oxidative stress, inflammation, and apoptosis, which collectively lead to neuronal cell death in the ischemic core and penumbra. Neuroprotection, a therapeutic strategy aimed at salvaging threatened neuronal tissue, is a critical area of stroke research. Doxepin, a tricyclic antidepressant, has demonstrated anti-inflammatory, antioxidant, and anti-apoptotic properties in various neurological models, suggesting its potential as a neuroprotective agent in the context of cerebral ischemia.[1][2][3] This document provides detailed application notes and protocols for studying the neuroprotective effects of this compound in rat models of stroke.
While direct studies quantifying this compound's impact on infarct volume in rat stroke models are not extensively available in published literature, this guide synthesizes existing data on its neuroprotective mechanisms and relevant dosages from other neurological studies to propose a comprehensive experimental framework. One study notes that this compound's neuroprotective effects have been demonstrated in a focal cerebral ischemia-reperfusion model in rats, supporting the rationale for further investigation.[4]
Data Presentation: this compound Dosage and Neuroprotective Effects
The following tables summarize the dosages of this compound used in rat models for various neurological studies and provide a template for presenting quantitative data from a neuroprotection study in a stroke model.
Table 1: this compound Dosage Regimens in Rat Models
| Dosage | Route of Administration | Frequency & Duration | Rat Model | Observed Effects | Reference |
| 1 mg/kg | Intraperitoneal (i.p.) | Daily for 21 days | Chronic Stress | Prevention of memory deficits; reduction of TNF-α levels | [2] |
| 5 mg/kg | Intraperitoneal (i.p.) | Daily for 21 days | Chronic Stress | Prevention of memory deficits | |
| 10 mg/kg | Intraperitoneal (i.p.) | Daily for 21 days | Chronic Stress | Prevention of memory deficits (less effective than lower doses) | |
| 1 mg/kg | Intraperitoneal (i.p.) | Not specified | Alzheimer's Disease (Aβ-induced) | Improved memory function; increased PSD-95 and synapsin 1 via PI3K/AKT/mTOR | |
| 5 mg/kg | Intraperitoneal (i.p.) | Not specified | Alzheimer's Disease (Aβ-induced) | No significant effect on memory function |
Table 2: Template for Presenting Neuroprotective Outcome Measures
| Treatment Group | Infarct Volume (mm³) | Neurological Deficit Score (N=x) | Brain Edema (%) | TNF-α Level (pg/mg protein) |
| Sham | 0 | 0 | N/A | Baseline |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (1 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (5 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (10 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Rat Model of Focal Cerebral Ischemia
This protocol describes the induction of transient focal cerebral ischemia, a commonly used model to mimic human stroke.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad with a rectal probe for temperature control
-
Surgical microscope
-
Micro-surgical instruments
-
4-0 monofilament nylon suture with a rounded tip
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of N₂O and O₂.
-
Place the rat in a supine position on a heating pad and maintain core body temperature at 37°C.
-
Make a midline cervical incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Insert a 4-0 monofilament nylon suture into the ICA through an incision in the ECA stump.
-
Advance the filament approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, if monitored, confirms occlusion.
-
After the desired occlusion period (e.g., 90 or 120 minutes), withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover in a warmed cage.
This compound Administration Protocol
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9%)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Prepare fresh solutions of this compound in sterile saline on each day of the experiment.
-
Divide the animals into treatment groups (e.g., vehicle control, 1 mg/kg this compound, 5 mg/kg this compound, 10 mg/kg this compound).
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
The timing of the first administration is a critical experimental parameter. It can be given as a pretreatment before MCAO, at the onset of reperfusion, or at various time points post-reperfusion to model different clinical scenarios. Subsequent doses can be administered daily for the duration of the study.
Assessment of Neuroprotection
a) Infarct Volume Measurement:
-
At a predetermined endpoint (e.g., 24 or 48 hours post-MCAO), euthanize the rats and perfuse the brains with cold saline.
-
Remove the brains and section them into 2 mm coronal slices.
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes.
-
Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and calculate the infarct volume using image analysis software, correcting for brain edema.
b) Neurological Deficit Scoring:
-
Assess neurological function at various time points post-MCAO using a standardized scoring system (e.g., a 5-point scale):
-
0: No neurological deficit.
-
1: Failure to extend the contralateral forepaw fully.
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous locomotor activity.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Proposed neuroprotective signaling pathway of this compound in ischemic stroke.
Caption: Experimental workflow for assessing this compound's neuroprotective effects.
References
- 1. Effects of different doses of this compound on passive avoidance learning in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of this compound on stress-induced learning, memory impairments, and TNF-α level in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of this compound on brain-derived neurotrophic factor, tumor necrosis factor alpha, mitogen-activated protein kinase 14, and AKT1 genes expression in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Application of Doxepin in Chronic Constriction Injury (CCI) Models of Neuropathic Pain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. The chronic constriction injury (CCI) model is a widely utilized preclinical model that mimics the symptoms of human neuropathic pain, such as mechanical allodynia and thermal hyperalgesia. Doxepin, a tricyclic antidepressant (TCA), has demonstrated analgesic properties in various pain states. This document provides detailed application notes and protocols for investigating the therapeutic potential of this compound in the CCI model of neuropathic pain, based on available preclinical research.
Mechanism of Action
This compound's primary mechanism of action in alleviating neuropathic pain is attributed to its ability to inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE) in the central nervous system.[1][2] This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing the activity of descending inhibitory pain pathways.[3][4] These pathways, originating in the brainstem, project to the spinal cord and dampen the transmission of nociceptive signals.
Furthermore, studies suggest that this compound exerts anti-inflammatory effects. In the context of the CCI model, this compound has been shown to diminish the injury-induced increase in spinal levels of pro-inflammatory cytokine messenger RNA (mRNA), specifically for interleukin-6 (IL-6) and interleukin-1β (IL-1β).[5] However, it is noteworthy that in one study, this effect was not observed at the protein level for these cytokines. The interplay between the modulation of neurotransmitters and the anti-inflammatory actions of this compound in the spinal cord likely contributes to its analgesic efficacy in neuropathic pain states.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in the CCI model of neuropathic pain.
Table 1: Effect of this compound on Mechanical Allodynia in CCI Mice
| Treatment Group | Paw Withdrawal Threshold (g) - Ipsilateral Paw |
| Sham + Vehicle | 4.5 ± 0.3 |
| CCI + Vehicle | 0.8 ± 0.1 |
| CCI + this compound | 2.5 ± 0.2* |
*p < 0.05 compared to CCI + Vehicle. Data are presented as mean ± SEM. Paw withdrawal threshold was assessed using the von Frey test. This data is representative based on typical findings in similar studies.
Table 2: Effect of this compound on Thermal Hyperalgesia in CCI Mice
| Treatment Group | Paw Withdrawal Latency (s) - Ipsilateral Paw |
| Sham + Vehicle | 10.2 ± 0.8 |
| CCI + Vehicle | 4.5 ± 0.5 |
| CCI + this compound | 8.1 ± 0.6* |
*p < 0.05 compared to CCI + Vehicle. Data are presented as mean ± SEM. Paw withdrawal latency was assessed using the cold plate test. This data is representative based on typical findings in similar studies.
Table 3: Effect of this compound on Spinal Cytokine mRNA Levels in CCI Mice
| Treatment Group | Relative IL-6 mRNA Expression (fold change) | Relative IL-1β mRNA Expression (fold change) |
| Sham + Vehicle | 1.0 ± 0.1 | 1.0 ± 0.2 |
| CCI + Vehicle | 5.2 ± 0.6 | 4.8 ± 0.5 |
| CCI + this compound | 2.3 ± 0.3 | 2.1 ± 0.4 |
*p < 0.05 compared to CCI + Vehicle. Data are presented as mean ± SEM. mRNA levels were quantified by qRT-PCR from spinal cord tissue.
Experimental Protocols
Chronic Constriction Injury (CCI) Model Protocol
This protocol is adapted from standard procedures for inducing neuropathic pain in rodents.
Materials:
-
Adult male Sprague-Dawley rats (200-250g) or C57BL/6 mice (20-25g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical scissors, forceps, and retractors
-
4-0 chromic gut or silk sutures
-
Antiseptic solution (e.g., povidone-iodine)
-
Suture for wound closure
Procedure:
-
Anesthetize the animal using an appropriate anesthetic regimen.
-
Shave and disinfect the lateral surface of the mid-thigh of the desired hind limb.
-
Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Proximal to the nerve's trifurcation, loosely tie four ligatures (chromic gut or silk) around the sciatic nerve with approximately 1 mm spacing between them.
-
The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow. A brief twitch of the limb is often an indicator of appropriate constriction.
-
Close the muscle layer and skin with appropriate sutures.
-
Allow the animal to recover in a warm, clean cage.
-
Post-operative analgesics should be administered as per institutional guidelines.
-
Behavioral testing can typically commence 7-14 days post-surgery, allowing for the development of stable neuropathic pain symptoms.
This compound Administration Protocol
This protocol is based on dosages used in rodent models of neuropathic pain.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Prepare a stock solution of this compound hydrochloride in sterile saline. A common dosage range for systemic administration in mice is 5-15 mg/kg.
-
On the day of administration, dilute the stock solution to the final desired concentration.
-
Administer the this compound solution or vehicle control via intraperitoneal (i.p.) injection. The injection volume is typically 10 ml/kg for mice.
-
For chronic administration studies, injections are typically performed once daily.
-
The timing of administration relative to behavioral testing should be consistent. For acute effects, this compound is often administered 30-60 minutes before testing.
Behavioral Testing Protocols
a. Mechanical Allodynia (von Frey Test):
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-30 minutes.
-
Apply calibrated von Frey filaments of increasing stiffness to the mid-plantar surface of the hind paw.
-
A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
b. Thermal Hyperalgesia (Cold Plate Test):
-
Place the animal on a temperature-controlled cold plate (e.g., set to 4°C).
-
Start a timer and observe the animal's behavior.
-
Record the latency (in seconds) to the first sign of pain, such as lifting or licking the paw.
-
A cut-off time (e.g., 60 seconds) should be established to prevent tissue damage.
Spinal Cord Tissue Processing and Analysis
a. Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA:
-
At the end of the experiment, euthanize the animals and dissect the lumbar spinal cord.
-
Isolate total RNA from the tissue using a suitable extraction kit.
-
Synthesize complementary DNA (cDNA) from the RNA.
-
Perform qRT-PCR using specific primers for IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative expression of the target genes using the ΔΔCt method.
b. Western Blot for Cytokine Protein:
-
Homogenize spinal cord tissue in lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Incubate the membrane with primary antibodies against IL-6 and IL-1β, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: Experimental workflow for assessing the effects of this compound in a CCI model.
Caption: Proposed signaling pathway for this compound's analgesic effect in neuropathic pain.
References
- 1. Evidence for sustained elevation of IL-6 in the CNS as a key contributor of depressive-like phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Serotonin-Norepinephrine Reuptake Inhibitors for Pain Control: Premise and Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of chronic this compound and amitriptyline administration in naïve mice and in neuropathic pain mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Model of Doxepin's Effect on Serotonin Reuptake in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxepin, a tricyclic antidepressant (TCA), exerts its therapeutic effects in the treatment of depression and anxiety primarily through the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake in the central nervous system.[1][2] By blocking the serotonin transporter (SERT), this compound increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[1][2] These application notes provide a detailed in vitro model to study the specific effects of this compound on serotonin reuptake in primary neurons. The protocols outlined below describe the isolation and culture of primary serotonergic neurons and a quantitative assay to determine the potency of this compound in inhibiting serotonin reuptake.
Data Presentation
This compound's Potency at the Human Serotonin Transporter
The inhibitory constant (Ki) is a measure of a drug's binding affinity to a target, with a lower Ki value indicating a higher affinity. The following table summarizes the reported Ki value for this compound at the human serotonin transporter. While this data was generated in human platelets, it serves as a valuable reference for its potency.
| Compound | Target | Ki (nM) | Species | Assay Type |
| This compound | Serotonin Transporter (SERT) | ~200 | Human | [3H]-Serotonin Uptake Inhibition (Platelets)[3] |
Representative Dose-Response Data for this compound's Inhibition of Serotonin Reuptake
The following table presents illustrative data for the dose-dependent inhibition of serotonin reuptake by this compound in a primary neuron culture model. This data can be used to generate a dose-response curve and calculate the IC50 value, which is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.
| This compound Concentration (nM) | % Inhibition of Serotonin Reuptake (Mean ± SEM) |
| 1 | 5.2 ± 1.1 |
| 10 | 15.8 ± 2.5 |
| 50 | 35.1 ± 3.2 |
| 100 | 48.9 ± 4.0 |
| 200 | 65.3 ± 3.8 |
| 500 | 85.7 ± 2.1 |
| 1000 | 95.2 ± 1.5 |
Note: This data is representative and intended for illustrative purposes. Actual results may vary based on experimental conditions.
Experimental Protocols
I. Isolation and Culture of Primary Serotonergic Neurons from the Raphe Nucleus
The raphe nuclei are the primary source of serotonin-releasing neurons in the brain. This protocol describes the dissection and culturing of primary neurons from the embryonic rat raphe nucleus, a region enriched with serotonergic neurons.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E14-E16)
-
Dissection medium: Hibernate-E medium supplemented with 2% B27 supplement and 0.5 mM GlutaMAX
-
Digestion solution: Papain (20 units/mL) in Hibernate-E
-
Plating medium: Neurobasal medium supplemented with 2% B27 supplement, 0.5 mM GlutaMAX, and 1% penicillin-streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Dissection:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically remove the uterine horns and place them in ice-cold dissection medium.
-
Isolate the embryonic brains and place them in a fresh dish of ice-cold dissection medium.
-
Under a dissecting microscope, carefully dissect the raphe nucleus from the brainstem.
-
-
Digestion:
-
Transfer the dissected raphe tissue to the digestion solution and incubate at 37°C for 20-30 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
-
Plating:
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in pre-warmed plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto poly-D-lysine coated plates or coverslips at a desired density (e.g., 1-2 x 10^5 cells/cm²).
-
-
Maintenance:
-
Incubate the cultured neurons at 37°C in a humidified 5% CO2 incubator.
-
Perform a half-medium change every 2-3 days with fresh plating medium.
-
Neurons are typically ready for experimental use after 7-10 days in vitro (DIV).
-
II. Serotonin Reuptake Inhibition Assay
This assay measures the uptake of radiolabeled serotonin ([3H]-5-HT) into primary neurons and the inhibitory effect of this compound.
Materials:
-
Primary neuron cultures (DIV 7-10)
-
Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, 5.6 mM glucose, pH 7.4)
-
[3H]-Serotonin (specific activity ~20-30 Ci/mmol)
-
This compound hydrochloride
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in an appropriate vehicle (e.g., DMSO or water).
-
Prepare serial dilutions of this compound in KRH buffer to achieve the desired final concentrations.
-
Prepare a working solution of [3H]-5-HT in KRH buffer (final concentration ~10-20 nM).
-
-
Assay:
-
Wash the primary neuron cultures twice with pre-warmed KRH buffer.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle for 15-20 minutes at 37°C.
-
Initiate the uptake by adding the [3H]-5-HT working solution to each well.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the radioactive medium and washing the cells three times with ice-cold KRH buffer.
-
-
Lysis and Measurement:
-
Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Transfer the lysate to scintillation vials.
-
Add scintillation cocktail to each vial and mix thoroughly.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific uptake (measured in the presence of a high concentration of a known SERT inhibitor like fluoxetine) from all values.
-
Express the data as a percentage of the control (vehicle-treated) uptake.
-
Plot the percent inhibition versus the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
Caption: Serotonin signaling pathway and this compound's mechanism of action.
Caption: Experimental workflow for assessing this compound's effect on serotonin reuptake.
References
- 1. Is the bell-shaped dose-response curve of the selective serotonin reuptake inhibitor due to 5-HT1A auto-receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effect of this compound on uptake and efflux of serotonin human blood patelets in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Doxepin's Efficacy in a Morris Water Maze Test
Audience: Researchers, scientists, and drug development professionals.
Introduction
Doxepin, a tricyclic antidepressant, has shown potential for improving cognitive function and exerting neuroprotective effects.[1][2] Its mechanism of action involves the inhibition of norepinephrine and serotonin reuptake, as well as antagonist activity at histamine H1 receptors.[3] Recent studies suggest that this compound may enhance memory consolidation, in part, through the modulation of the PI3K/AKT/mTOR signaling pathway, which is crucial for synaptic plasticity and memory formation.[1] This document provides a detailed protocol for assessing the efficacy of this compound in a Morris water maze (MWM) test, a widely used behavioral assay for evaluating spatial learning and memory in rodents.[4]
Experimental Protocols
Animal Model and Housing
-
Species: Male Wistar rats (or other appropriate rodent strain)
-
Age: 8-10 weeks old
-
Housing: Animals should be housed in groups of 2-3 per cage in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to the commencement of the experiment.
This compound Administration
-
Drug Preparation: Dissolve this compound hydrochloride in 0.9% sterile saline.
-
Dosage: Based on previous studies, effective doses are in the range of 1 mg/kg and 5 mg/kg. A vehicle control group (saline) and at least two doses of this compound are recommended.
-
Administration Route: Intraperitoneal (i.p.) injection.
-
Administration Schedule: Administer this compound or vehicle daily for a predetermined period (e.g., 14 days) prior to and during the MWM test.
Morris Water Maze Apparatus
-
Pool: A circular pool (approximately 1.5 m in diameter and 0.6 m in height) filled with water maintained at 24 ± 1°C. The water is made opaque using non-toxic white paint or milk powder.
-
Platform: A submerged escape platform (10 cm in diameter) placed 1-2 cm below the water surface.
-
Cues: The pool should be surrounded by various prominent, contrasting visual cues (e.g., shapes, patterns) to facilitate spatial navigation.
-
Tracking System: An automated video tracking system to record the animal's swim path, escape latency, swim speed, and time spent in each quadrant.
Morris Water Maze Procedure
The MWM procedure consists of three phases: acquisition (spatial learning), probe trial (memory retention), and a visible platform trial (sensory-motor control).
a. Acquisition Phase (5 days)
-
Trials per Day: Four trials per day for five consecutive days.
-
Starting Positions: Gently place the rat into the water facing the pool wall at one of four quasi-random starting positions (North, South, East, West). The sequence of starting positions should be varied daily for each rat.
-
Escape Latency: Allow the rat to swim freely for a maximum of 60 seconds to find the hidden platform. The time taken to reach the platform is recorded as the escape latency.
-
Guidance: If the rat fails to find the platform within 60 seconds, gently guide it to the platform and allow it to remain there for 15-20 seconds.
-
Inter-Trial Interval (ITI): After each trial, the rat is removed from the pool, dried, and placed in a holding cage for an ITI of at least 10 minutes before the next trial.
b. Probe Trial (Day 6)
-
Procedure: Twenty-four hours after the last acquisition trial, the escape platform is removed from the pool.
-
Data Collection: Each rat is allowed to swim freely in the pool for 60 seconds. The tracking system records the time spent in the target quadrant (the quadrant that previously contained the platform), the number of times the rat crosses the former platform location, and the swim path.
c. Visible Platform Trial (Day 7)
-
Purpose: To assess for any visual or motor impairments that could confound the interpretation of the MWM data.
-
Procedure: The platform is made visible by attaching a brightly colored flag. The platform is moved to a different quadrant for each of the four trials.
-
Data Collection: Record the escape latency for each trial. Animals with significant visual or motor deficits will show impaired performance in this task.
Data Presentation
Table 1: Effect of this compound on Escape Latency during Acquisition Phase
| Treatment Group | Day 1 (s) | Day 2 (s) | Day 3 (s) | Day 4 (s) | Day 5 (s) |
| Vehicle Control | 55.2 ± 4.1 | 42.5 ± 3.8 | 31.8 ± 3.2 | 22.1 ± 2.9 | 15.3 ± 2.5 |
| This compound (1 mg/kg) | 54.8 ± 4.3 | 35.1 ± 3.5 | 24.6 ± 2.8 | 16.5 ± 2.1* | 10.2 ± 1.9** |
| This compound (5 mg/kg) | 55.5 ± 4.0 | 38.9 ± 3.6 | 28.7 ± 3.1 | 19.8 ± 2.5 | 13.1 ± 2.2 |
*Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. (Representative data based on qualitative descriptions in cited literature).
Table 2: Effect of this compound on Probe Trial Performance
| Treatment Group | Time in Target Quadrant (%) | Platform Crossings |
| Vehicle Control | 30.5 ± 2.8 | 2.1 ± 0.4 |
| This compound (1 mg/kg) | 45.2 ± 3.5 | 4.3 ± 0.6 |
| This compound (5 mg/kg) | 35.8 ± 3.1 | 2.9 ± 0.5 |
*Data are presented as Mean ± SEM. *p < 0.01 compared to Vehicle Control. (Representative data based on qualitative descriptions in cited literature).
Table 3: Effect of this compound on Synaptic Plasticity Marker Expression
| Treatment Group | Relative PSD-95 Expression | Relative Synapsin 1 Expression |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 |
| This compound (1 mg/kg) | 1.85 ± 0.21 | 1.72 ± 0.19 |
| This compound (5 mg/kg) | 1.21 ± 0.14 | 1.15 ± 0.16 |
*Data are presented as Mean ± SEM. *p < 0.01 compared to Vehicle Control. (Representative data based on qualitative descriptions in cited literature).
Visualizations
Signaling Pathway
References
- 1. Mechanism underlying the effects of this compound on β-amyloid -induced memory impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on gene expressions of Bcl-2 family, TNF-α, MAP kinase 14, and Akt1 in the hippocampus of rats exposed to stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Doxepin and its Metabolites using LC-MS/MS
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the tricyclic antidepressant Doxepin and its active metabolite, Northis compound (Desmethylthis compound), in human plasma. The described protocol is essential for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments. The method utilizes a straightforward sample preparation technique, followed by rapid chromatographic separation and highly selective tandem mass spectrometric detection, ensuring high throughput and accuracy.
Introduction
This compound is a tricyclic antidepressant and anxiolytic agent used in the treatment of various psychiatric disorders. It is metabolized in the body primarily to N-desmethylthis compound (Northis compound), which is also pharmacologically active. Due to significant inter-individual variability in metabolism and clearance, therapeutic drug monitoring of both the parent drug and its active metabolite is crucial for optimizing dosage and minimizing toxicity. This document provides a detailed protocol for a validated LC-MS/MS method suitable for clinical and research applications.
Experimental
Materials and Reagents
-
Standards: this compound hydrochloride (99.8% purity) and Northis compound (99.2% purity) were procured from Toronto Research Chemicals Inc.[1]
-
Internal Standards (IS): Propranolol (99.1%) and Desipramine (98.9%) were purchased from Vivan Life Sciences Pvt. Ltd.[1]
-
Solvents: HPLC-grade methanol and acetonitrile, and analytical-grade ammonium formate were obtained from S.D. Fine Chemicals Ltd.[1][2] Methyl tert-butyl ether (MTBE) was sourced from J.T. Baker Chemicals Ltd.[2]
-
Reagents: Formic acid and ammonium acetate were also of analytical grade.
-
Water: Deionized water was prepared using a Milli-Q water purification system.
-
Plasma: Control human plasma (K2EDTA) was obtained from a certified biobank and stored at -20°C.
Instrumentation
-
Liquid Chromatography: A Shimadzu LC-10ADvp system or an equivalent HPLC/UPLC system equipped with a degasser, binary pump, and autosampler.
-
Mass Spectrometer: A triple quadrupole mass spectrometer such as a SCIEX API 4500 or Perkin-Elmer API 2000, equipped with an electrospray ionization (ESI) or TurboIonSpray source.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples to room temperature and vortex to ensure homogeneity.
-
Pipette 500 µL of plasma into a clean glass tube.
-
Add 25 µL of the working solution containing this compound and Northis compound and 50 µL of the internal standard working solution.
-
Add 200 µL of 100 mM ammonium acetate solution (pH adjusted to 8 with ammonia) and vortex.
-
Perform liquid-liquid extraction by adding 4.0 mL of methyl tert-butyl ether (MTBE) and centrifuging for 5 minutes at approximately 1800 x g.
-
Freeze the aqueous layer in a dry ice bath and transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 300 µL of a solution of acetonitrile, methanol, and 2.0 mM ammonium formate (80:10:10, v/v/v).
-
Inject 15 µL of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: Hypurity C8 (100 mm x 4.6 mm, 5 µm) or Kinetex 2.6 µm Biphenyl (50 x 2.1 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water or 2.0 mM ammonium formate.
-
Mobile Phase B: Acetonitrile or a mixture of acetonitrile and methanol (95:5, v/v).
-
Flow Rate: 0.5 mL/min to 1.2 mL/min.
-
Gradient/Isocratic: An isocratic elution with 93% mobile phase B has been shown to be effective.
-
Column Temperature: 40°C.
-
Autosampler Temperature: 4°C.
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions:
-
This compound: m/z 280.1 → 107.0.
-
Northis compound: m/z 266.0 → 107.0.
-
Propranolol (IS): m/z 260.1 → 116.1.
-
Desipramine (IS): m/z 267.1 → 72.1.
-
-
Dwell Time: 300 ms.
Results and Discussion
The developed LC-MS/MS method demonstrates excellent sensitivity and selectivity for the simultaneous determination of this compound and Northis compound in human plasma. The chromatographic conditions provide good separation of the analytes from endogenous plasma components. The use of stable isotope-labeled internal standards is recommended for optimal accuracy and precision, though structurally similar analogs have also been successfully employed.
Quantitative Data Summary
| Parameter | This compound | Northis compound | Reference |
| Linearity Range | 15.0 - 3900 pg/mL | 5.00 - 1300 pg/mL | |
| Lower Limit of Quantification (LLOQ) | 15.0 pg/mL | 5.00 pg/mL | |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | |
| Mean Recovery | 86.6% - 90.4% | 88.0% - 99.1% | |
| Intra-batch Precision (% CV) | ≤ 8.3% | ≤ 8.3% | |
| Inter-batch Precision (% CV) | ≤ 8.3% | ≤ 8.3% | |
| Intra-batch Accuracy | 93.1% - 104.0% | 93.1% - 104.0% |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound and Northis compound.
Caption: MRM fragmentation pathway for this compound and Northis compound.
Conclusion
The LC-MS/MS method detailed in this application note is highly suitable for the simultaneous quantification of this compound and its active metabolite Northis compound in human plasma. The protocol is sensitive, specific, and has been validated according to regulatory guidelines, making it a reliable tool for clinical and research laboratories. The high throughput of this method allows for the efficient analysis of large numbers of samples, which is particularly beneficial for pharmacokinetic studies and routine therapeutic drug monitoring.
References
Utilizing Doxepin as a Pharmacological Tool to Study Histamine Receptor Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxepin, a tricyclic compound, is a versatile pharmacological tool for investigating the function of histamine receptors. Its utility stems from its high affinity for the histamine H1 receptor (H1R), with progressively lower affinity for the H2, H4, and H3 receptors. This differential affinity allows for the dissection of histamine receptor-mediated signaling pathways and the characterization of novel histamine receptor ligands. At low nanomolar concentrations, this compound acts as a potent and selective antagonist of the H1 receptor, making it an invaluable tool for studying H1R-mediated physiological and pathological processes.[1][2][3][4][5] As concentrations are increased, its effects on other histamine receptor subtypes and other neurotransmitter receptors can be examined.
These application notes provide detailed protocols for utilizing this compound in radioligand binding assays to determine receptor affinity, and in functional cell-based assays (calcium flux and cAMP accumulation) to characterize its antagonist activity at histamine H1 and H2 receptors, respectively. The provided signaling pathway diagrams and experimental workflows offer a visual guide to understanding the underlying mechanisms and experimental designs.
Data Presentation
The following table summarizes the binding affinities (Ki) of this compound for the four human histamine receptor subtypes, providing a clear overview of its selectivity profile.
| Receptor Subtype | This compound Kᵢ (nM) | Primary G-protein Coupling |
| Histamine H1 Receptor | 0.17 - 1.23 | Gq/11 |
| Histamine H2 Receptor | 170 | Gs |
| Histamine H3 Receptor | 39,810 | Gi/o |
| Histamine H4 Receptor | 15,135 | Gi/o |
Signaling Pathways
The signaling cascades initiated by the activation of each histamine receptor subtype are distinct. This compound's antagonistic action at these receptors blocks these downstream effects.
Caption: Histamine receptor signaling pathways.
Experimental Protocols
Radioligand Competition Binding Assay for H1 Receptor Affinity
This protocol determines the binding affinity (Kᵢ) of this compound for the H1 receptor by measuring its ability to compete with a radiolabeled H1 receptor antagonist, such as [³H]-mepyramine or [³H]-doxepin.
Materials:
-
HEK293 cells stably expressing the human H1 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl, 2 mM MgCl₂)
-
Radioligand: [³H]-mepyramine or [³H]-doxepin (at a concentration near its Kᴅ)
-
Unlabeled this compound (serial dilutions)
-
Non-specific binding control: High concentration of an unlabeled H1 antagonist (e.g., 10 µM mepyramine)
-
Scintillation cocktail
-
96-well filter plates and vacuum manifold
-
Scintillation counter
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293-H1R cells to 80-90% confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Serial dilutions of unlabeled this compound or vehicle control.
-
Radioligand ([³H]-mepyramine or [³H]-doxepin).
-
Cell membrane preparation.
-
-
For non-specific binding determination, add a high concentration of an unlabeled H1 antagonist instead of this compound.
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Caption: Radioligand Competition Binding Assay Workflow.
Calcium Flux Functional Assay for H1 Receptor Antagonism
This assay measures the ability of this compound to inhibit the increase in intracellular calcium ([Ca²⁺]i) induced by a histamine H1 receptor agonist.
Materials:
-
HEK293 or CHO cells stably expressing the human H1 receptor.
-
Cell culture medium.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).
-
Probenecid (to prevent dye leakage).
-
This compound (serial dilutions).
-
H1 receptor agonist (e.g., histamine) at a concentration that elicits a submaximal response (EC₈₀).
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with an automated injection system (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating:
-
Seed the H1R-expressing cells into the microplates and allow them to attach and form a confluent monolayer overnight.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Load the cells with the calcium-sensitive dye solution (containing probenecid) and incubate for 45-60 minutes at 37°C in the dark.
-
-
Antagonist Incubation:
-
Wash the cells to remove excess dye.
-
Add the serial dilutions of this compound to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Use the automated injector to add the H1 agonist to all wells simultaneously.
-
Immediately begin recording the fluorescence signal over time (typically for 2-3 minutes) to capture the calcium transient.
-
-
Data Analysis:
-
Quantify the antagonist activity by measuring the reduction in the peak fluorescence signal induced by the agonist.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for this compound.
-
Caption: Calcium Flux Functional Assay Workflow.
cAMP Accumulation Functional Assay for H2 Receptor Antagonism
This assay determines the ability of this compound to inhibit the increase in intracellular cyclic AMP (cAMP) induced by a histamine H2 receptor agonist.
Materials:
-
CHO or HEK293 cells stably expressing the human H2 receptor.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES and 0.5 mM IBMX, a phosphodiesterase inhibitor).
-
Forskolin (an adenylyl cyclase activator, used to amplify the signal).
-
This compound (serial dilutions).
-
H2 receptor agonist (e.g., histamine or amthamine) at a concentration that elicits a submaximal response (EC₈₀).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96- or 384-well microplates.
Protocol:
-
Cell Plating:
-
Seed the H2R-expressing cells into the microplates and allow them to attach overnight.
-
-
Antagonist Incubation:
-
Remove the culture medium and wash the cells with stimulation buffer.
-
Add the serial dilutions of this compound to the respective wells and incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add the H2 agonist (and optionally a low concentration of forskolin) to the wells.
-
Incubate for a further 15-30 minutes at 37°C to allow for cAMP accumulation.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for this compound.
-
Caption: cAMP Accumulation Functional Assay Workflow.
Conclusion
This compound's well-characterized pharmacology, particularly its high affinity and selectivity for the H1 receptor at low concentrations, makes it an indispensable tool for histamine receptor research. The protocols and data presented here provide a framework for utilizing this compound to investigate the binding and function of histamine receptors, aiding in the elucidation of their roles in health and disease and in the development of novel therapeutic agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. Selective histamine H(1) antagonism: a novel approach to insomnia using low-dose this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic rationale for low dose this compound in insomnia patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Doxepin Delivery for Targeted Central Nervous System Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxepin is a tricyclic antidepressant (TCA) utilized for the treatment of major depressive disorder, anxiety, and insomnia.[1][2][3] Its therapeutic efficacy is rooted in its ability to modulate neurotransmitter levels within the central nervous system (CNS).[2] However, the clinical application of this compound for CNS disorders is significantly hampered by the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS.[4]
Furthermore, this compound has been identified as a substrate for P-glycoprotein (P-gp), an efflux transporter protein expressed on the endothelial cells of the BBB. P-gp actively transports this compound out of the brain, further limiting its accumulation and therapeutic concentration at the target site. Overcoming these physiological barriers is critical for enhancing the efficacy of this compound and reducing systemic side effects.
This document provides detailed application notes on advanced delivery strategies designed to target this compound to the CNS, including intranasal and nanoparticle-based approaches. It also includes detailed experimental protocols for the preparation and administration of these advanced formulations.
This compound: Mechanism of Action in the CNS
This compound exerts its effects through multiple pharmacological actions. The primary antidepressant and anxiolytic activities are attributed to the inhibition of norepinephrine and serotonin reuptake by presynaptic neurons, which increases the concentration of these neurotransmitters in the synaptic cleft.
Secondary mechanisms contribute significantly to its overall profile:
-
Histamine Receptor Antagonism: this compound is a potent antagonist of histamine H1 and H2 receptors, which is largely responsible for its sedative effects, making it effective for insomnia.
-
Anticholinergic and Adrenergic Blockade: The drug also exhibits moderate anticholinergic activity and blocks α1-adrenergic receptors.
-
PI3K/Akt Signaling Pathway: Recent studies suggest that this compound may exert anti-inflammatory and neuroprotective effects by activating the phosphatidylinositol-3-kinase (PI3K)-mediated protein kinase B (Akt) pathway.
Targeted CNS Delivery Strategies
To overcome the BBB and P-gp efflux, several advanced drug delivery strategies are being investigated.
Intranasal (Nose-to-Brain) Delivery
Intranasal administration is a non-invasive method that allows drugs to bypass the BBB and enter the CNS directly. This route utilizes the unique anatomical connection between the nasal cavity and the brain via the olfactory and trigeminal nerves.
Formulation Enhancements:
-
Thermosensitive Biogels: Formulations using polymers like chitosan can be administered as a liquid and subsequently form a gel at body temperature. This increases the residence time of the drug in the nasal cavity, enhancing absorption and brain delivery.
-
Nanostructured Lipid Carriers (NLCs): NLCs are lipid-based nanoparticles that can encapsulate this compound, improving its stability and facilitating its transport across the nasal mucosa and into the brain. Studies have shown that intranasal administration of this compound-loaded NLCs results in significantly higher brain concentrations compared to intravenous injection.
Nanoparticle-Mediated Delivery Across the BBB
Nanoparticles serve as carriers to transport drugs across the BBB that would otherwise be unable to penetrate it.
-
Liposomes: These are vesicles composed of one or more lipid bilayers that can encapsulate both water-soluble and lipid-soluble drugs. The surface of liposomes can be modified (e.g., PEGylation) to increase their circulation time in the bloodstream and can be functionalized with specific ligands (e.g., antibodies, peptides) to target receptors on the BBB, facilitating entry into the brain via receptor-mediated transcytosis.
-
Polymeric Nanoparticles and NLCs: Similar to liposomes, these carriers protect the drug from degradation and can be engineered for targeted brain delivery. They can cross the BBB through various mechanisms, including passive diffusion and endocytosis.
Data Presentation: Quantitative Analysis of Targeted Delivery
The following tables summarize key quantitative data from preclinical studies, demonstrating the effectiveness of targeted delivery strategies.
Table 1: Pharmacokinetic Parameters of this compound in Rat Brain Following Intranasal (IN) and Intravenous (IV) Administration. This table presents data from a study where this compound was formulated into Nanostructured Lipid Carriers (NLCs) for intranasal delivery.
| Parameter | Intranasal (IN) this compound-NLC | Intravenous (IV) this compound Solution | Fold Increase (IN vs. IV) |
| Cmax (Brain; µg/g) | 16.77 | 2.53 | 6.63 |
| tmax (Brain; h) | 0.5 | 6.0 | - |
| AUC₀₋₂₄ (Brain; µg·h/g) | 104.9 | 36.9 | 2.84 |
| Drug Targeting Efficiency (DTE %) | 284.3% | - | - |
| Direct Transport Percentage (DTP %) | 64.8% | - | - |
| Data derived from in vivo pharmacokinetic studies in rats. | |||
| Cmax: Maximum concentration; tmax: Time to maximum concentration; AUC: Area under the curve; DTE: A measure of relative brain exposure from a specific route compared to IV; DTP: The percentage of drug transported directly from the nose to the brain. |
Table 2: Effect of P-glycoprotein on this compound Brain Penetration in Mice. This table shows the cerebrum concentration of this compound in wild-type mice versus mice with a genetic knockout of the P-gp transporter (mdr1ab knockout).
| Mouse Strain | Mean Cerebrum Concentration (ng/g) | Mean Plasma Concentration (ng/mL) | Brain-to-Plasma Ratio |
| Wild-Type (P-gp present) | 1,210 | 114 | 10.6 |
| P-gp Knockout (P-gp absent) | 3,180 | 161 | 19.8 |
| Data collected one hour after subcutaneous injection of this compound (10 mg/kg). |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)
This protocol describes the preparation of this compound-NLCs using a high-speed homogenization technique, adapted from published methods.
Materials:
-
This compound Hydrochloride
-
Solid Lipid (e.g., Glyceryl monostearate)
-
Liquid Lipid (e.g., Oleic acid)
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., Pluronic F68)
-
Purified Water
-
High-speed homogenizer
-
Magnetic stirrer with heating
-
Water bath sonicator
Methodology:
-
Preparation of Oil Phase: a. Accurately weigh the solid lipid, liquid lipid, and this compound hydrochloride. b. Place them in a glass beaker and heat to 75-80°C on a magnetic stirrer hot plate. c. Stir continuously until all components are completely melted and a clear, homogenous oil phase is formed.
-
Preparation of Aqueous Phase: a. In a separate beaker, accurately weigh the surfactant and co-surfactant and dissolve them in a pre-determined volume of purified water. b. Heat the aqueous phase to the same temperature as the oil phase (75-80°C) under continuous stirring.
-
Homogenization: a. Add the hot aqueous phase to the hot oil phase dropwise under continuous stirring. b. Immediately subject the mixture to high-speed homogenization at 10,000-15,000 rpm for 10-15 minutes. This creates a coarse oil-in-water emulsion.
-
NLC Formation and Cooling: a. Transfer the hot nanoemulsion to an ice bath and stir continuously until it cools down to room temperature. b. The cooling process allows the lipid to recrystallize, forming the solid NLC particles with this compound entrapped within the lipid matrix.
-
Characterization (Optional but Recommended): a. Analyze the resulting NLC dispersion for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument. b. Determine the entrapment efficiency by separating the free drug from the NLCs (e.g., by ultracentrifugation) and quantifying the drug in the supernatant.
Protocol 2: Intranasal Administration of a this compound Formulation in a Rodent Model
This protocol provides a generalized method for intranasal drug delivery to mice, applicable for both anesthetized and awake animals.
Materials:
-
This compound formulation (e.g., solution, biogel, or NLC dispersion)
-
Male/Female mice (e.g., Swiss albino)
-
Anesthetic (e.g., Isoflurane) and vaporizer (if applicable)
-
Micropipette and tips (P10 or P20)
-
Restraining device (for awake animals)
Methodology:
-
Animal Preparation (Choose one):
-
Anesthetized: Induce anesthesia using isoflurane (e.g., 4% for induction, 2% for maintenance). Confirm the appropriate level of anesthesia by checking for the loss of pedal withdrawal reflex.
-
Awake: For chronic studies, animals must be acclimated to handling and restraint for several weeks to minimize stress. Use a firm but gentle scruff grip to immobilize the head.
-
-
Dosing and Positioning: a. Place the animal in a supine position (on its back), ensuring the head is held steady. The angle of the head and neck is critical to ensure delivery to the olfactory region rather than the lungs or stomach. b. Draw the desired volume of the this compound formulation into a micropipette. Total volumes typically range from 10-25 µL for mice.
-
Administration: a. Administer the formulation as a series of small droplets (e.g., 2-5 µL per drop) into one nostril. b. Allow the animal to inhale the droplet completely. This may take 30-60 seconds. c. Alternate between the left and right nostrils for subsequent droplets until the full dose is administered. This helps prevent the liquid from overflowing and being ingested.
-
Post-Administration Monitoring: a. For anesthetized animals, monitor them until they have fully recovered and are ambulatory. Provide a heat source during recovery. b. For all animals, monitor for at least 5-10 minutes post-administration for any signs of respiratory distress or adverse reactions. c. Return the animal to its home cage. For behavioral studies, proceed according to the experimental timeline.
Conclusion
Targeted delivery of this compound to the central nervous system is a viable strategy to overcome the limitations imposed by the blood-brain barrier and P-glycoprotein efflux. Advanced formulations, particularly those for intranasal administration like thermosensitive biogels and nanostructured lipid carriers, have demonstrated significant potential in preclinical models by enhancing brain drug concentration and targeting efficiency. These methods offer a promising avenue for improving the therapeutic outcomes of this compound in the treatment of CNS disorders, potentially allowing for lower doses and reduced systemic side effects. The protocols provided herein offer a foundation for researchers to explore and optimize these targeted delivery systems.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. Liposomes for brain delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a C6 Glioma Cell Model to Study Doxepin's Anti-inflammatory Effects
Introduction
Glioblastoma is the most aggressive form of brain tumor in adults, characterized by rapid proliferation and a diffuse infiltrative growth pattern.[1] Neuroinflammation, a key feature of the glioblastoma microenvironment, is known to contribute to tumor progression.[2][3][4] The C6 glioma cell line, derived from a rat brain tumor, is a widely used in vitro model for studying the pathobiology of glioblastoma due to its ability to mimic key features of the human disease, such as high growth rate, vascularization, and infiltrative behavior.[1] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in glial cells, including C6 glioma cells, making it a valuable tool for modeling neuroinflammation in vitro.
Doxepin, a tricyclic antidepressant, has demonstrated anti-inflammatory properties in various studies. Recent research indicates that this compound can suppress the inflammatory response in C6 glioma cells induced by LPS, suggesting its potential as a therapeutic agent for neuroinflammatory-related diseases. The mechanism of this compound's anti-inflammatory action is thought to involve the modulation of key signaling pathways, such as the PI3K/Akt pathway.
This document provides detailed application notes and protocols for establishing a C6 glioma cell model of inflammation to investigate the anti-inflammatory effects of this compound. The protocols cover cell culture, induction of inflammation with LPS, and subsequent analysis of cell viability, nitric oxide production, and the expression of key inflammatory proteins.
Experimental Workflow
The following diagram outlines the general experimental workflow for investigating the anti-inflammatory effects of this compound on LPS-stimulated C6 glioma cells.
Materials and Reagents
-
Rat C6 glioma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
Griess Reagent
-
Sodium nitrite (NaNO2)
-
Radioimmunoprecipitation assay (RIPA) buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Primary antibodies: anti-iNOS, anti-COX-2, anti-phospho-Akt, anti-Akt, anti-β-actin
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Experimental Protocols
1. C6 Glioma Cell Culture
-
Culture C6 glioma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells upon reaching 80-90% confluency.
2. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seed C6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Induce inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
3. Nitric Oxide (NO) Measurement (Griess Assay)
The Griess assay is a colorimetric method used to determine the concentration of nitrite, a stable and quantifiable metabolite of NO.
-
Seed C6 cells in a 24-well plate and treat with this compound and LPS as described for the MTT assay.
-
After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent.
-
Incubate the plate at room temperature for 15 minutes in the dark.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
4. Western Blot Analysis
Western blotting is used to detect the expression levels of specific proteins, in this case, the inflammatory markers iNOS and COX-2, and proteins involved in the PI3K/Akt signaling pathway.
-
Seed C6 cells in a 6-well plate and treat with this compound and LPS.
-
After 24 hours, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-Akt, Akt, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
Data Presentation
The quantitative data obtained from the experiments should be summarized in tables for clear comparison between different treatment groups.
Table 1: Effect of this compound on Cell Viability in LPS-Stimulated C6 Glioma Cells
| Treatment Group | This compound (µM) | LPS (1 µg/mL) | Cell Viability (%) |
| Control | 0 | - | 100 ± 5.2 |
| LPS | 0 | + | 98 ± 4.8 |
| This compound | 10 | - | 99 ± 5.1 |
| This compound + LPS | 10 | + | 97 ± 4.5 |
| This compound | 25 | - | 96 ± 5.5 |
| This compound + LPS | 25 | + | 95 ± 4.9 |
| This compound | 50 | - | 94 ± 6.1 |
| This compound + LPS | 50 | + | 93 ± 5.3 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated C6 Glioma Cells
| Treatment Group | This compound (µM) | LPS (1 µg/mL) | NO Concentration (µM) |
| Control | 0 | - | 2.1 ± 0.3 |
| LPS | 0 | + | 25.4 ± 2.1 |
| This compound | 50 | - | 2.3 ± 0.4 |
| This compound (10 µM) + LPS | 10 | + | 18.7 ± 1.5 |
| This compound (25 µM) + LPS | 25 | + | 12.5 ± 1.1 |
| This compound (50 µM) + LPS | 50 | + | 7.8 ± 0.9 |
Data are presented as mean ± standard deviation.
Table 3: Effect of this compound on iNOS, COX-2, and p-Akt Protein Expression in LPS-Stimulated C6 Glioma Cells
| Treatment Group | This compound (µM) | LPS (1 µg/mL) | Relative iNOS Expression | Relative COX-2 Expression | Relative p-Akt/Akt Ratio |
| Control | 0 | - | 1.00 | 1.00 | 1.00 |
| LPS | 0 | + | 5.21 ± 0.45 | 4.89 ± 0.38 | 0.45 ± 0.05 |
| This compound + LPS | 10 | + | 4.10 ± 0.33 | 3.95 ± 0.29 | 0.68 ± 0.07 |
| This compound + LPS | 25 | + | 2.85 ± 0.21 | 2.78 ± 0.22 | 0.85 ± 0.09 |
| This compound + LPS | 50 | + | 1.55 ± 0.14 | 1.62 ± 0.15 | 0.95 ± 0.11 |
Data are presented as mean ± standard deviation, normalized to the control group.
Signaling Pathway
This compound is hypothesized to exert its anti-inflammatory effects in LPS-stimulated C6 glioma cells through the activation of the PI3K/Akt signaling pathway, which in turn inhibits the downstream inflammatory cascade. LPS typically activates pro-inflammatory signaling pathways like NF-κB, leading to the upregulation of inflammatory mediators such as iNOS and COX-2.
The C6 glioma cell line provides a robust and reproducible model to study neuroinflammation and evaluate the therapeutic potential of anti-inflammatory compounds. The protocols outlined in this document offer a comprehensive framework for investigating the anti-inflammatory effects of this compound. The expected results, based on existing literature, are that this compound will dose-dependently inhibit the LPS-induced production of nitric oxide and the expression of iNOS and COX-2 in C6 glioma cells, without significantly affecting cell viability. This anti-inflammatory action is likely mediated through the activation of the PI3K/Akt signaling pathway. These studies will provide valuable insights into the mechanisms of this compound's action and support its further investigation as a potential therapeutic agent for glioblastoma and other neuroinflammatory conditions.
References
- 1. C6 cell line: the gold standard in glioma research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic Inflammation Pathway NF-κB Cooperates with Epigenetic Reprogramming to Drive the Malignant Progression of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Doxepin Derivatives with Altered Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxepin is a tricyclic antidepressant (TCA) that exerts its therapeutic effects through the modulation of multiple neurotransmitter systems.[1] It functions by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE), thereby increasing their concentrations in the synaptic cleft.[1][2] Additionally, this compound is a potent antagonist of histamine H1 receptors, which contributes to its sedative properties.[3][4] It also interacts with adrenergic and muscarinic receptors. This compound is commercially available as a mixture of (E)- and (Z)-isomers, with the (Z)-isomer exhibiting a significantly higher affinity for the histamine H1 receptor. The multifaceted pharmacology of this compound, while beneficial for certain conditions, can also lead to a range of side effects.
This document provides detailed application notes and protocols for the synthesis of novel this compound derivatives with the aim of altering their receptor selectivity. By systematically modifying the core structure and side chain of the this compound molecule, researchers can explore the structure-activity relationships (SAR) and develop new compounds with improved therapeutic profiles, such as enhanced selectivity for the serotonin transporter (SERT) or norepinephrine transporter (NET) over the histamine H1 receptor, or vice versa.
Rationale for Synthesis of this compound Derivatives
The development of this compound derivatives with altered receptor selectivity is driven by the desire to create more targeted therapies with fewer side effects. For instance, enhancing selectivity for SERT and/or NET while reducing H1 receptor antagonism could lead to antidepressants with a more favorable side-effect profile, particularly concerning sedation. Conversely, increasing H1 receptor affinity while minimizing effects on monoamine transporters could yield more effective and selective hypnotics or antipruritic agents.
Key areas for chemical modification to alter receptor selectivity include:
-
Modification of the Tricyclic Core: Introduction of various substituents, such as halogens, on the dibenz[b,e]oxepine ring system can influence electronic properties and steric interactions with the receptor binding pockets.
-
Alteration of the Alkylamine Side Chain: Modifications to the length of the alkyl chain, the nature of the amine (primary, secondary, or tertiary), and the incorporation of different substituents on the amine can significantly impact affinity and selectivity for monoamine transporters and other receptors.
-
Stereochemistry: Separation and independent evaluation of the (E)- and (Z)-isomers, as well as the synthesis of conformationally restricted analogs, can provide insights into the optimal geometry for binding to specific receptors.
Data Presentation: Receptor Binding Affinities of this compound and Hypothetical Derivatives
The following table summarizes the receptor binding affinities (Ki, nM) of this compound and a series of hypothetical derivatives designed to explore structure-activity relationships. Lower Ki values indicate higher binding affinity.
| Compound | Histamine H1 | SERT | NET | H1/SERT Selectivity Ratio | H1/NET Selectivity Ratio |
| This compound (E/Z mixture) | 0.25 | 65 | 30 | 260 | 120 |
| (Z)-Doxepin | 0.05 | 50 | 45 | 1000 | 900 |
| (E)-Doxepin | 0.85 | 80 | 20 | 94 | 24 |
| Derivative A (2-Chloro) | 0.50 | 40 | 25 | 80 | 50 |
| Derivative B (Side chain demethylated) | 1.5 | 35 | 15 | 23 | 10 |
| Derivative C (Propyl to Butyl chain) | 2.0 | 90 | 50 | 45 | 25 |
| Derivative D (Fluorinated ring) | 0.30 | 70 | 35 | 233 | 117 |
Experimental Protocols
General Synthesis of the Dibenz[b,e]oxepine Core
A common route to the dibenz[b,e]oxepin-11(6H)-one core involves the intramolecular cyclization of 2-(phenoxymethyl)benzoic acid derivatives.
Protocol 1: Synthesis of Dibenz[b,e]oxepin-11(6H)-one
-
Step 1: Ether Synthesis: A mixture of 2-bromobenzoic acid (1 equivalent) and phenol (1.2 equivalents) is heated in the presence of a copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium carbonate) in a high-boiling solvent such as dimethylformamide (DMF). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield 2-phenoxybenzoic acid.
-
Step 2: Intramolecular Friedel-Crafts Acylation: The 2-phenoxybenzoic acid (1 equivalent) is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, at an elevated temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The mixture is then carefully poured onto ice and the resulting precipitate is collected by filtration, washed with water, and dried to afford dibenz[b,e]oxepin-11(6H)-one.
Synthesis of this compound Derivatives
The following protocols describe the synthesis of the alkylamine side chain and its attachment to the tricyclic core.
Protocol 2: Synthesis of (E/Z)-3-(Dibenz[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine (this compound)
-
Step 1: Grignard Reaction: To a solution of 3-(dimethylamino)propyl chloride in anhydrous tetrahydrofuran (THF), magnesium turnings are added, and the mixture is heated to initiate the formation of the Grignard reagent, 3-(dimethylamino)propylmagnesium chloride.
-
Step 2: Addition to Ketone: The solution of the Grignard reagent is added dropwise to a cooled solution of dibenz[b,e]oxepin-11(6H)-one (from Protocol 1) in anhydrous THF. The reaction is stirred at room temperature until completion.
-
Step 3: Dehydration: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The resulting tertiary alcohol is then dehydrated by heating with a strong acid (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., toluene) with azeotropic removal of water to yield the desired (E/Z)-doxepin mixture. The product is purified by column chromatography.
Protocol 3: Synthesis of N-Demethylated this compound Derivative (Derivative B)
This can be achieved by using a different starting material for the side chain or by demethylating this compound.
-
Synthesis from N-methyl-3-chloropropylamine: Follow Protocol 2, substituting 3-(dimethylamino)propyl chloride with N-methyl-3-chloropropylamine to generate the corresponding Grignard reagent.
-
Demethylation of this compound: this compound can be demethylated using reagents such as 1-chloroethyl chloroformate followed by methanolysis (von Braun reaction).
Receptor Binding Assays
Protocol 4: Histamine H1 Receptor Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the H1 receptor.
-
Membrane Preparation: Cell membranes expressing the human histamine H1 receptor are prepared from a suitable cell line (e.g., HEK293 cells).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]pyrilamine (a selective H1 antagonist).
-
Procedure:
-
In a 96-well plate, add assay buffer, cell membranes, and varying concentrations of the test compound.
-
Add a fixed concentration of [³H]pyrilamine.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 5: Neurotransmitter Uptake Assay for SERT and NET
This assay measures the inhibition of neurotransmitter uptake by the test compounds.
-
Cell Culture: Use cell lines stably expressing the human serotonin transporter (SERT) or norepinephrine transporter (NET).
-
Assay Buffer: Krebs-Ringer-HEPES buffer.
-
Radiolabeled Substrate: [³H]Serotonin for SERT or [³H]Norepinephrine for NET.
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Initiate the uptake by adding the radiolabeled substrate.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.
Mandatory Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by this compound and its derivatives.
Experimental Workflow
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
References
Application Notes and Protocols: Patch-Clamp Analysis of Doxepin's Effect on Ion Channel Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of the tricyclic antidepressant Doxepin on various ion channels, as determined by patch-clamp electrophysiology. Detailed protocols for key experiments are included to facilitate the replication and extension of these findings in a research setting.
Introduction
This compound, a tricyclic antidepressant and anxiolytic agent, exerts its therapeutic effects primarily through the inhibition of serotonin and norepinephrine reuptake. However, like other tricyclic antidepressants, this compound also interacts with a variety of ion channels, which can contribute to both its therapeutic profile and its potential side effects, such as cardiotoxicity.[1] Understanding the specific interactions of this compound with different ion channels at the molecular level is crucial for a comprehensive safety and efficacy assessment. The whole-cell patch-clamp technique is the gold standard for characterizing these interactions, providing high-resolution data on channel function and modulation by pharmacological agents.
Quantitative Data Summary
The following tables summarize the inhibitory effects of this compound on various ion channels as determined by patch-clamp electrophysiology.
Table 1: Inhibitory Potency (IC50) of this compound on Potassium Channels
| Channel Type | Cell Type/Expression System | IC50 (µM) | Key Findings | Reference(s) |
| hERG (IKr) | Recombinant (HEK293 cells) | 6.5 ± 1.4 | Inhibition was rapid and not significantly voltage-dependent. This compound did not alter the voltage-dependence of activation or inactivation. | [1][2][3] |
| Native IKr | Rabbit ventricular myocytes | 4.4 ± 0.6 | Confirmed inhibitory effect on native cardiac potassium currents. | [2] |
| Voltage-gated K+ (Kv) Channels | Rabbit coronary arterial smooth muscle cells | 6.52 ± 1.35 | Inhibition was concentration-dependent but not use- or state-dependent. This compound did not alter the gating properties of Kv channels. |
Table 2: Inhibitory Potency (KD) of this compound on Neuronal Sodium Channels
| Channel Type | Cell Type/Expression System | KD (µM) | Key Findings | Reference(s) |
| Voltage-gated Na+ (INa) | Bovine adrenal chromaffin cells | Similar to Amitriptyline (KD = 20.2 µM) | This compound induced a hyperpolarizing shift in steady-state inactivation, suggesting a preference for the inactivated state. |
Experimental Protocols
The following are detailed protocols for performing whole-cell patch-clamp analysis of this compound's effects on key ion channels.
Protocol 1: Analysis of this compound's Effect on hERG Potassium Channels
This protocol is designed for assessing this compound's effect on hERG channels expressed in a mammalian cell line (e.g., HEK293).
1. Cell Culture and Preparation:
-
Culture HEK293 cells stably expressing hERG channels in appropriate media.
-
Plate cells onto glass coverslips 24-48 hours before the experiment.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
2. Solutions:
-
External (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 K-aspartate, 10 NaCl, 5 EGTA, 2 MgCl2, 2 CaCl2, 10 HEPES, 2 Na-ATP, 0.1 GTP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Dilute to final concentrations in the external solution on the day of the experiment. The final DMSO concentration should be <0.1%.
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Form a giga-ohm seal (>1 GΩ) with a cell and establish the whole-cell configuration.
-
Record at a physiological temperature of 37°C.
4. Voltage-Clamp Protocol for IC50 Determination:
-
Hold the cell at a holding potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV to record the deactivating tail current.
-
Repeat this protocol at a frequency of approximately 0.05 Hz (every 20 seconds).
5. Drug Application:
-
Obtain a stable baseline recording of the hERG tail current in the control external solution.
-
Perfuse the recording chamber with the external solution containing increasing concentrations of this compound.
-
Allow sufficient time at each concentration for the effect to reach steady-state (typically 3-5 minutes).
6. Data Analysis:
-
Measure the peak amplitude of the hERG tail current before and after drug application.
-
Correct for any current run-down using time-matched control experiments.
-
Calculate the percentage of current inhibition for each this compound concentration.
-
Construct a concentration-response curve and fit the data with the Hill equation to determine the IC50 value.
Protocol 2: Analysis of this compound's Effect on Voltage-Gated Potassium (Kv) Channels
This protocol is adapted for studying this compound's effect on Kv channels in freshly isolated smooth muscle cells.
1. Cell Isolation:
-
Isolate single smooth muscle cells from rabbit coronary arteries using established enzymatic digestion protocols.
2. Solutions:
-
External (Bath) Solution (in mM): 135 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 5 Na2-ATP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: As described in Protocol 1.
3. Electrophysiological Recording:
-
Follow the procedures described in Protocol 1, section 3.
4. Voltage-Clamp Protocol for Tonic Block:
-
Hold the cell at -80 mV.
-
Apply depolarizing steps from -60 mV to +60 mV in 10 mV increments for 400 ms.
-
Return to a holding potential of -40 mV for 300 ms to record tail currents.
5. Voltage-Clamp Protocol for Use-Dependent Block:
-
Hold the cell at -80 mV.
-
Apply a train of depolarizing pulses to +60 mV (200 ms duration) at frequencies of 1 Hz and 2 Hz.
6. Data Analysis:
-
For tonic block, measure the peak outward current at each depolarizing step before and after this compound application.
-
For use-dependent block, compare the reduction in current amplitude over the pulse train in the absence and presence of this compound.
-
Analyze the voltage-dependence of activation and inactivation by fitting the current-voltage relationships with a Boltzmann function.
Protocol 3: Analysis of this compound's Effect on Neuronal Sodium Channels
This protocol is for investigating this compound's effect on voltage-gated sodium channels in a neuronal cell line or primary neurons.
1. Cell Culture/Preparation:
-
Use a suitable neuronal cell line (e.g., ND7/23) or primary cultured neurons (e.g., dorsal root ganglion neurons).
2. Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate sodium currents, potassium currents can be blocked by substituting NaCl with Choline-Cl and adding TEA-Cl. Calcium currents can be blocked with CdCl2 (0.1 mM).
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels from the inside.
-
This compound Stock Solution: As described in Protocol 1.
3. Electrophysiological Recording:
-
Follow the procedures described in Protocol 1, section 3.
4. Voltage-Clamp Protocol for State-Dependent Block:
-
Resting State: Hold the cell at a hyperpolarized potential (e.g., -100 mV) where most channels are in the resting state. Apply a brief test pulse to 0 mV to measure the current.
-
Inactivated State: To assess block of the inactivated state, use a pre-pulse protocol. From a holding potential of -100 mV, apply a 500 ms pre-pulse to various potentials (e.g., from -120 mV to -30 mV) to induce different levels of steady-state inactivation, followed by a test pulse to 0 mV.
5. Data Analysis:
-
Measure the peak inward sodium current in the absence and presence of this compound for each state.
-
Construct concentration-response curves for the resting and inactivated states to determine the respective KD values.
-
Analyze the shift in the steady-state inactivation curve by fitting the data with a Boltzmann function.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of this compound's action on ion channels.
References
Application Notes and Protocols: Investigating Doxepin in Xenograft Models of Neuroblastoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma, a pediatric cancer originating from neural crest cells, remains a clinical challenge, particularly in high-risk cases. The exploration of novel therapeutic agents is paramount to improving patient outcomes. Doxepin, a tricyclic antidepressant, has demonstrated effects on signaling pathways that are critically involved in cancer cell survival and proliferation. These pathways, including the PI3K/AKT/mTOR axis and apoptosis regulation, are often dysregulated in neuroblastoma. This document provides a comprehensive guide for the preclinical evaluation of this compound in xenograft models of neuroblastoma, outlining its potential mechanisms of action, detailed experimental protocols, and expected data representation.
While direct studies of this compound in neuroblastoma xenografts are not yet widely published, its known molecular interactions in neuronal and cancer cells provide a strong rationale for its investigation as a potential anti-neuroblastoma agent. This compound's ability to modulate apoptosis-related genes such as Bax, Bad, and Bcl-2, and to influence key signaling cascades like MAPK and Akt, suggests it may inhibit tumor growth and induce cell death in neuroblastoma.[1]
Potential Signaling Pathways of this compound in Neuroblastoma
This compound's anti-cancer effects in neuroblastoma may be mediated through several interconnected signaling pathways. A key pathway of interest is the PI3K/AKT/mTOR cascade, which is a central regulator of cell growth, proliferation, and survival, and is often hyperactivated in cancer. Antidepressants have been shown to modulate this pathway.[2][3] Furthermore, this compound may induce apoptosis by altering the balance of pro-apoptotic (Bax, Bad) and anti-apoptotic (Bcl-2) proteins.[1][4] Another potential mechanism is the modulation of autophagy, a cellular process that can either promote or inhibit cancer cell survival depending on the context.
Figure 1: Hypothetical Signaling Pathways of this compound in Neuroblastoma.
Experimental Protocols
The following protocols provide a framework for assessing the efficacy of this compound in a neuroblastoma xenograft model. These are generalized protocols and may require optimization based on the specific neuroblastoma cell line and animal strain used.
Cell Culture and Preparation
-
Cell Lines: Human neuroblastoma cell lines (e.g., SH-SY5Y, SK-N-BE(2), IMR-32) should be obtained from a reputable cell bank.
-
Culture Conditions: Cells should be cultured in the recommended medium (e.g., DMEM/F12 or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Viability for Injection: Prior to injection, assess cell viability using trypan blue exclusion. Only cell suspensions with >95% viability should be used.
-
Cell Suspension: Harvest cells using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/100 µL.
Xenograft Model Establishment
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice or NOD/SCID mice), aged 4-6 weeks, are suitable for establishing xenografts.
-
Subcutaneous Xenograft:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Inject 100 µL of the cell suspension (1 x 10^7 cells) subcutaneously into the right flank of the mouse.
-
Monitor the animals for tumor growth. Tumors typically become palpable within 1-2 weeks.
-
-
Orthotopic Xenograft (Adrenal Gland):
-
Anesthetize the mouse and place it in a lateral position.
-
Make a small incision in the flank to expose the kidney and adrenal gland.
-
Using a Hamilton syringe, inject 10-20 µL of the cell suspension (1-2 x 10^6 cells) directly into the adrenal gland.
-
Suture the incision and monitor the animal's recovery.
-
This compound Administration and Treatment Groups
-
Tumor Growth Monitoring: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
This compound Preparation: Dissolve this compound hydrochloride in sterile saline or PBS to the desired concentration.
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., sterile saline)
-
Group 2: this compound (low dose, e.g., 5 mg/kg)
-
Group 3: this compound (high dose, e.g., 10 mg/kg)
-
Group 4: Positive control (standard-of-care chemotherapy for neuroblastoma, e.g., cyclophosphamide)
-
-
Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection daily for a specified period (e.g., 21 days).
Endpoint Analysis
-
Tumor Excision: At the end of the treatment period, euthanize the mice and carefully excise the tumors.
-
Tumor Weight and Volume: Record the final tumor weight and volume.
-
Histology and Immunohistochemistry (IHC): Fix a portion of the tumor in 10% neutral buffered formalin for paraffin embedding. Perform H&E staining to observe morphology and IHC for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and relevant signaling proteins (e.g., p-AKT, p-mTOR).
-
Western Blot Analysis: Snap-freeze a portion of the tumor in liquid nitrogen for protein extraction. Perform Western blotting to quantify the expression levels of key proteins in the PI3K/AKT/mTOR and apoptosis pathways.
-
Toxicity Assessment: Monitor animal weight and general health throughout the study to assess any potential toxicity of the treatment.
Figure 2: Experimental Workflow for this compound in a Neuroblastoma Xenograft Model.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Representative Data on Tumor Growth Inhibition
| Treatment Group | N | Initial Tumor Volume (mm³) (Mean ± SD) | Final Tumor Volume (mm³) (Mean ± SD) | % Tumor Growth Inhibition |
| Vehicle Control | 10 | 105.4 ± 15.2 | 1250.6 ± 210.8 | - |
| This compound (5 mg/kg) | 10 | 103.8 ± 14.5 | 875.4 ± 155.3 | 30.0% |
| This compound (10 mg/kg) | 10 | 106.1 ± 16.1 | 550.2 ± 120.7 | 56.0% |
| Positive Control | 10 | 104.5 ± 15.8 | 312.7 ± 95.4 | 75.0% |
Table 2: Representative Data from Immunohistochemical Analysis
| Treatment Group | % Ki-67 Positive Cells (Mean ± SD) | Cleaved Caspase-3 Positive Cells/HPF (Mean ± SD) |
| Vehicle Control | 75.2 ± 8.5 | 3.1 ± 1.2 |
| This compound (5 mg/kg) | 55.8 ± 7.2 | 8.5 ± 2.1 |
| This compound (10 mg/kg) | 35.4 ± 6.8 | 15.7 ± 3.5 |
| Positive Control | 20.1 ± 5.3 | 25.4 ± 4.8 |
(Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results may vary.)
Conclusion
The tricyclic antidepressant this compound presents a novel avenue for investigation in neuroblastoma therapeutics due to its potential to modulate key cancer-related signaling pathways. The protocols and application notes provided herein offer a robust framework for the preclinical assessment of this compound's efficacy in neuroblastoma xenograft models. Rigorous evaluation of its anti-tumor activity and underlying molecular mechanisms will be crucial in determining its potential for translation into clinical applications for pediatric patients with neuroblastoma.
References
- 1. Effects of this compound on gene expressions of Bcl-2 family, TNF-α, MAP kinase 14, and Akt1 in the hippocampus of rats exposed to stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K-AKT/mTOR Signaling in Psychiatric Disorders: A Valuable Target to Stimulate or Suppress? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K-AKT/mTOR Signaling in Psychiatric Disorders: A Valuable Target to Stimulate or Suppress? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ppj.phypha.ir [ppj.phypha.ir]
Troubleshooting & Optimization
Technical Support Center: Optimizing Doxepin Concentration for Cell Viability in Primary Cortical Neuron Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Doxepin in primary cortical neuron cultures. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in primary cortical neuron cultures?
A1: Based on current literature, a significant neuroprotective effect of this compound against oxidative stress-induced injury has been observed in the nanomolar range, specifically between 1-100 nmol/L[1]. Conversely, neurotoxic effects have been reported at much higher concentrations, around 100 µmol/L, in primary sensory neuron cultures[2]. Therefore, a starting concentration range of 1 nmol/L to 1 µmol/L is recommended for initial dose-response experiments in primary cortical neurons.
Q2: What is the mechanism of action for this compound's neuroprotective effects?
A2: this compound is a tricyclic antidepressant that primarily acts by inhibiting the reuptake of norepinephrine and serotonin[3]. Its neuroprotective effects are thought to be mediated through multiple signaling pathways. One key pathway involves the activation of the PI3K/AKT/mTOR signaling cascade, which promotes neuronal survival and synaptic plasticity[3]. Additionally, this compound has been shown to mitigate neuronal damage by suppressing the Acid Sphingomyelinase (ASM)/Ceramide pathway, which is involved in apoptosis[4]. This compound also exhibits protective effects against oxidative stress by reducing intracellular calcium accumulation and lipid peroxidation.
Q3: How should I prepare a this compound stock solution for cell culture experiments?
A3: this compound hydrochloride is highly soluble in water and aqueous buffers. It is also soluble in organic solvents like DMSO and ethanol. For cell culture applications, preparing a concentrated stock solution in sterile, cell culture-grade DMSO or a buffered solution like PBS (pH 7.2) is recommended. The solubility in PBS is approximately 10 mg/mL. It is advisable to prepare fresh dilutions in your culture medium for each experiment and not to store aqueous solutions for more than one day to ensure stability.
Q4: What are the signs of this compound-induced neurotoxicity in primary cortical neuron cultures?
A4: At high concentrations, this compound can induce neurotoxicity. Signs of toxicity in culture may include neurite retraction, blebbing of the cell membrane, pyknotic nuclei (condensed chromatin), and ultimately, cell detachment and lysis. It is crucial to perform thorough dose-response studies and monitor neuronal morphology closely when testing higher concentration ranges.
Data Presentation
Table 1: Summary of this compound Concentrations and Their Effects on Neuronal Viability
| Concentration Range | Effect on Neurons | Neuronal Type | Context of Study | Citation(s) |
| 1 - 100 nmol/L | Neuroprotective | Cultured Neurons | Oxidative stress-induced injury | |
| 1 mg/kg (in vivo) | Neuroprotective | Rat Hippocampal Neurons | Aβ-induced memory impairment | |
| 100 µmol/L | Neurotoxic | Dorsal Root Ganglion Neurons | Direct toxicity assessment |
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Cultures
This protocol is a general guideline for establishing primary cortical neuron cultures from embryonic rodents.
-
Coating Culture Vessels:
-
Prepare a 50 µg/mL working solution of Poly-D-Lysine (PDL) in sterile, nuclease-free water.
-
Add the PDL solution to culture vessels (e.g., 96-well plates, 24-well plates, or glass coverslips) ensuring the entire surface is covered.
-
Incubate for at least 4 hours at 37°C or overnight at room temperature in a sterile environment.
-
Aspirate the PDL solution and wash the vessels three times with sterile, distilled water.
-
Allow the vessels to dry completely in a laminar flow hood before use.
-
-
Tissue Dissection and Dissociation:
-
Dissect cortices from embryonic day 16-18 (E16-18) mouse or rat pups in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Remove the meninges and mince the cortical tissue into small pieces.
-
Transfer the tissue to a tube containing a dissociation enzyme (e.g., papain or trypsin) and incubate at 37°C for the recommended time (typically 15-30 minutes).
-
Inactivate the enzyme by adding a serum-containing medium or a specific inhibitor.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
-
Cell Plating and Maintenance:
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons at a desired density (e.g., 1,000–5,000 cells per mm²) onto the pre-coated culture vessels in a serum-free neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX).
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Perform partial media changes every 2-3 days.
-
Protocol 2: Assessment of Cell Viability using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Reagent Preparation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter sterilize and store at -20°C, protected from light.
-
-
Assay Procedure:
-
After treating the primary cortical neurons with varying concentrations of this compound for the desired duration, remove the culture medium.
-
Add fresh culture medium containing MTT (final concentration of 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the MTT-containing medium.
-
Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Protocol 3: Assessment of Cell Viability using LDH Assay
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium.
-
Sample Collection:
-
After the this compound treatment period, carefully collect the culture supernatant from each well without disturbing the attached cells.
-
-
Assay Procedure:
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Typically, the collected supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Measure the absorbance of the formazan product at the recommended wavelength (usually around 490 nm). The amount of color formation is proportional to the amount of LDH released and, therefore, to the number of damaged cells.
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Neuronal Yield/Viability After Isolation | Over-digestion with dissociation enzymes. Mechanical stress during trituration. | Optimize the incubation time and concentration of the dissociation enzyme. Use a gentle, fire-polished pipette for trituration and avoid creating bubbles. |
| This compound Precipitates in Culture Medium | Exceeding the solubility limit of this compound. Interaction with media components. | Prepare a fresh, highly concentrated stock solution in DMSO. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent toxicity. Perform a small-scale test to check for precipitation before treating all cultures. |
| Inconsistent Cell Viability Results | Uneven cell plating. Variability in this compound solution preparation. Edge effects in multi-well plates. | Ensure a homogenous single-cell suspension before plating. Prepare fresh this compound dilutions for each experiment. Avoid using the outer wells of multi-well plates for experimental conditions, or fill them with sterile PBS to maintain humidity. |
| Unexpected Neuronal Morphology Changes at "Safe" Concentrations | Off-target effects of this compound. Sensitivity of a particular neuronal batch. | Carefully document morphological changes with microscopy. Test a wider range of lower concentrations. Ensure the purity of the this compound compound. |
| Fungal or Bacterial Contamination | Non-sterile technique or reagents. Contaminated incubator. | Strictly adhere to aseptic techniques. Use sterile, filtered reagents. Regularly clean and decontaminate the cell culture hood and incubator. Consider using an antifungal agent in the culture medium if fungal contamination is persistent. |
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Key signaling pathways modulated by this compound in neurons.
References
- 1. This compound protects cultured neurons against oxidative stress-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential neurotoxicity of tricyclic antidepressants and novel derivatives in vitro in a dorsal root ganglion cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism underlying the effects of this compound on β-amyloid -induced memory impairment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Mitigates Noise-induced Neuronal Damage in Primary Auditory Cortex of Mice via Suppression of Acid Sphingomyelinase/Ceramide Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Doxepin Stability in Cell Culture Media: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of doxepin in cell culture media for long-term experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions and common cell culture media?
A1: this compound hydrochloride is a white crystalline powder that is freely soluble in water and methanol. Aqueous solutions of this compound hydrochloride have been shown to be stable for at least 48 hours.[1][2] One study evaluating solution stability found it to be intact for about 48 hours across a physiological pH range.[1] Another study concluded that standard and sample solutions are stable for up to 24 hours at room temperature.[3] However, for aqueous solutions in buffers like PBS, it is recommended not to store them for more than one day. When preparing stock solutions in organic solvents like DMSO, ethanol, or dimethyl formamide, the crystalline solid is stable for at least four years at -20°C.
Q2: What factors can influence the stability of this compound during cell culture experiments?
A2: Several factors can affect this compound's stability in your experiments:
-
pH: this compound hydrochloride is highly soluble across a physiological pH range.
-
Light Exposure: As a tricyclic antidepressant, this compound is known to be photosensitive. Exposure to light, particularly UV irradiation, can lead to photodegradation. It is crucial to protect this compound solutions and the cell culture plates from direct light.
-
Temperature: Standard cell culture conditions (37°C) can accelerate degradation reactions compared to storage at room temperature or 4°C.
-
Media Components: While specific interactions are not extensively documented in cell culture contexts, components in complex media, such as serum proteins, could potentially bind to this compound.
-
Oxidation: this compound can undergo oxidation, forming products like this compound N-oxide. The presence of oxidizing agents or reactive oxygen species in the culture system could contribute to this degradation.
Q3: How should I prepare and store this compound for cell culture experiments?
A3: To ensure consistency, follow these guidelines:
-
Stock Solution: Prepare a high-concentration stock solution of this compound hydrochloride in an appropriate solvent such as DMSO, ethanol, or sterile water. Stock solutions in organic solvents are generally more stable and can be stored at -20°C for extended periods. Aqueous stock solutions should be freshly prepared or stored for no longer than one day.
-
Working Solution: On the day of the experiment, dilute the stock solution to the final desired concentration using your cell culture medium. Ensure thorough mixing.
-
Storage: Store stock solutions in amber vials or wrapped in foil to protect from light. Minimize freeze-thaw cycles.
Q4: What are the known degradation products of this compound?
A4: The primary degradation pathways for this compound are photodegradation and oxidation. Known degradation products identified in various studies include OH-doxepin and this compound N-oxide.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or weaker-than-expected biological effects over a multi-day experiment. | This compound degradation in the culture medium. | 1. Replenish the medium: For experiments lasting longer than 48 hours, consider replacing the medium containing freshly diluted this compound every 24-48 hours.2. Protect from light: Ensure culture plates are shielded from direct light exposure by keeping them in a dark incubator and minimizing light exposure during handling.3. Run a stability check: Perform a stability experiment (see protocol below) to determine the degradation rate of this compound in your specific medium and under your experimental conditions. |
| Precipitate forms after adding this compound to the cell culture medium. | Exceeded solubility limit or interaction with media components. | 1. Check final solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the medium is low (typically <0.5%) to avoid both cytotoxicity and precipitation.2. Prepare fresh dilutions: Avoid using old or improperly stored stock solutions.3. Pre-warm the medium: Adding the drug to a pre-warmed medium can sometimes prevent precipitation. |
| High variability between replicate wells or experiments. | Inconsistent drug concentration due to degradation or improper mixing. | 1. Standardize preparation: Ensure the same procedure for preparing and diluting this compound is used for every experiment.2. Vortex thoroughly: Make sure the this compound is completely dissolved and evenly distributed in the medium before adding it to the cells.3. Minimize light exposure: Handle plates and solutions consistently under low-light conditions. |
Quantitative Data Summary
While specific stability data in cell culture media is limited in published literature, the following table summarizes stability information from various aqueous solutions. Researchers should determine the precise stability in their specific cell culture medium.
| Solvent/Medium | Temperature | Duration | Stability Finding | Source |
| Aqueous Solution (Physiological pH) | Not Specified | 48 hours | Intact | |
| Aqueous Solution (Distilled Water) | Room Temperature | 5.5 hours | Stable (Confirmed by UV-Vis and TLC) | |
| Standard and Sample Solutions for HPLC | Room Temperature | 24 hours | Stable | |
| Aqueous Buffer (PBS, pH 7.2) | Not Specified | > 1 day | Not Recommended for Storage | |
| Crystalline Solid | -20°C | ≥ 4 years | Stable |
Experimental Protocols
Protocol: Assessing this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound hydrochloride standard
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., a mixture of phosphate buffer and methanol)
-
Sterile microcentrifuge tubes or vials
2. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a working solution of this compound in your complete cell culture medium at the highest concentration you plan to use in your experiments.
-
Aliquot the this compound-containing medium into sterile, light-protected tubes for each time point (e.g., 0h, 24h, 48h, 72h, 96h).
-
Incubate these tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
At each time point, remove one aliquot and immediately freeze it at -80°C to halt any further degradation.
-
Once all time points are collected, thaw the samples.
-
Prepare samples for HPLC analysis. This may involve a protein precipitation step (e.g., adding acetonitrile) and centrifugation to remove debris.
-
Analyze the supernatant from each sample by HPLC to quantify the remaining this compound concentration.
-
Calculate the percentage of this compound remaining at each time point relative to the 0h time point.
3. HPLC Method Example:
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: Phosphate buffer and methanol (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm or 296 nm
-
Column Temperature: 50°C
Note: This is an example method. The specific HPLC parameters should be optimized for your system and requirements.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: this compound's primary mechanisms of action.
References
Navigating Doxepin's Complexities in Behavioral Research: A Technical Support Guide
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and minimizing the off-target effects of Doxepin in behavioral studies. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the accurate interpretation of research findings.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of this compound at different doses?
A1: this compound exhibits a dose-dependent receptor binding profile. At low doses (e.g., 1-6 mg in humans, translating to lower doses in animal models), it acts as a potent and selective antagonist of the histamine H1 receptor, which is considered its primary on-target effect for inducing sleep.[1] As the dose increases to antidepressant levels (75-300 mg in humans), this compound's on-target effects expand to include the inhibition of serotonin and norepinephrine reuptake.[1][2] However, at these higher concentrations, significant off-target effects emerge, including antagonism of muscarinic acetylcholine receptors (anticholinergic effects) and alpha-1 adrenergic receptors (antiadrenergic effects).[2][3]
Q2: How can I minimize the sedative effects of this compound in my behavioral study if I am investigating its antidepressant-like properties?
A2: Minimizing sedation is critical when assessing antidepressant-like behaviors. Consider the following strategies:
-
Dose Optimization: The most effective strategy is to use the lowest possible dose that still engages the target of interest (serotonin and norepinephrine reuptake) with minimal H1 receptor antagonism. This requires careful dose-response studies.
-
Acclimation Period: Allow for a sufficient acclimation period after drug administration and before behavioral testing. The sedative effects of this compound are often immediate, while the antidepressant effects can take longer to manifest.
-
Control Groups: Include a control group treated with a selective H1 antagonist to isolate the effects of sedation from the antidepressant-like effects.
-
Timing of Behavioral Testing: Conduct behavioral tests when the sedative effects are likely to have waned. This will depend on the half-life of this compound in the specific animal model being used.
Q3: My results are inconsistent across different behavioral tests. Could this be due to off-target effects?
A3: Yes, inconsistent results across different behavioral paradigms are a strong indicator of confounding off-target effects. For example, the anticholinergic effects of high-dose this compound can impair learning and memory, which could confound the results of cognitive tasks like the passive avoidance test. Similarly, its antiadrenergic effects could influence motor activity, affecting performance in tests like the forced swim test. To troubleshoot this, refer to the this compound Receptor Affinity Profile table below to understand which off-target receptors might be influencing your specific behavioral assay.
Q4: What are the best control experiments to differentiate on-target from off-target effects?
A4: Implementing robust control experiments is essential. Key controls include:
-
Vehicle Control: This is the most basic and essential control, establishing a baseline for behavior in the absence of the drug.
-
Positive Control: Use a well-characterized, more selective compound for the target of interest (e.g., a selective serotonin reuptake inhibitor [SSRI]) to compare the behavioral effects.
-
Off-Target Control: Administer a compound that selectively targets one of this compound's off-target receptors (e.g., a selective muscarinic antagonist) to determine if it replicates any of the observed behavioral changes.
-
Dose-Response Analysis: A thorough dose-response study can help to identify the dose at which off-target effects become prominent.
This compound Receptor Affinity Profile
The following table summarizes the binding affinities (Ki) of this compound for its primary and major off-target receptors. Lower Ki values indicate higher binding affinity. This data is crucial for predicting potential off-target effects at different concentrations.
| Receptor Target | Binding Affinity (Ki) in nM | Primary or Off-Target | Potential Behavioral Implication |
| Histamine H1 | 0.24 | Primary (low dose) / Off-Target (high dose) | Sedation, sleep-induction |
| Norepinephrine Transporter (NET) | 29.5 | Primary (high dose) | Antidepressant-like effects |
| Serotonin Transporter (SERT) | 68 | Primary (high dose) | Antidepressant-like effects |
| Alpha-1 Adrenergic | 24 | Off-Target | Hypotension, dizziness, effects on locomotion |
| Muscarinic Acetylcholine | 83 | Off-Target | Cognitive impairment, dry mouth, blurred vision |
Troubleshooting Guide: Unexpected Behavioral Outcomes
| Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Hyperactivity or paradoxical excitement | This is a less common effect but could be related to complex interactions with multiple neurotransmitter systems. | Review your dosing and consider if a lower dose is feasible. Compare with a more selective compound. |
| Impaired performance in a memory task (e.g., Morris water maze, passive avoidance) | Anticholinergic effects at muscarinic receptors are a likely cause of cognitive deficits. | Use a lower dose of this compound if possible. Include a control group treated with a muscarinic antagonist like scopolamine to confirm the involvement of this pathway. |
| Decreased locomotion or immobility not related to depression models | Sedation due to H1 receptor antagonism is the most probable cause. | Administer the drug with a longer pre-treatment time before testing to allow sedative effects to subside. Use a lower dose or a more selective antidepressant. |
| Variable food and water intake | Anticholinergic effects can cause dry mouth, and sedative effects can reduce motivation to eat or drink. | Monitor food and water consumption closely. Ensure easy access to both. If significant changes are observed, consider if this is impacting the behavioral results. |
Experimental Protocols
Protocol 1: Passive Avoidance Test to Assess Learning and Memory
This protocol is adapted from studies investigating the effects of this compound on memory in rats.
Objective: To evaluate the impact of this compound on long-term memory.
Materials:
-
Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, connected by a door, with a grid floor in the dark chamber for delivering a mild foot shock).
-
This compound solution (e.g., 1, 5, and 10 mg/kg) and vehicle (e.g., saline).
-
Male Wistar rats.
Procedure:
-
Habituation (Day 1):
-
Place each rat in the light compartment of the apparatus and allow it to explore for 60 seconds.
-
The door to the dark compartment is then opened.
-
Record the latency for the rat to enter the dark compartment with all four paws (step-through latency). Most rats will naturally enter the dark compartment quickly.
-
-
Training (Acquisition Trial) (Day 1):
-
Thirty minutes after the habituation trial, administer this compound or vehicle intraperitoneally (i.p.).
-
Place the rat back in the light compartment.
-
Once the rat enters the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).
-
Remove the rat from the apparatus 30 seconds after the shock and return it to its home cage.
-
-
Retention Test (Day 2):
-
24 hours after the training session, place the rat back in the light compartment.
-
Open the door to the dark compartment and record the step-through latency (up to a maximum of 300 or 600 seconds).
-
Longer step-through latencies in the retention test are indicative of better memory of the aversive event.
-
Interpreting Off-Target Effects:
-
If high doses of this compound result in shorter step-through latencies compared to the vehicle group, it may indicate memory impairment due to anticholinergic off-target effects.
Visualizing Pathways and Workflows
To further aid in experimental design and interpretation, the following diagrams illustrate key concepts.
Caption: this compound's dose-dependent signaling pathways.
Caption: Workflow for a behavioral study with this compound.
References
Navigating Doxepin's Anticholinergic Landscape: A Technical Guide for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the anticholinergic side effects of Doxepin in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for this compound's dose-dependent anticholinergic effects?
A1: this compound, a tricyclic antidepressant (TCA), exhibits a complex pharmacological profile. At low doses (e.g., 1-6 mg), it is a potent and selective antagonist of the histamine H1 receptor, which primarily contributes to its sedative effects. As the dose increases (typically to the antidepressant range of 75-300 mg), this compound loses its selectivity and also acts as an antagonist at muscarinic acetylcholine receptors.[1][2] This blockade of muscarinic receptors is responsible for the anticholinergic side effects observed at higher doses.[1]
Q2: What are the common anticholinergic side effects to monitor in animal models treated with higher doses of this compound?
A2: Researchers should be vigilant for a range of central and peripheral anticholinergic effects. Key indicators include:
-
Peripheral Effects: Dry mouth (xerostomia), blurred vision, constipation, and urinary retention.[1]
-
Central Effects: Cognitive deficits, such as impairments in learning and memory, confusion, and disorientation.[1]
Q3: Is it possible to administer this compound for its primary effects (e.g., antidepressant-like activity) while minimizing anticholinergic-related cognitive impairment in my study?
A3: Yes, this is a key challenge in preclinical studies. Several strategies can be employed:
-
Dose Optimization: The most critical step is to determine the lowest effective dose of this compound for your primary endpoint that elicits minimal anticholinergic side effects. A thorough dose-response study is highly recommended.
-
Route of Administration: The route of administration can influence the pharmacokinetic and pharmacodynamic profile of the drug. Intraperitoneal (i.p.) injections are common in rodent studies.
-
Co-administration of a Peripherally Acting Muscarinic Agonist: To counteract peripheral side effects without interfering with central nervous system (CNS) effects, co-administration of a peripherally restricted muscarinic agonist can be considered, though this will add complexity to the experimental design.
Q4: How can I quantitatively assess the anticholinergic burden of my this compound dosage in my animal model?
A4: Several in vivo assays can be used:
-
Sialometry (Saliva Measurement): A reduction in salivary flow is a direct measure of peripheral anticholinergic activity. This can be assessed by placing pre-weighed cotton swabs in the animal's mouth for a set period and measuring the weight change.
-
Gastrointestinal Motility Assay: this compound can delay gastric emptying and intestinal transit. This can be measured by administering a non-absorbable marker (e.g., carmine red or charcoal meal) and measuring its transit through the gastrointestinal tract.
-
Pupillometry: Anticholinergic agents can cause mydriasis (pupil dilation), which can be measured using a pupillometer.
-
Cognitive Behavioral Tests: To assess central anticholinergic effects, behavioral paradigms such as the Passive Avoidance Test or the Morris Water Maze can be employed to evaluate learning and memory.
Troubleshooting Guides
Issue 1: Animals are exhibiting excessive sedation, which is confounding the results of behavioral tests.
-
Troubleshooting Steps:
-
Dose Reduction: This is the most effective first step. Determine if a lower dose of this compound can achieve the desired primary effect with less sedation.
-
Acclimatization and Habituation: Ensure animals are thoroughly habituated to the testing environment and procedures to minimize stress-induced sedation.
-
Timing of Behavioral Testing: Conduct behavioral tests when the sedative effects of this compound are at their nadir. This may require a pilot study to determine the time course of sedation post-administration.
-
Control for Sedation: Include a control group treated with a sedative agent that does not have the primary effect of interest to differentiate between sedation-induced and specific this compound-induced behavioral changes.
-
Issue 2: Inconsistent results in cognitive tests, possibly due to a combination of sedative and anticholinergic effects.
-
Troubleshooting Steps:
-
Test Selection: Choose cognitive tests that are less sensitive to motor impairment. For example, while the Morris Water Maze has a motor component, probe trials can still assess spatial memory. The Passive Avoidance Test is also a good option for assessing learning and memory with minimal motor demands.
-
Within-Subject Design: If feasible, use a within-subject design where each animal serves as its own control. This can help to reduce variability.
-
Pharmacological Reversal: To isolate the anticholinergic component of cognitive impairment, a rescue experiment can be performed using a centrally-acting cholinesterase inhibitor like physostigmine. Reversal of the cognitive deficit by physostigmine would strongly suggest an anticholinergic mechanism.
-
Issue 3: Significant weight loss and reduced food/water intake in the this compound-treated group.
-
Troubleshooting Steps:
-
Monitor Food and Water Intake: Quantify daily food and water consumption to determine the severity of the issue.
-
Provide Palatable Food and Water: Offer highly palatable, moist food and easily accessible water sources to encourage consumption.
-
Subcutaneous Fluid Administration: If dehydration is a concern, subcutaneous administration of sterile saline can be considered.
-
Dose Adjustment: As with other side effects, a dose reduction may alleviate these issues.
-
Quantitative Data on this compound's Anticholinergic Effects
The following tables summarize the dose-dependent nature of this compound's anticholinergic side effects based on available data.
Table 1: Incidence of Anticholinergic Side Effects of Low-Dose this compound in Insomnia Clinical Trials
| Dose | Dry Mouth | Constipation | Blurred Vision | Cognitive Impairment |
| 1 mg | Comparable to Placebo | Comparable to Placebo | Comparable to Placebo | No significant difference from Placebo |
| 3 mg | Comparable to Placebo | Comparable to Placebo | Comparable to Placebo | No significant difference from Placebo |
| 6 mg | Comparable to Placebo | Comparable to Placebo | Comparable to Placebo | No significant difference from Placebo |
Data synthesized from studies where low-dose this compound showed a side-effect profile comparable to placebo, with no reported anticholinergic effects.
Table 2: Reported Anticholinergic Side Effects of High-Dose this compound (Antidepressant Dosing)
| Dose Range | Dry Mouth | Constipation | Blurred Vision | Urinary Retention | Cognitive Effects |
| 25-300 mg/day | Common | Common | Common | Possible | Confusion, Memory Impairment |
At higher doses, this compound is well-known to be associated with clinically-significant anticholinergic effects. The incidence of these side effects is generally dose-dependent.
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Cognitive Impairment using the Passive Avoidance Test in Rats
-
Objective: To evaluate the effect of different doses of this compound on learning and memory.
-
Materials:
-
Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, connected by a door, with an electrified grid floor in the dark compartment).
-
This compound solution (e.g., in saline).
-
Vehicle (e.g., saline).
-
-
Methodology:
-
Habituation: On day 1, allow each rat to explore the apparatus for 5 minutes with the door between the compartments open.
-
Training (Acquisition Trial): On day 2, place the rat in the light compartment. Once the rat enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds). The latency to enter the dark compartment is recorded.
-
Drug Administration: Administer this compound (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle 30-60 minutes before the training session.
-
Retention Test: 24 hours after the training session, place the rat back in the light compartment and record the step-through latency to enter the dark compartment (up to a maximum of 300 seconds). A longer latency indicates better memory retention.
-
-
Data Analysis: Compare the step-through latencies between the different dose groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Measurement of this compound's Effect on Gastrointestinal Transit in Mice
-
Objective: To quantify the effect of this compound on the rate of gastrointestinal motility.
-
Materials:
-
Charcoal meal (e.g., 5% charcoal suspension in 10% gum acacia).
-
This compound solution.
-
Vehicle.
-
-
Methodology:
-
Fasting: Fast the mice for 18-24 hours with free access to water.
-
Drug Administration: Administer this compound (at various doses, e.g., orally or i.p.) or vehicle.
-
Charcoal Meal Administration: 30-60 minutes after drug administration, administer the charcoal meal orally (e.g., 0.1 mL/10 g body weight).
-
Euthanasia and Measurement: 20-30 minutes after the charcoal meal administration, euthanize the mice by cervical dislocation.
-
Carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
-
Data Analysis: Calculate the percentage of intestinal transit for each animal: (Distance traveled by charcoal / Total length of the small intestine) x 100. Compare the percentages between the this compound-treated groups and the vehicle control group.
Visualizations
References
Technical Support Center: Stereoselective Synthesis of Doxepin Isomers
Welcome to the technical support center for the stereoselective synthesis of Doxepin isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the challenges in obtaining specific E/Z isomers of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the stereoselective synthesis of this compound?
A1: The main challenge lies in controlling the geometry of the exocyclic double bond to selectively obtain either the (E)- or (Z)-isomer. This compound is typically synthesized as a mixture of these isomers, with commercial preparations often containing a ratio of approximately 85:15 (E:Z).[1][2] The separation of these isomers can also be difficult due to their similar physical properties.
Q2: Which synthetic step is critical for determining the E/Z isomer ratio?
A2: The key step that establishes the stereochemistry of the double bond is typically a Wittig reaction or a related olefination reaction. This reaction couples the tricyclic ketone precursor (6,11-dihydrodibenzo[b,e]oxepin-11-one) with a phosphorus ylide derived from (3-(dimethylamino)propyl)triphenylphosphonium bromide.[3] Additionally, if the synthesis involves the dehydration of an 11-hydroxy intermediate, the conditions of this elimination step can also significantly influence the final isomer ratio.[4]
Q3: How does the type of ylide in the Wittig reaction affect the E/Z selectivity?
A3: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the phosphorus ylide.
-
Non-stabilized ylides (with alkyl or other electron-donating groups) generally react under kinetic control to predominantly form the cis or (Z)-alkene.[5]
-
Stabilized ylides (with electron-withdrawing groups like esters or ketones) react under thermodynamic control to favor the more stable trans or (E)-alkene. The ylide used for this compound synthesis is derived from an alkylphosphonium salt and is considered non-stabilized, which would theoretically favor the (Z)-isomer. However, other reaction parameters often lead to a mixture of isomers.
Q4: Can the Horner-Wadsworth-Emmons (HWE) reaction be used as an alternative?
A4: Yes, the Horner-Wadsworth-Emmons (HWE) reaction is a common alternative to the Wittig reaction. The HWE reaction typically employs a phosphonate carbanion and is known to have a strong preference for the formation of (E)-alkenes. This could be a viable strategy if the (E)-isomer of this compound is the desired product. Modifications to the HWE reaction, such as the Still-Gennari modification, can favor the (Z)-isomer, but this often requires specific phosphonate reagents.
Q5: Are there effective methods for separating the (E)- and (Z)-isomers of this compound?
A5: Yes, separation of the isomers is a crucial step for obtaining a single isomer. Methods include:
-
Fractional Crystallization: This is a common method, particularly for enriching the (Z)-isomer. A patent describes the conversion of the this compound free base mixture to its maleate salt, followed by recrystallization from a chloroform/carbon tetrachloride solvent system to achieve a high purity of the (Z)-isomer.
-
Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are effective for analytical separation and can be scaled up for preparative separation, although this may be less practical for large quantities.
Troubleshooting Guides
Issue 1: Poor E/Z Selectivity in the Wittig Reaction
Symptoms: The E/Z ratio of the this compound product is close to 1:1, or you are obtaining the undesired isomer as the major product.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Ylide Stability and Reaction Conditions | The ylide derived from (3-(dimethylamino)propyl)triphenylphosphonium bromide is non-stabilized, which should favor the (Z)-isomer under salt-free conditions. However, the presence of lithium salts from bases like n-BuLi can lead to equilibration and a loss of selectivity. |
| Base Selection | If using a lithium base (e.g., n-BuLi), consider switching to a sodium- or potassium-based base (e.g., NaH, KHMDS, or KOtBu) to minimize the formation of lithium salts that can affect the stereochemical outcome. |
| Solvent Choice | Polar aprotic solvents like DMF can sometimes favor the (E)-isomer, while non-polar solvents like toluene or THF may favor the (Z)-isomer with non-stabilized ylides. Experiment with different solvents to optimize the selectivity for your desired isomer. |
| Temperature Control | Wittig reactions with non-stabilized ylides are often run at low temperatures to favor the kinetically controlled (Z)-product. Ensure your reaction is maintained at a low temperature (e.g., -78 °C to 0 °C) during the addition of the ketone. |
Issue 2: Low Yield of this compound
Symptoms: The overall yield of the Wittig reaction is low.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incomplete Ylide Formation | The base may not be strong enough, or the reaction time for ylide formation may be insufficient. Ensure the phosphonium salt is fully deprotonated by using a sufficiently strong base and allowing adequate time for the characteristic color change of the ylide to appear. |
| Steric Hindrance | The ketone precursor, 6,11-dihydrodibenzo[b,e]oxepin-11-one, is somewhat sterically hindered. This can slow down the reaction. Try increasing the reaction temperature after the initial addition at low temperature and extending the reaction time. |
| Side Reactions | The ylide can be sensitive to air and moisture. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents. |
| Difficult Purification | The byproduct, triphenylphosphine oxide, can be difficult to separate from the this compound product. Optimize your purification method, whether it's chromatography or extraction. Washing the organic extract with a dilute acid can help to separate the basic this compound from the neutral triphenylphosphine oxide. |
Issue 3: Inefficient Separation of E/Z Isomers
Symptoms: Difficulty in obtaining a pure isomer after fractional crystallization or chromatography.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incorrect Solvent System for Crystallization | The choice of solvent is critical for successful fractional crystallization. For the enrichment of (Z)-Doxepin, consider forming the maleate salt and using a solvent system like chloroform/carbon tetrachloride as described in the literature. Experiment with different solvent ratios and temperatures. |
| Co-crystallization of Isomers | The isomers may have a tendency to co-crystallize. Try multiple recrystallization steps to improve the purity of the desired isomer. |
| Poor Resolution in Chromatography | The mobile phase in your HPLC or column chromatography may not be optimal. For HPLC, a mobile phase of acetonitrile-chloroform-diethylamine has been shown to provide good baseline resolution on a silica column. For column chromatography, a careful selection of the eluent system and gradient is necessary. |
Quantitative Data on Reaction Parameters
The following tables provide a summary of how different reaction conditions can influence the outcome of the Wittig and related reactions.
Table 1: Effect of Base and Solvent on Wittig Reaction E/Z Selectivity (Illustrative)
| Ylide Type | Aldehyde/Ketone | Base | Solvent | Temperature | E/Z Ratio |
| Non-stabilized | Benzaldehyde | n-BuLi | THF | -78 °C to RT | 20:80 |
| Non-stabilized | Benzaldehyde | NaHMDS | THF | -78 °C to RT | 10:90 |
| Non-stabilized | Benzaldehyde | KOtBu | Toluene | 0 °C to RT | 15:85 |
| Stabilized | Benzaldehyde | NaH | DMF | RT to 80 °C | >95:5 |
| Non-stabilized | Cyclohexanone | n-BuLi | THF | -78 °C to RT | N/A (single product) |
Note: This data is illustrative for typical Wittig reactions and the exact ratios for this compound synthesis may vary.
Table 2: E/Z Ratio from Acid-Catalyzed Dehydration
| Precursor | Acid Catalyst | Solvent | Temperature | E/Z Ratio |
| 11-hydroxy-doxepin | Concentrated HCl | Ethanol | Reflux | ~85:15 |
| 11-hydroxy-doxepin | p-Toluenesulfonic acid | Toluene | Reflux | ~90:10 |
| 11-hydroxy-doxepin | Acetic Anhydride | Pyridine | 100 °C | ~70:30 |
Note: This data is representative of acid-catalyzed eliminations, which tend to favor the thermodynamically more stable (E)-isomer.
Experimental Protocols
Protocol 1: Wittig Reaction for this compound Synthesis (Favoring Z-isomer)
-
Preparation of the Ylide:
-
In a flame-dried, three-necked flask under an argon atmosphere, suspend (3-(dimethylamino)propyl)triphenylphosphonium bromide hydrobromide (1.2 eq) in anhydrous THF.
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 eq, as a solution in hexanes) dropwise to the suspension.
-
Allow the mixture to warm to 0 °C and stir for 1 hour. The formation of a deep red or orange color indicates the formation of the ylide.
-
-
Wittig Reaction:
-
Dissolve 6,11-dihydrodibenzo[b,e]oxepin-11-one (1.0 eq) in anhydrous THF.
-
Cool the ylide solution back to -78 °C and slowly add the ketone solution dropwise.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, a mixture of (E)- and (Z)-Doxepin and triphenylphosphine oxide, can be purified by column chromatography on silica gel.
-
Protocol 2: Fractional Crystallization for Enrichment of (Z)-Doxepin
-
Salt Formation:
-
Dissolve the crude this compound E/Z mixture in a suitable solvent like diethyl ether.
-
Add a solution of maleic acid (1.0 eq) in diethyl ether to precipitate the this compound maleate salt.
-
Filter and dry the resulting solid.
-
-
Recrystallization:
-
Dissolve the this compound maleate salt in a minimal amount of a boiling chloroform/carbon tetrachloride (1:1) solvent mixture.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
The crystals that form will be enriched in the (Z)-isomer.
-
Filter the crystals and wash with a small amount of cold solvent.
-
Repeat the recrystallization process as needed to achieve the desired purity. The purity can be checked by HPLC analysis.
-
Visualizations
Diagram 1: General Workflow for Stereoselective this compound Synthesis
References
- 1. Stereoselective in vivo and in vitro studies on the metabolism of this compound and N-desmethylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding characteristics of the this compound E/Z-isomers to the histamine H1 receptor revealed by receptor-bound ligand analysis and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. CN102924424A - Method for synthesizing this compound hydrochloride - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Preventing Doxepin degradation in stock solutions for laboratory use
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of Doxepin stock solutions to prevent degradation and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in stock solutions?
A1: this compound is susceptible to degradation from three main factors:
-
Light: Exposure to ultraviolet (UV) light can lead to photodegradation, forming products such as OH-doxepin and this compound N-oxide.[1][2][3]
-
pH: this compound is more stable in acidic to neutral solutions. Basic conditions can accelerate degradation.
-
Oxidation: this compound can undergo oxidation, and the presence of nitrite impurities in excipients or solutions can lead to the formation of nitrosamine impurities, such as N-NITROSO DESMETHYL (E)- DOXEPINE.[4]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The choice of solvent depends on the intended application and desired storage time.
-
Organic Solvents: For long-term storage, organic solvents are recommended. This compound hydrochloride is soluble in ethanol (approx. 30 mg/mL), DMSO (approx. 25 mg/mL), and dimethyl formamide (approx. 20 mg/mL).[5] When using organic solvents, it is crucial to ensure the residual amount in the final experimental dilution is insignificant to avoid physiological effects.
-
Aqueous Solutions: Aqueous solutions of this compound hydrochloride are not recommended for storage longer than one day due to stability concerns. If an aqueous solution is necessary, use a buffer with a pH between 4.0 and 7.0.
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: To minimize degradation, this compound stock solutions should be stored under the following conditions:
-
Temperature: Store at room temperature (15-30°C or 59-86°F) or refrigerated (2-8°C). For long-term stability of the crystalline solid, storage at -20°C is recommended.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Container: Use tightly sealed, light-resistant containers.
Q4: Can I use antioxidants to improve the stability of my this compound stock solution?
A4: Yes, antioxidants can be beneficial, particularly in preventing oxidative degradation and the formation of nitrosamine impurities. Propyl gallate has been shown to be effective in stabilizing this compound formulations. While this compound itself exhibits some antioxidant properties, the addition of an external antioxidant can provide further protection.
Q5: What are the signs of this compound degradation in a stock solution?
A5: Visual signs of degradation can include a change in color or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, it is crucial to follow proper storage guidelines and, for critical applications, to periodically assess the purity of the stock solution using analytical methods like HPLC.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation in the stock solution | - The concentration exceeds the solubility in the chosen solvent. - Temperature fluctuations during storage. | - Gently warm the solution to see if the precipitate redissolves. - If precipitation persists, filter the solution before use and consider preparing a new, less concentrated stock solution. - Ensure consistent storage temperature. |
| Discoloration of the stock solution | - Degradation due to light exposure or oxidation. | - Discard the solution immediately. - Prepare a fresh stock solution, ensuring it is protected from light and consider purging the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the this compound to minimize oxidation. |
| Inconsistent experimental results | - Degradation of the this compound stock solution leading to a lower effective concentration. | - Prepare a fresh stock solution following the recommended guidelines. - Perform a stability check on the new stock solution using a validated analytical method (see Experimental Protocols section). - Ensure proper storage conditions are maintained. |
| Formation of unknown peaks in analytical chromatograms | - Presence of degradation products. | - Identify the degradation products using techniques like mass spectrometry. - Review the preparation and storage procedures to identify the cause of degradation (e.g., light exposure, improper pH). - Optimize storage conditions to minimize further degradation. |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride Stock Solution in Organic Solvent
Objective: To prepare a stable stock solution of this compound hydrochloride for long-term storage.
Materials:
-
This compound hydrochloride (crystalline solid)
-
Ethanol (anhydrous)
-
Amber glass vial with a screw cap
-
Analytical balance
-
Volumetric flask
Procedure:
-
Weigh the desired amount of this compound hydrochloride using an analytical balance.
-
Transfer the weighed this compound hydrochloride to a volumetric flask.
-
Add a small amount of ethanol to dissolve the solid completely.
-
Once dissolved, add ethanol to the final volume.
-
Transfer the solution to a labeled amber glass vial.
-
Purge the headspace of the vial with an inert gas (e.g., nitrogen) before sealing tightly.
-
Store at room temperature (15-30°C) or refrigerated (2-8°C), protected from light.
Protocol 2: Stability Assessment of this compound Stock Solution by HPLC
Objective: To determine the stability of a this compound stock solution over time under specific storage conditions.
Materials:
-
This compound stock solution
-
HPLC system with a UV detector
-
C18 HPLC column
-
Mobile phase (e.g., a mixture of methanol, acetonitrile, and buffer)
-
Reference standard of this compound hydrochloride
Procedure:
-
Prepare a standard solution of this compound hydrochloride of known concentration.
-
Dilute a sample of the this compound stock solution to a concentration within the linear range of the HPLC method.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the peak area of the this compound peak in both chromatograms.
-
Calculate the concentration of this compound in the stock solution.
-
Repeat steps 2-5 at regular intervals (e.g., weekly, monthly) to monitor any changes in concentration.
-
A significant decrease in the this compound peak area or the appearance of new peaks indicates degradation.
Quantitative Data Summary
Table 1: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Solubility (approx.) | Reference |
| Ethanol | 30 mg/mL | |
| DMSO | 25 mg/mL | |
| Dimethyl formamide | 20 mg/mL | |
| Water | Freely soluble | |
| PBS (pH 7.2) | 10 mg/mL |
Table 2: Summary of Forced Degradation Studies of this compound
| Stress Condition | Degradation Observed | Major Degradation Products |
| Acidic Hydrolysis | Yes | Not specified in detail in the provided results |
| Basic Hydrolysis | Yes | Not specified in detail in the provided results |
| Oxidation | Yes | Not specified in detail in the provided results |
| Photodegradation | Yes | OH-doxepin, this compound N-oxide |
| Thermal Degradation | Relatively stable | Not specified in detail in the provided results |
Visualizations
References
Technical Support Center: Accounting for Doxepin's Metabolism in Pharmacokinetic Studies in Mice
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when accounting for doxepin's metabolism in pharmacokinetic studies in mice.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound in mice?
A1: Based on studies in rodents, the primary metabolic pathways for this compound are similar to those in humans and include:
-
N-demethylation: this compound is metabolized to its active metabolite, desmethylthis compound (also known as northis compound).[1][2] This is a major route of metabolism.
-
Hydroxylation: The this compound molecule can undergo hydroxylation.[3]
-
Glucuronidation: The hydroxylated metabolites can then be conjugated with glucuronic acid to form more water-soluble compounds for excretion.[3]
-
N-oxidation: Formation of this compound N-oxide is another metabolic route.[3]
Q2: Which cytochrome P450 (CYP) enzymes are likely involved in this compound metabolism in mice?
A2: While direct studies in mice are limited, data from human and rat studies suggest that several CYP enzymes are involved. The murine orthologs of the human enzymes CYP2D6, CYP2C19, CYP1A2, CYP3A4, and CYP2C9 are likely responsible for the metabolism of this compound. CYP2D6 is particularly important for the hydroxylation of the E-isomer of this compound, while CYP2C19 is a key enzyme in N-demethylation.
Q3: Is desmethylthis compound an important metabolite to measure in mouse pharmacokinetic studies?
A3: Yes, it is crucial to measure desmethylthis compound (northis compound). It is a pharmacologically active metabolite with antidepressant effects. In some cases, the activity of desmethylthis compound is comparable to that of this compound itself. Therefore, understanding its concentration and pharmacokinetic profile is essential for interpreting the overall pharmacological effect.
Q4: Are there stereoisomers of this compound I need to consider?
A4: Yes, this compound is a mixture of (E)- and (Z)-geometric isomers. Commercial formulations typically contain a higher proportion of the (E)-isomer. These isomers can have different pharmacological activities and may be metabolized at different rates. For instance, the hydroxylation of this compound by CYP2D6 is stereospecific to the (E)-isomer. If your research requires a deep understanding of the structure-activity relationship, stereoselective analytical methods may be necessary.
Troubleshooting Guides
This section provides solutions to common problems encountered during pharmacokinetic studies of this compound in mice.
Issue 1: High variability in plasma concentrations of this compound and/or desmethylthis compound between mice.
-
Potential Cause 1: Improper Oral Gavage Technique.
-
Explanation: Inconsistent administration of this compound via oral gavage can lead to significant differences in the amount of drug that reaches the systemic circulation. This can be due to user inexperience, causing stress to the animal, or incorrect placement of the gavage needle.
-
Solution:
-
Ensure all personnel are thoroughly trained in oral gavage techniques.
-
Use appropriate gavage needle size for the mice.
-
Administer the drug at a consistent time of day to minimize circadian variations.
-
Consider alternative, less stressful dosing methods if variability persists.
-
-
-
Potential Cause 2: Genetic Variability in Mouse Strain.
-
Explanation: Different mouse strains can have variations in the expression and activity of metabolic enzymes, which can affect the rate of this compound metabolism.
-
Solution:
-
Use a single, consistent inbred mouse strain (e.g., C57BL/6) for all experiments to minimize genetic variability.
-
If comparing different strains, be aware that pharmacokinetic parameters may differ significantly.
-
-
-
Potential Cause 3: Formulation Issues.
-
Explanation: If this compound is not fully dissolved or is unstable in the vehicle, the actual dose administered can vary.
-
Solution:
-
Ensure the this compound formulation is a homogenous solution or a stable, uniform suspension.
-
Prepare the formulation fresh daily if stability is a concern.
-
Validate the solubility and stability of this compound in your chosen vehicle.
-
-
Issue 2: Unexpectedly low or undetectable plasma concentrations of this compound.
-
Potential Cause 1: Rapid Metabolism.
-
Explanation: Mice generally have a faster metabolic rate than humans. This compound may be rapidly metabolized and cleared from the system.
-
Solution:
-
Adjust the blood sampling time points to capture the absorption phase and peak concentration (Cmax) more accurately. Consider earlier time points post-dosing.
-
Increase the administered dose if it is safe and within the tolerated range for mice.
-
-
-
Potential Cause 2: Issues with Sample Collection and Processing.
-
Explanation: Tricyclic antidepressants like this compound can adhere to certain plastics. Using inappropriate blood collection tubes can lead to lower measured concentrations.
-
Solution:
-
Use appropriate anticoagulant tubes (e.g., EDTA or heparin) and avoid serum separator tubes (SSTs) which have been shown to interfere with tricyclic antidepressant measurements.
-
Process blood samples promptly to obtain plasma and store at -80°C until analysis.
-
-
Issue 3: Matrix effects interfering with LC-MS/MS analysis.
-
Explanation: Components in the mouse plasma matrix can co-elute with this compound or its metabolites, leading to ion suppression or enhancement in the mass spectrometer. This can affect the accuracy and precision of quantification.
-
Solution:
-
Optimize Sample Preparation: Use a robust sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to effectively remove interfering matrix components. Protein precipitation is a simpler method but may be less effective at removing certain interferences.
-
Chromatographic Separation: Ensure adequate chromatographic separation of the analytes from matrix components. Adjusting the mobile phase composition, gradient, or using a different column chemistry can help.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variability in extraction and instrument response.
-
Experimental Protocols
Protocol 1: Mouse Pharmacokinetic Study of this compound
-
Animal Model:
-
Species: Mus musculus
-
Strain: C57BL/6 (or other specified inbred strain)
-
Age: 8-10 weeks
-
Sex: Male or female (be consistent throughout the study)
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
-
This compound Formulation and Dosing:
-
Vehicle: A suitable vehicle such as 0.5% methylcellulose in water or saline.
-
Dose: A typical dose for behavioral studies in mice is in the range of 5-20 mg/kg. The dose for a pharmacokinetic study should be selected based on the objectives.
-
Administration: Administer this compound via oral gavage at a volume of 10 mL/kg.
-
-
Blood Sampling:
-
Method: Serial blood sampling from the same mouse is preferred to reduce animal usage and inter-animal variability. Techniques include submandibular or saphenous vein puncture for small volumes. A terminal cardiac puncture can be used for the final time point.
-
Time Points: Collect approximately 30-50 µL of blood at predefined time points. Suggested time points after oral administration: 0 (pre-dose), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr.
-
Collection Tubes: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Protocol 2: Sample Preparation for LC-MS/MS Analysis
-
Materials:
-
Mouse plasma samples
-
This compound and desmethylthis compound analytical standards
-
Stable isotope-labeled internal standards (e.g., this compound-d3, Desmethylthis compound-d3)
-
Acetonitrile
-
Methanol
-
Formic acid
-
Methyl-tert-butyl ether (MTBE) for LLE or appropriate SPE cartridges.
-
-
Liquid-Liquid Extraction (LLE) Procedure:
-
To 50 µL of plasma, add the internal standard solution.
-
Add a basifying agent (e.g., ammonium hydroxide) to adjust the pH.
-
Add 1 mL of MTBE and vortex for 5-10 minutes.
-
Centrifuge at high speed to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
Data Presentation
The following table provides an example of how to structure quantitative pharmacokinetic data for this compound and its active metabolite, desmethylthis compound. Note that these values are for illustrative purposes and will vary depending on the mouse strain, dose, and experimental conditions.
| Parameter | This compound | Desmethylthis compound |
| Cmax (ng/mL) | [Insert experimental value] | [Insert experimental value] |
| Tmax (hr) | [Insert experimental value] | [Insert experimental value] |
| AUC (0-t) (nghr/mL) | [Insert experimental value] | [Insert experimental value] |
| AUC (0-inf) (nghr/mL) | [Insert experimental value] | [Insert experimental value] |
| t1/2 (hr) | [Insert experimental value] | [Insert experimental value] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Half-life.
Visualizations
Below are diagrams illustrating key concepts in this compound metabolism and experimental workflows.
Caption: Primary metabolic pathways of this compound.
Caption: Experimental workflow for a mouse pharmacokinetic study.
References
Technical Support Center: Mitigating Doxepin's Impact on Food Intake and Body Weight in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Doxepin on food intake and body weight in animal models.
Troubleshooting Guides
This section addresses common issues encountered during animal studies with this compound and offers potential solutions and experimental adjustments.
Issue 1: Excessive Weight Gain and Increased Food Intake Observed in this compound-Treated Animals
-
Question: Our animals on this compound are showing significant weight gain and increased food consumption compared to the control group. How can we investigate the underlying mechanisms and potentially mitigate this effect?
-
Answer: This is a documented side effect of this compound, particularly in models with a predisposition to metabolic syndrome, such as high-fat diet (HFD)-induced obese mice.[1][2] The primary mechanisms are thought to involve antagonism of histamine H1 and serotonin 5-HT2C receptors, which play crucial roles in satiety signaling.[3][4][5] Additionally, this compound may induce leptin and insulin resistance.
Troubleshooting Steps & Mitigation Strategies:
-
Confirm the Model: Ensure your animal model is appropriate. This compound's effects on weight can be more pronounced in animals on a high-fat diet. Consider using a standard diet control group to isolate the drug's effect from dietary influences.
-
Investigate Receptor Involvement:
-
Histamine H1 Receptor: this compound is a potent H1 receptor antagonist. H1 receptor activation in the hypothalamus suppresses food intake. To test this mechanism, consider co-administration with an H1 receptor agonist, though this may have confounding behavioral effects.
-
Serotonin 5-HT2C Receptor: Antagonism of 5-HT2C receptors is linked to increased appetite. Co-administration with a 5-HT2C receptor agonist could be explored as a mitigation strategy.
-
-
Assess for Leptin and Insulin Resistance:
-
Measure serum leptin and insulin levels. Paradoxically high leptin levels in the presence of increased food intake suggest leptin resistance.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess insulin sensitivity. This compound has been shown to exacerbate glucose intolerance and insulin resistance in obese mice.
-
-
Pharmacological Mitigation (Experimental):
-
Metformin: While not specifically studied with this compound in animal models, metformin has been shown to prevent weight gain induced by other atypical antipsychotics in rats and is a potential candidate for a co-administration study.
-
-
Dietary Intervention:
-
If using a high-fat diet, consider a pair-fed group to control for the increased caloric intake. This will help differentiate between hyperphagia-induced weight gain and direct metabolic effects of this compound.
-
-
Issue 2: Inconsistent or Contradictory Results on Body Weight and Metabolism
-
Question: We are observing variable or even opposite effects of this compound on body weight and glucose metabolism in our animal studies. What could be causing this?
-
Answer: The metabolic effects of this compound can be complex and context-dependent. Studies have reported both exacerbation of weight gain and, conversely, amelioration of steatosis and hyperglycemia.
Troubleshooting Steps:
-
Animal Model and Diet: The metabolic state of the animal is critical. This compound's impact on weight gain is more pronounced in diet-induced obese models. In contrast, a study showing beneficial metabolic effects used a different experimental design. Carefully document and control the diet and baseline metabolic characteristics of your animals.
-
Dosage and Duration: The dose and duration of this compound administration can influence the outcome. Acute versus chronic administration may yield different results. Ensure consistent and accurate dosing.
-
Experimental Protocol Adherence: Minor variations in experimental protocols can lead to significant differences in results. Refer to detailed experimental protocols for guidance on procedures like glucose tolerance tests and body composition analysis.
-
Pre-analytical Variability: Ensure consistent sample collection and processing for metabolic hormone measurements, as pre-analytical factors can significantly impact results.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary proposed mechanism for this compound-induced weight gain?
A1: The leading hypothesis is the antagonism of central histamine H1 receptors and serotonin 5-HT2C receptors. Blockade of these receptors disrupts normal satiety signals in the hypothalamus, leading to increased appetite (hyperphagia) and subsequent weight gain. This compound is a very potent H1 receptor antagonist.
Q2: How does this compound affect leptin and insulin signaling?
A2: In high-fat diet-fed obese mice, this compound treatment has been associated with increased serum leptin levels despite increased food intake, suggesting the development of leptin resistance. This may be due to inhibition of the leptin signaling pathway. The same study also observed exacerbated insulin resistance and glucose intolerance with this compound administration.
Q3: Are there any established mitigation strategies to prevent this compound-induced weight gain in animal models?
A3: Currently, there are no universally established and validated mitigation strategies specifically for this compound in animal models. However, based on its mechanisms of action and data from similar drugs, several experimental approaches can be investigated:
-
Co-administration with Metformin: Metformin has shown efficacy in preventing weight gain from other antipsychotic drugs in animal models.
-
Targeting H1 and 5-HT2C Receptors: Exploring co-administration with agonists for these receptors could counteract this compound's antagonistic effects, though potential off-target effects would need to be carefully monitored.
-
Dietary Management: Utilizing a standard, controlled diet can help minimize the exacerbating effects of a high-fat diet on this compound-induced weight gain.
Q4: What are the key parameters to measure in an animal study investigating this compound's metabolic effects?
A4: A comprehensive study should include:
-
Daily Food and Water Intake: To quantify hyperphagia.
-
Weekly Body Weight: To track weight gain trajectories.
-
Body Composition: To differentiate between fat and lean mass gain.
-
Fasting Blood Glucose and Insulin Levels: To assess baseline glucose homeostasis.
-
Glucose and Insulin Tolerance Tests (GTT and ITT): To evaluate insulin sensitivity and glucose metabolism.
-
Serum Leptin Levels: To investigate leptin resistance.
-
Gene and Protein Expression Analysis: In hypothalamic and adipose tissues to explore changes in signaling pathways (e.g., leptin and insulin signaling components).
Quantitative Data from Animal Studies
Table 1: Effect of this compound on Body Weight and Food Intake in High-Fat Diet (HFD)-Induced Obese Mice
| Parameter | Control (HFD + Saline) | This compound (HFD + 5 mg/kg/day) | Fold Change | Reference |
| Body Weight | Lower | 1.2-fold higher | 1.2 | |
| Body Weight Change | Lower | 2.2-fold higher | 2.2 | |
| Body Weight Gain | Lower | 2.3-fold higher | 2.3 | |
| Weekly Food Intake | Lower | 1.4-fold higher | 1.4 | |
| Daily Food Efficiency | Lower | 2.1-fold higher | 2.1 | |
| Serum Leptin | Lower | 3-fold higher | 3.0 |
Data from an 8-week study in C57BL/6J mice on a high-fat diet.
Table 2: Contrasting Effects of this compound on Body Weight in HFD Mice in a Different Experimental Model
| Parameter | HFD + Saline | HFD + this compound (5 mg/kg) | HFD + this compound (10 mg/kg) | Reference |
| Body Weight | Increased | Significantly Reduced | Significantly Reduced | |
| Fasting Blood Glucose | Elevated | Reduced | Reduced |
Data from a 4-week study in HFD-fed mice, suggesting context-dependent effects.
Detailed Experimental Protocols
Protocol 1: High-Fat Diet-Induced Obesity Model to Assess this compound's Impact on Weight Gain (Adapted from Tsai et al., 2021)
-
Animal Model: Male C57BL/6J mice, 6 weeks of age.
-
Housing: Individually housed in a temperature- and light-controlled environment (12:12 light-dark cycle).
-
Diet:
-
Acclimatize animals to a standard chow diet for 1 week.
-
Induce obesity by providing a high-fat diet (HFD; e.g., 45-60% kcal from fat) ad libitum for 12 weeks.
-
-
This compound Administration:
-
After the 12-week HFD induction period, divide the mice into two groups:
-
Control Group: Continue HFD and administer saline via oral gavage daily.
-
This compound Group: Continue HFD and administer this compound (e.g., 5 mg/kg/day, dissolved in saline) via oral gavage daily.
-
-
Treat for a period of 8 weeks.
-
-
Measurements:
-
Record body weight weekly.
-
Measure food intake daily or weekly.
-
At the end of the treatment period, collect terminal blood samples for analysis of serum leptin, insulin, and glucose.
-
Perform glucose and insulin tolerance tests during the final week of treatment.
-
Harvest and weigh adipose tissue depots (e.g., epididymal, retroperitoneal).
-
Protocol 2: Glucose Tolerance Test (GTT)
-
Fasting: Fast mice for 6 hours prior to the test (with access to water).
-
Baseline Glucose: Obtain a baseline blood glucose reading from a tail snip using a glucometer.
-
Glucose Administration: Administer a 20% glucose solution intraperitoneally (i.p.) at a dose of 2 g/kg body weight.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose clearance.
Signaling Pathways and Experimental Workflows
Caption: this compound's impact on appetite and weight gain signaling pathways.
Caption: Workflow for a this compound-induced weight gain animal study.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Histaminergic regulation of food intake [frontiersin.org]
- 4. Pharmacological manipulations in animal models of anorexia and binge eating in relation to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonism by antidepressants of neurotransmitter receptors of normal human brain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce the variability of Doxepin's effects in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce the variability of Doxepin's effects in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in the response to this compound in animal models?
A1: The variability in this compound's effects in animal models stems from several factors, including:
-
Metabolism: this compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19, leading to the formation of its active metabolite, desmethylthis compound (northis compound).[1] Genetic polymorphisms in these enzymes can significantly alter the rate of metabolism, affecting the plasma concentrations of both this compound and its active metabolite.[2][3]
-
Sex Differences: Preclinical studies have indicated sex-dependent differences in the neurochemical and behavioral responses to antidepressants.[4] For instance, female rats may have a higher expression of the serotonergic system, potentially influencing the response to serotonergic drugs like this compound.[4]
-
Administration Route: The route of administration (e.g., oral gavage vs. intraperitoneal injection) can significantly impact the bioavailability and pharmacokinetics of this compound. Oral administration is subject to first-pass metabolism, which can be extensive for this compound.
-
Diet and Gut Microbiome: The composition of the gut microbiome can influence drug metabolism and, consequently, the efficacy and toxicity of antidepressants. Diet is a major modulator of the gut microbiome, and different commercially available rodent chows can lead to significant variations in microbial composition.
-
Environmental Factors: Stress is a significant confounding factor in behavioral studies. Environmental enrichment has been shown to reduce anxiety and depressive-like behaviors in rodents and can help standardize the behavioral baseline.
Q2: How can I standardize my this compound administration protocol to improve consistency?
A2: To enhance the consistency of your this compound administration, consider the following:
-
Use a Consistent Formulation and Vehicle: The formulation and vehicle used to dissolve or suspend this compound can affect its solubility and absorption. It is crucial to use the same preparation for all animals in a study.
-
Precise Dosing Technique: For oral gavage, ensure proper technique to minimize stress and ensure the full dose reaches the stomach. Consider using palatable formulations for voluntary consumption to reduce stress, though this may introduce variability in intake.
-
Standardize Administration Time: Administer this compound at the same time each day to account for circadian variations in metabolism and behavior.
Q3: What are the recommended doses of this compound for antidepressant-like effects in rodents?
A3: this compound exhibits dose-dependent effects. In rats, intraperitoneal (IP) doses of 1 and 5 mg/kg have shown desirable effects on cognitive functions, while a 10 mg/kg dose did not show a significant effect. In mice, IP doses of 6.25 to 12.5 mg/kg have been shown to stimulate locomotor activity, while higher doses (20 to 100 mg/kg) lead to CNS depression. It is crucial to perform a dose-response study for your specific animal model and behavioral test to determine the optimal dose.
Troubleshooting Guides
Issue 1: High Variability in Behavioral Readouts (e.g., Forced Swim Test, Tail Suspension Test)
| Potential Cause | Troubleshooting Strategy |
| Inconsistent Drug Exposure | 1. Verify Administration Technique: Ensure all personnel are proficient in the chosen administration route (e.g., oral gavage). 2. Pharmacokinetic Analysis: Measure plasma and/or brain concentrations of this compound and desmethylthis compound to confirm consistent drug exposure across animals. |
| Underlying Stress and Anxiety | 1. Acclimatization: Allow for an adequate acclimatization period for animals upon arrival and before the start of the experiment. 2. Environmental Enrichment: House animals in an enriched environment to reduce baseline stress and anxiety levels. |
| Metabolic Differences | 1. Use of Inbred Strains: Employ inbred strains of mice or rats to minimize genetic variability in drug-metabolizing enzymes. 2. Consider Sex as a Variable: Analyze data from male and female animals separately, as sex can influence both baseline behavior and drug response. |
Issue 2: Discrepancies in Pharmacokinetic (PK) Data
| Potential Cause | Troubleshooting Strategy |
| Variable Oral Absorption | 1. Fasting: Fast animals overnight before oral administration to reduce the influence of food on drug absorption. Note that food can increase the bioavailability of this compound. 2. Standardized Diet: Feed all animals a standardized diet for a sufficient period before and during the study to normalize gut microbiome and metabolic enzymes. |
| Differences in Metabolism | 1. Control for Gut Microbiome: Consider co-housing animals or using fecal microbiota transplantation (FMT) to normalize the gut microbiome across experimental groups. 2. Pharmacogenetic Considerations: If using outbred stocks, be aware of potential pharmacogenetic variations. While not always feasible, genotyping for key metabolizing enzymes could be considered for stratification. |
| Inconsistent Blood Sampling | 1. Standardized Sampling Times: Collect blood samples at consistent time points relative to drug administration. 2. Consistent Sampling Site and Technique: Use the same blood collection site and technique for all animals to minimize stress-induced physiological changes. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and N-Desmethylthis compound in Humans (for reference)
| Parameter | This compound | N-Desmethylthis compound |
| Cmax (pg/mL) | 15,960.06 - 18,614.73 | 6,846.62 - 6,883.69 |
| Tmax (h) | 1.98 | 4.15 - 4.52 |
| AUC0-inf (pg*h/mL) | 193,463 - 197,988 | 306,663 - 313,298 |
Data from a bioequivalence study in healthy human volunteers after a single 75 mg oral dose.
Table 2: Dose-Dependent Effects of this compound in the Passive Avoidance Learning Test in Rats
| Dose (IP) | Step-Through Latency (s) |
| Control (Saline) | 398.5 ± 72.3 |
| 1 mg/kg | 549.12 ± 30.53 |
| 5 mg/kg | 553.57 ± 31.83 |
| 10 mg/kg | 352.9 ± 89.98 |
*P < 0.05 compared to the control group. Data are presented as mean ± S.E.M.
Experimental Protocols
Protocol 1: Oral Gavage in Mice
-
Animal Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head and align the esophagus and stomach.
-
Gavage Needle Selection: Choose a gavage needle of appropriate size for the mouse (typically 20-22 gauge for an adult mouse). The length should be pre-measured from the corner of the mouse's mouth to the last rib to ensure it reaches the stomach without causing perforation.
-
Needle Insertion: Gently insert the ball-tipped needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube as it is advanced. Do not force the needle.
-
Substance Administration: Once the needle is in the stomach, administer the this compound solution slowly to prevent reflux. The maximum volume should not exceed 10 mL/kg body weight.
-
Needle Removal: Gently withdraw the needle in the same angle it was inserted.
-
Post-Procedure Monitoring: Observe the animal for any signs of distress, such as difficulty breathing.
Protocol 2: Forced Swim Test (FST) in Mice
-
Apparatus: Use a transparent glass or plastic cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Gently place the mouse into the water-filled cylinder.
-
The total test duration is typically 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep its head above water.
-
-
Data Analysis: The primary measure is the total time spent immobile. A decrease in immobility time is indicative of an antidepressant-like effect.
Protocol 3: Quantification of this compound and N-Desmethylthis compound in Rodent Plasma
-
Sample Collection: Collect blood samples into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate the plasma.
-
Extraction: Perform a liquid-liquid extraction of the plasma sample. A common method involves using an organic solvent like methyl tert-butyl ether to extract this compound and its metabolite.
-
Analysis: Use a validated analytical method such as gas-liquid chromatography (GLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification. These methods allow for the separation and sensitive detection of this compound and N-desmethylthis compound.
Mandatory Visualizations
This compound's Primary Mechanism of Action
Caption: this compound's primary antidepressant effect is mediated by inhibiting the reuptake of serotonin and norepinephrine.
Experimental Workflow for Assessing this compound's Antidepressant-like Effects
Caption: A standardized workflow for preclinical evaluation of this compound's antidepressant-like properties.
Factors Contributing to Variability in this compound Response
Caption: Key biological and experimental factors that can introduce variability in this compound studies.
References
- 1. GLC determination of this compound plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 3. Stereoselective in vivo and in vitro studies on the metabolism of this compound and N-desmethylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A regional study of sex differences in rat brain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing HPLC parameters for baseline separation of Doxepin and its metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing High-Performance Liquid Chromatography (HPLC) parameters for the baseline separation of Doxepin and its primary metabolite, Desmethylthis compound (Northis compound).
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound?
This compound is primarily metabolized in the liver. The main route of metabolism is demethylation to its active metabolite, Desmethylthis compound (Northis compound). This process is mainly carried out by the cytochrome P450 enzymes CYP2C19 and CYP2D6, with minor contributions from CYP1A2 and CYP3A4.[1][2][3] Further metabolism involves hydroxylation by CYP2D6 and subsequent glucuronidation.[1] Another minor pathway is the oxidation of this compound to this compound N-oxide, which is also then glucuronidated.[1]
Q2: Which type of HPLC column is best suited for separating this compound and its metabolites?
Reverse-phase columns are the most common choice for the separation of this compound and its metabolites. C18 columns are widely used and offer good hydrophobic retention. For enhanced separation, particularly of isomers, Biphenyl columns can be effective as they provide a mix of pi-pi and polar interactions.
Q3: What are the typical mobile phase compositions used for this separation?
A mixture of an organic solvent and an aqueous buffer is typically used. Acetonitrile is a common organic modifier, often mixed with water containing an additive like formic acid or ammonium formate to control pH and improve peak shape. Methanol can also be used as the organic solvent. The choice between acetonitrile and methanol can affect the elution order and peak shape.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and its metabolites.
Problem: Peak Tailing
-
Q: My chromatogram shows significant peak tailing for both this compound and Desmethylthis compound. What could be the cause and how do I fix it?
-
A: Peak tailing is often caused by strong interactions between the basic amine groups of the analytes and acidic silanol groups on the silica-based column packing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding formic acid) can suppress the ionization of silanol groups, reducing these secondary interactions. Aim for a pH at least 2 units below the pKa of the analytes.
-
Solution 2: Use a Base-Deactivated Column: Employing a modern, high-purity silica column that is end-capped or "base-deactivated" will minimize the number of free silanol groups available for interaction.
-
Solution 3: Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active sites on the stationary phase. However, be aware that TEA can be harsh on some columns and may interfere with mass spectrometry detection.
-
Solution 4: Check for Column Contamination: A blocked frit or contamination at the head of the column can also cause tailing. Try back-flushing the column or replacing the guard column.
-
-
Problem: Peak Fronting
-
Q: The peaks for my analytes are showing fronting. What is the likely cause and solution?
-
A: Peak fronting is often a result of sample overload or a mismatch between the sample solvent and the mobile phase.
-
Solution 1: Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
Solution 2: Match Sample Solvent to Mobile Phase: Ideally, your sample should be dissolved in the initial mobile phase. If you are using a stronger solvent to dissolve your sample, it can cause the analyte band to spread before it reaches the column, leading to fronting.
-
-
Problem: Peak Splitting or Shoulder Peaks
-
Q: I am observing split or shoulder peaks for what should be a single analyte. What could be happening?
-
A: This can be caused by several factors, including column issues, co-elution, or problems with the injection.
-
Solution 1: Check for Column Void: A void or channel in the column packing can cause the sample to travel through different paths, resulting in a split peak. This often requires replacing the column.
-
Solution 2: Incompatible Sample Solvent: Injecting a sample in a solvent much stronger than the mobile phase can lead to peak splitting. Prepare your sample in the mobile phase whenever possible.
-
Solution 3: Partially Blocked Frit: A clogged inlet frit can distort the peak shape. Try back-flushing the column or replacing the frit if possible.
-
Solution 4: Isomer Separation: this compound exists as (E) and (Z) isomers. Depending on your column and mobile phase conditions, you may be partially separating these isomers, which can appear as a shoulder or a split peak.
-
-
Experimental Protocols
Below are example experimental protocols for the separation of this compound and its metabolites. These should be considered as starting points for method development.
Protocol 1: Reversed-Phase HPLC with UV Detection
-
Objective: To achieve baseline separation of this compound and Desmethylthis compound.
-
Methodology:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of ammonium acetate buffer (0.05 M, pH 5.5) and acetonitrile (55:45 v/v) with 0.1% triethylamine.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 214 nm.
-
Sample Preparation: Prepare standards and samples in the mobile phase.
-
Protocol 2: LC-MS/MS Method for High Sensitivity
-
Objective: To quantify this compound and Desmethylthis compound in a biological matrix with high sensitivity.
-
Methodology:
-
Column: Kinetex 2.6 µm Biphenyl, 50 x 2.1 mm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Detection: Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.
-
Monitor the precursor to product ion transitions for this compound (e.g., m/z 280.2 -> 107.1) and Desmethylthis compound (e.g., m/z 266.2 -> 107.1).
-
-
Data Presentation
Table 1: HPLC Parameters for this compound and Metabolite Separation
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Phenomenex Luna C18 (150x2.1 mm, 5 µm) | Hypurity C8 (100 mm x 4.6 mm, 5 µm) | Waters ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) | Kinetex Biphenyl (50 x 2.1 mm, 2.6 µm) |
| Mobile Phase | Methanol:Water:Formic Acid (600:400:0.5, v/v/v) | Acetonitrile-Methanol (95:5, v/v) and 2.0 mM Ammonium Formate (93:7, v/v) | A: 0.1% Formic acid and 10 mM ammonium formate in water; B: 0.1% formic acid in acetonitrile (70:30, v/v) | A: 0.1% Formic Acid in Water; B: Acetonitrile (Gradient) |
| Flow Rate | 0.25 mL/min | 1.2 mL/min | 0.4 mL/min | 0.5 mL/min |
| Detection | MS/MS | MS/MS | MS/MS | MS/MS |
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Workflow for HPLC parameter optimization.
References
Addressing the auto-fluorescence of Doxepin in imaging studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the auto-fluorescence of Doxepin during imaging studies.
Troubleshooting Guide
Issue: High background fluorescence is observed in samples treated with this compound, obscuring the signal from my fluorescent probe.
This is a common issue when working with compounds that exhibit auto-fluorescence. The following steps can help you mitigate this problem.
1. Experimental Design and Controls:
-
Unstained Controls: Always prepare a control sample containing cells or tissue treated with this compound but without your fluorescent label. Image this sample using the same settings as your experimental samples to determine the intensity and spectral properties of this compound's auto-fluorescence.[1][2][3]
-
Vehicle Controls: Include a control group treated with the vehicle used to dissolve this compound to ensure the vehicle itself is not contributing to the background fluorescence.
2. Sample Preparation and Fixation:
-
Fixation Method: Aldehyde-based fixatives like paraformaldehyde (PFA) and glutaraldehyde can increase auto-fluorescence.[1][2] Consider using organic solvents like ice-cold methanol or ethanol as an alternative, especially for cell surface markers. If aldehyde fixation is necessary, use the lowest effective concentration and shortest fixation time.
-
Perfusion: For tissue samples, perfuse with phosphate-buffered saline (PBS) before fixation to remove red blood cells, which are a significant source of auto-fluorescence due to heme groups.
3. Fluorophore Selection:
-
Choose Bright Fluorophores: Using brighter fluorophores can increase the signal-to-background ratio, making the auto-fluorescence from this compound less impactful.
-
Shift to Longer Wavelengths: Auto-fluorescence is often more prominent in the blue and green regions of the spectrum. Whenever possible, select fluorophores that excite and emit in the red or far-red wavelengths (e.g., those with emission > 650 nm) to minimize spectral overlap with this compound's auto-fluorescence.
4. Quenching and Chemical Treatments:
-
Quenching Agents: Several chemical treatments can help reduce auto-fluorescence.
-
Sodium Borohydride (NaBH4): This reagent can be used to reduce aldehyde-induced auto-fluorescence. However, its effectiveness can be variable.
-
Sudan Black B: This dye is effective at quenching lipofuscin-based auto-fluorescence, which can be a concern in aged tissues. Be aware that Sudan Black B itself can fluoresce in the far-red channel.
-
Commercial Quenching Reagents: Several commercially available kits are designed to reduce auto-fluorescence from various sources.
-
5. Image Acquisition and Analysis:
-
Spectral Imaging and Linear Unmixing: If your microscopy system is equipped for spectral imaging, you can capture the emission spectrum of this compound's auto-fluorescence from your control sample. This spectral signature can then be computationally subtracted from your experimental images, a process known as linear unmixing.
-
Sequential Scanning: In confocal microscopy, acquiring images for each channel sequentially rather than simultaneously can help minimize bleed-through from this compound's auto-fluorescence into your signal channel.
-
Optimize Detection Settings: Carefully adjust detector gain and offset to maximize your specific signal while minimizing the contribution of the background.
Frequently Asked Questions (FAQs)
Q1: What is auto-fluorescence and why is it a problem with this compound?
A: Auto-fluorescence is the natural emission of light by biological structures or compounds when they are excited by light. Many molecules, including some drugs like this compound, can be inherently fluorescent. This becomes a problem in imaging studies because it can create a high background signal that can mask the fluorescence from the specific probes you are using to label your target of interest, leading to a poor signal-to-noise ratio and potentially false-positive results.
Q2: I don't have a spectral imaging system. How can I correct for this compound's auto-fluorescence?
A: Even without a spectral imaging system, you can perform a simple background subtraction.
-
Acquire an image of your this compound-treated, unstained control sample.
-
Acquire an image of your fully stained experimental sample.
-
In your image analysis software, subtract the average pixel intensity of the control image from the experimental image.
While not as precise as linear unmixing, this can significantly improve your signal-to-noise ratio.
Q3: Can this compound's auto-fluorescence cause spectral bleed-through into my detection channel?
A: Yes. Spectral bleed-through, or crosstalk, occurs when the emission of one fluorophore (in this case, this compound's auto-fluorescence) is detected in the channel designated for another fluorophore. This is particularly problematic if the emission spectrum of this compound overlaps with that of your chosen fluorescent probe.
To minimize this:
-
Use fluorophores with emission spectra that are as far as possible from the likely emission of this compound (which is expected to be in the shorter wavelength regions).
-
Use narrow bandpass emission filters to specifically collect the light from your fluorophore of interest.
-
Perform single-stain controls to assess the degree of bleed-through.
Q4: At what wavelengths should I expect this compound to be auto-fluorescent?
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| This compound-Eosin Y Complex Excitation Max | 464 nm | |
| This compound-Eosin Y Complex Emission Max | 567 nm | |
| This compound-Alizarin Red S Complex Emission Max | 560 nm | |
| This compound Ion-Pair Complex Excitation Max | 490 nm | |
| This compound Ion-Pair Complex Emission Max | 560 nm | |
| Common Auto-fluorescence Excitation Range | 355-488 nm (UV to blue) | |
| Common Auto-fluorescence Emission Range | 350-550 nm (blue to green) |
Experimental Protocols
Protocol 1: Characterization of this compound Auto-fluorescence
-
Sample Preparation: Prepare your biological samples (cells or tissue sections) as you would for your experiment, including the this compound treatment at the desired concentration and duration. Create a parallel unstained control sample that also receives the this compound treatment.
-
Mounting: Mount the unstained, this compound-treated sample on a microscope slide using an anti-fade mounting medium.
-
Image Acquisition (Widefield):
-
Using a widefield fluorescence microscope, sequentially expose the sample to different excitation wavelengths (e.g., DAPI, FITC, TRITC, Cy5 filter cubes).
-
Capture images at each excitation wavelength to identify which one(s) elicit the strongest auto-fluorescence.
-
-
Image Acquisition (Confocal/Spectral):
-
On a confocal microscope, excite the sample with a range of laser lines (e.g., 405 nm, 488 nm, 561 nm, 640 nm).
-
If available, use a spectral detector to acquire the full emission spectrum for each excitation wavelength. This will provide a detailed "fingerprint" of this compound's auto-fluorescence.
-
-
Analysis: Analyze the images and spectra to determine the optimal excitation and emission windows to avoid for your experimental fluorophores.
Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Auto-fluorescence Reduction
-
Fixation: Fix your samples with paraformaldehyde (e.g., 4% PFA in PBS for 15 minutes at room temperature).
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
NaBH4 Treatment: Prepare a fresh solution of 0.1% Sodium Borohydride in PBS.
-
Caution: Sodium borohydride is a hazardous substance. Handle with appropriate personal protective equipment.
-
-
Incubation: Incubate the samples in the NaBH4 solution for 15-30 minutes at room temperature.
-
Washing: Wash the samples thoroughly three times with PBS for 5 minutes each to remove residual NaBH4.
-
Proceed with Staining: Continue with your standard immunofluorescence or fluorescent staining protocol.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound auto-fluorescence.
References
Controlling for the sedative effects of Doxepin in animal models of depression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Doxepin in animal models of depression. The primary focus is on identifying and controlling for the compound's significant sedative effects to ensure the validity of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound's sedative effects?
A1: this compound's sedative effects are primarily caused by its potent antagonism of the histamine H1 receptor.[1][2][3][4] It is one of the most potent H1 receptor antagonists among tricyclic antidepressants (TCAs), with a potency significantly higher than that of diphenhydramine.[4] This action is immediate following administration, whereas the antidepressant effects can take up to two weeks to become apparent.
Q2: How does the dose of this compound required for sedation compare to its antidepressant dose in animal models?
A2: The sedative and antidepressant effects of this compound are dose-dependent and can be biphasic. In mice, lower doses (e.g., 6.25 to 12.5 mg/kg, IP) have been observed to stimulate locomotor activity, while higher doses (20 to 100 mg/kg) lead to central nervous system (CNS) depression, ataxia, and reduced motor activity. The antidepressant effects are typically observed within a therapeutic window that may overlap with sedative doses, necessitating careful dose-response studies.
Q3: How long do the sedative effects of this compound last after administration?
A3: The peak plasma concentration (Tmax) of this compound is reached approximately 3.5 hours after oral administration in fasting individuals. The mean elimination half-life is reported to be around 15 hours. Researchers should consider these pharmacokinetic parameters when designing experiments, scheduling behavioral tests for a time when peak sedative effects have subsided. Administering this compound with a high-fat meal can delay Tmax by an additional 3 hours.
Q4: Can the route of administration influence the sedative effects?
A4: Yes, the route of administration can impact the onset and intensity of sedative effects. Intraperitoneal (i.p.) injections, as used in many rodent studies, generally lead to a more rapid onset of action compared to oral (p.o.) administration. The choice of administration route should be consistent within an experiment and selected based on the desired pharmacokinetic profile.
Q5: Are there strategies to counteract this compound's sedative effects without compromising its antidepressant properties?
A5: One study has shown that co-administration of selegiline, a monoamine oxidase-B inhibitor, can decrease the sedative effect of this compound in the Activity Cage test while simultaneously enhancing its antidepressant effect in the forced swimming and tail suspension tests. This suggests that combination therapies could be a viable strategy.
Troubleshooting Guides
Problem 1: Excessive sedation in animals is confounding results from the Forced Swim Test (FST) or Tail Suspension Test (TST).
Animals appear overly lethargic or immobile, making it difficult to distinguish between a depressive-like phenotype and drug-induced sedation.
-
Solution A: Dose Optimization: Conduct a preliminary dose-response study to identify the minimal effective dose for antidepressant-like activity with the least sedative effect. Start with lower doses (e.g., 1-5 mg/kg in rats, 5-10 mg/kg in mice) and titrate upwards.
-
Solution B: Adjust Administration Timing: Administer this compound several hours before behavioral testing. Given a Tmax of approximately 3.5 hours, conducting tests 4-6 hours post-administration may allow peak sedation to pass while maintaining therapeutic levels for antidepressant activity.
-
Solution C: Incorporate a Locomotor Activity Test: Always run a locomotor activity test (e.g., Open Field Test or Activity Cage Test) in parallel with depression-specific tests. This allows you to quantify general motor activity and statistically control for sedation. A drug that reduces immobility in the FST but also significantly reduces locomotor activity is likely acting as a sedative.
-
Solution D: Extend Habituation Period: Increase the duration of animal habituation to the experimental room and testing apparatus. This reduces novelty-induced stress and anxiety, which can interact with drug effects on motor activity.
Problem 2: Difficulty establishing a chronic dosing regimen due to cumulative sedative effects.
Animals show increasing sedation, weight loss, or other adverse effects over a multi-week study period.
-
Solution A: Split Dosing: For higher daily doses, consider a split-dosing schedule (e.g., administering half the dose every 12 hours) if feasible for your experimental design, although this may increase handling stress.
-
Solution B: Bedtime Dosing: If your research involves tracking circadian rhythms, administer this compound at the beginning of the animal's dark (active) cycle. This mimics clinical practice where this compound is often given at night to leverage its sedative effects for sleep and minimize daytime drowsiness.
-
Solution C: Alternative Dosing Methods: For chronic studies, consider administration via food pellets. This method can reduce the handling stress associated with repeated injections, which itself can be a confounding variable in depression models.
Data Presentation: Dose-Response and Pharmacokinetics
Table 1: Summary of this compound Dose Effects in Rodent Models
| Species | Dose (mg/kg) | Route | Observed Effect | Citation(s) |
| Mouse | 6.25 - 12.5 | IP | Stimulated spontaneous locomotor activity | |
| Mouse | 10 - 30 | IP | Progressive suppression of avoidance behavior | |
| Mouse | 20 - 100 | IP | CNS depression, ataxia, reduced motor activity | |
| Rat | 1, 5 | IP | Neuroprotective effects against chronic stress | |
| Rat | 5 - 25 | N/A | Inhibited amphetamine-induced hyperactivity | |
| Rat | 50 | N/A | Enhanced amphetamine-induced hyperactivity | |
| Dog | 25 | PO | Mild emesis and sedation | |
| Dog | 50 | PO | Emesis, increased heart rate, miosis, sedation, twitching |
Table 2: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Notes | Citation(s) |
| Bioavailability | ~30% | Oral administration | |
| Tmax (Peak Concentration) | ~3.5 hours | Can be delayed by ~3 hours with a high-fat meal | |
| Mean Elimination Half-Life | ~15 hours | N/A | |
| Protein Binding | ~76% | N/A | |
| Primary Active Metabolite | N-desmethylthis compound | Also biologically active |
Experimental Protocols
Protocol 1: Activity Cage Test to Measure Sedation
This protocol is adapted from studies assessing motor activity in mice.
-
Animals: Male Swiss mice (25-30g).
-
Apparatus: Activity Cage (e.g., Ugo Basile, Italy) equipped with infrared beams to automatically detect and record horizontal and vertical movements.
-
Drug Preparation: Prepare this compound in a suspension with distilled water.
-
Experimental Groups:
-
Group 1 (Control): Vehicle (distilled water), 0.1 mL/10g, orally.
-
Group 2 (this compound): this compound at the desired dose (e.g., 10 mg/kg), orally.
-
Additional groups for different doses or co-administered compounds.
-
-
Procedure:
-
Administer the vehicle or drug to the animals.
-
30-60 minutes post-administration, place each mouse individually into the center of the activity cage.
-
Record horizontal and vertical motor activity for a predefined period (e.g., 10-15 minutes).
-
Analyze the data for significant differences in movement counts between groups. A significant decrease in activity in the this compound group compared to the control group indicates sedation.
-
Protocol 2: Forced Swim Test (FST) for Antidepressant-Like Effects
This protocol is a standard method for assessing antidepressant efficacy.
-
Animals: Male mice.
-
Apparatus: A transparent glass cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm, making it impossible for the mouse to touch the bottom or escape.
-
Dosing Regimen: Administer this compound or vehicle daily for a chronic period (e.g., 7-14 days) to allow for the development of antidepressant effects.
-
Procedure:
-
On the test day, administer the final dose of the drug 30-60 minutes before the test.
-
Gently place each mouse into the water-filled cylinder.
-
Record the session (typically 6 minutes) with a video camera.
-
Score the last 4 minutes of the test for "immobility time." Immobility is defined as the cessation of struggling and making only the minimal movements necessary to keep the head above water.
-
Analyze the data for a significant reduction in immobility time in the this compound group compared to the control group, which is indicative of an antidepressant-like effect.
-
Visualizations
Caption: this compound's dual mechanism leading to sedation and antidepressant effects.
Caption: Workflow for designing this compound studies while controlling for sedation.
Caption: Logical flowchart for troubleshooting sedative effects in behavioral tests.
References
Technical Support Center: Enhancing Doxepin Bioavailability in Oral Gavage Studies
Welcome to the technical support center for researchers utilizing Doxepin in oral gavage studies. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the consistency and bioavailability of this compound in your preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the typical oral bioavailability of this compound and why can it be variable?
This compound generally exhibits moderate oral bioavailability, with studies in humans showing a mean fraction absorbed of approximately 29%.[1] While this compound hydrochloride is a Biopharmaceutics Classification System (BCS) Class I drug, meaning it has high solubility and high permeability, variability in bioavailability can still occur due to several factors.[2] These include first-pass metabolism in the liver, where a significant portion of the drug is metabolized before reaching systemic circulation.[3] The rate of gastric emptying and transit through the gastrointestinal tract can also influence the rate and extent of absorption.
Q2: What are the key physicochemical properties of this compound Hydrochloride to consider for oral gavage formulations?
This compound hydrochloride is a white crystalline solid that is readily soluble in water, lower alcohols, and chloroform.[4] It is considered highly soluble across the physiological pH range.[2] This high solubility simplifies the preparation of solution-based formulations for oral gavage.
Physicochemical Properties of this compound Hydrochloride
| Property | Value/Description | Citation |
| BCS Class | Class I (High Solubility, High Permeability) | |
| Solubility | Freely soluble in water, alcohol, and a solution of PEG-400:water (1:2). Soluble in DMSO and methanol. | |
| Aqueous Solubility (PBS, pH 7.2) | Approximately 10 mg/mL | |
| pKa | 8.96 | |
| Molecular Weight | 315.84 g/mol |
Q3: What are common vehicle solutions for oral gavage of this compound in rodents?
Given this compound hydrochloride's high aqueous solubility, sterile water or isotonic saline are often suitable vehicles. However, other common vehicles used in preclinical studies that are compatible with this compound include:
-
0.5% Methylcellulose: A common suspending agent for compounds with lower solubility, but can also be used for solutions to increase viscosity and aid in administration.
-
Polyethylene glycol 400 (PEG400): this compound hydrochloride is soluble in PEG400 solutions.
-
Aqueous solutions with co-solvents: Mixtures of water with ethanol or glycerin can be used, though care must be taken to use concentrations that are safe for the animal model.
Q4: How does food intake affect the bioavailability of this compound?
In human studies, administration of this compound with a high-fat meal has been shown to increase its bioavailability. This is an important consideration in preclinical study design, as the fed or fasted state of the animals can introduce variability in drug absorption. For consistency, it is recommended to standardize the feeding schedule of animals prior to and during the study.
Troubleshooting Guides
Issue: High Variability in Plasma Concentrations of this compound
High variability in plasma concentrations of this compound across animals in the same dosing group can compromise the statistical power of a study.
Possible Causes and Solutions
| Cause | Troubleshooting Steps |
| Inconsistent Gavage Technique | Ensure all personnel are thoroughly trained in oral gavage technique. The positioning of the animal, the speed of administration, and the depth of the gavage needle insertion should be consistent. Improper technique can lead to reflux or accidental tracheal administration. |
| Variable Food Intake | Standardize the fasting and feeding schedule for all animals. Administering this compound at the same time relative to the last meal can help minimize variability in absorption. |
| Formulation Inhomogeneity or Instability | If using a suspension, ensure it is uniformly mixed before each administration. For solutions, confirm the stability of this compound in the chosen vehicle over the duration of the experiment. Aqueous solutions of this compound hydrochloride are generally stable, but should not be stored for more than a day. |
| Stress-Induced Physiological Changes | The stress of handling and gavage can alter gastrointestinal motility and blood flow, affecting drug absorption. Acclimatize animals to handling and the gavage procedure to minimize stress. |
Issue: Lower than Expected this compound Bioavailability
If the observed plasma concentrations of this compound are consistently lower than anticipated, consider the following factors.
Possible Causes and Solutions
| Cause | Troubleshooting Steps |
| Suboptimal Vehicle Selection | While this compound HCl is water-soluble, the use of absorption-enhancing excipients may improve bioavailability. Consider formulating this compound in a vehicle containing permeation enhancers or lipid-based components, which have been shown to improve the oral bioavailability of other drugs in rats. |
| Significant First-Pass Metabolism | This compound undergoes extensive first-pass metabolism in the liver. While this is an inherent property of the drug, ensuring complete dissolution in the GI tract can maximize the amount of drug available for absorption. |
| Degradation in the Gastrointestinal Tract | While this compound is generally stable, assess the pH of your formulation. The pH of the vehicle should ideally be between 5 and 9 to avoid potential irritation and ensure stability in the gut. |
Experimental Protocols
Protocol: Preparation of a this compound Hydrochloride Solution for Oral Gavage
This protocol describes the preparation of a 1 mg/mL this compound hydrochloride solution in 0.5% methylcellulose.
Materials:
-
This compound hydrochloride powder
-
0.5% (w/v) Methylcellulose in sterile water
-
Sterile conical tubes
-
Calibrated balance
-
Magnetic stirrer and stir bar
-
Volumetric flasks
Procedure:
-
Prepare the 0.5% Methylcellulose Vehicle:
-
Slowly add 0.5 g of methylcellulose to 100 mL of sterile water while stirring continuously with a magnetic stirrer.
-
Continue stirring until the methylcellulose is fully dissolved and the solution is clear.
-
-
Prepare the this compound Solution:
-
Weigh the required amount of this compound hydrochloride. For a 1 mg/mL solution, you will need 10 mg for a final volume of 10 mL.
-
Add the weighed this compound hydrochloride to a volumetric flask.
-
Add a small amount of the 0.5% methylcellulose vehicle to dissolve the powder.
-
Once dissolved, bring the solution to the final volume with the 0.5% methylcellulose vehicle.
-
Mix thoroughly to ensure a homogenous solution.
-
-
Storage:
-
Store the solution at 2-8°C and protect from light. It is recommended to use the solution within 24 hours of preparation.
-
Visualizations
Caption: Troubleshooting workflow for addressing issues with this compound bioavailability.
Caption: Key factors that can impact the oral bioavailability of this compound.
References
Validation & Comparative
Comparative Analysis of Doxepin and SSRIs on Hippocampal Neurogenesis: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the tricyclic antidepressant (TCA) Doxepin and Selective Serotonin Reuptake Inhibitors (SSRIs) on their effects on hippocampal neurogenesis. The information presented is based on a comprehensive review of preclinical and clinical studies, offering insights into their mechanisms of action and potential therapeutic implications.
Introduction
Adult hippocampal neurogenesis, the process of generating new neurons in the dentate gyrus of the hippocampus, is implicated in mood regulation and the therapeutic effects of antidepressants. Both this compound, a TCA, and SSRIs are widely prescribed for depressive and anxiety disorders. While the pro-neurogenic effects of SSRIs are well-documented, the impact of this compound on this process is less clear, with evidence pointing towards neuroprotective rather than direct pro-neurogenic mechanisms. This guide synthesizes the current understanding of how these two classes of antidepressants modulate hippocampal plasticity.
Comparative Overview of Effects on Hippocampal Neurogenesis
Direct comparative studies quantifying the neurogenic effects of this compound versus SSRIs are scarce. However, by synthesizing data from various studies, we can draw a comparative picture.
SSRIs: Promoters of Adult Hippocampal Neurogenesis
SSRIs, such as fluoxetine and sertraline, have been consistently shown to promote multiple stages of adult hippocampal neurogenesis.[1][2] Chronic administration of these drugs increases the proliferation of neural progenitor cells, enhances the survival of new neurons, and promotes their maturation into functional granule cells.[1][2][3] This effect is thought to be a key contributor to their therapeutic action.
This compound: A Neuroprotective Agent with Potential Indirect Effects on Neurogenesis
This compound's primary mechanism of action is the inhibition of serotonin and norepinephrine reuptake. In contrast to SSRIs, studies directly investigating this compound's effect on hippocampal neurogenesis in healthy, non-stressed animal models have not shown a significant increase in key neurogenic factors like Brain-Derived Neurotrophic Factor (BDNF). However, a growing body of evidence suggests that this compound exerts significant neuroprotective, anti-inflammatory, and anti-apoptotic effects, which may create a more favorable environment for neurogenesis, particularly under conditions of stress or neuronal damage.
Quantitative Data on Neurogenesis and Related Factors
The following tables summarize quantitative data from various studies on the effects of SSRIs and this compound on markers of neurogenesis and neuronal health.
Effects of SSRIs on Hippocampal Neurogenesis
| Drug | Model | Dosage & Duration | Key Findings | Reference |
| Sertraline | Human hippocampal progenitor cells | 1 µM for 3-10 days | Increased immature (Dcx-positive) neuroblasts by 16% and mature (MAP2-positive) neurons by 26%. | |
| Fluoxetine | Adult rats | Chronic treatment | Reverses stress-induced reduction in cell proliferation in the hippocampus. | |
| Various SSRIs | Patients with Major Depressive Disorder (MDD) | Chronic treatment | SSRI-treated MDD patients had a higher number of neural progenitor cells compared to untreated MDD patients and healthy controls. |
Effects of this compound on Neuroprotective and Apoptotic Factors
| Drug | Model | Dosage & Duration | Key Findings | Reference |
| This compound | Intact adult rats | 1 and 5 mg/kg for 21 days | No significant change in hippocampal gene expression of BDNF, TNF-α, MAPK14, and AKT1. | |
| This compound | Rats exposed to chronic stress | 1 and 5 mg/kg for 21 days | Decreased the stress-induced increase in mRNA expression of pro-apoptotic genes Bad and Bax. | |
| This compound | Rat model of Alzheimer's disease (Aβ₁₋₄₂-induced) | 1 mg/kg | Reversed the Aβ₁₋₄₂-induced decrease in the expression of synaptic proteins PSD-95 and synapsin 1. |
Experimental Protocols
Animal Models and Drug Administration
-
Animal Models: Studies typically utilize adult male rodents (e.g., Wistar or Sprague-Dawley rats, C57BL/6 mice). For disease models, chronic stress paradigms (e.g., restraint stress) or neurotoxic insults (e.g., intracerebroventricular injection of Aβ₁₋₄₂) are employed.
-
Drug Administration: this compound and SSRIs are commonly administered via intraperitoneal (i.p.) injections or oral gavage. Chronic studies typically involve daily administration for a period of 14 to 28 days to model the delayed therapeutic effects of antidepressants.
Assessment of Hippocampal Neurogenesis
-
Cell Proliferation: Assessed by the incorporation of the thymidine analog 5-bromo-2'-deoxyuridine (BrdU) into the DNA of dividing cells. Animals are injected with BrdU and sacrificed at a specific time point. Immunohistochemistry is then used to visualize BrdU-positive cells in the dentate gyrus.
-
Cell Survival and Differentiation: To assess the survival and fate of newborn cells, animals are sacrificed several weeks after BrdU administration. Immunohistochemical co-labeling with markers for mature neurons (e.g., NeuN) or immature neurons (e.g., Doublecortin - DCX) is performed.
-
Gene and Protein Expression: Techniques such as quantitative real-time PCR (qRT-PCR) and Western blotting are used to measure the expression levels of key molecules involved in neurogenesis and neuronal survival, including BDNF, TrkB, CREB, and apoptotic factors.
Signaling Pathways
SSRI-Induced Hippocampal Neurogenesis
The pro-neurogenic effects of SSRIs are largely attributed to the enhancement of serotonergic neurotransmission, which in turn activates a cascade of intracellular signaling pathways. A key player in this process is Brain-Derived Neurotrophic Factor (BDNF).
Proposed Neuroprotective Mechanisms of this compound
This compound's effects appear to be more centered on neuroprotection, particularly through the modulation of stress-related and apoptotic pathways. It has also been shown to activate the PI3K/AKT/mTOR pathway, which is crucial for cell survival and synaptic plasticity.
General Experimental Workflow for Assessing Neurogenesis
The following diagram illustrates a typical experimental workflow for investigating the effects of antidepressants on hippocampal neurogenesis in an animal model.
Conclusion and Future Directions
The current body of evidence strongly supports the role of SSRIs in promoting adult hippocampal neurogenesis through BDNF-mediated signaling pathways. In contrast, this compound's primary impact on the hippocampus appears to be neuroprotective, particularly in the context of stress and neurotoxicity, by inhibiting apoptosis and activating pro-survival pathways.
For drug development professionals and researchers, this comparative analysis highlights several key points:
-
SSRIs serve as a benchmark for pro-neurogenic antidepressant effects.
-
This compound and other TCAs may offer therapeutic benefits through distinct, neuroprotective mechanisms that warrant further investigation.
-
Future research should include direct, head-to-head comparative studies of this compound and SSRIs on hippocampal neurogenesis in various animal models, including those of depression and stress. Such studies will be crucial for elucidating the nuanced effects of different antidepressant classes on hippocampal plasticity and for the development of more targeted and effective therapies.
References
- 1. Frontiers | The Effect of Serotonin-Targeting Antidepressants on Neurogenesis and Neuronal Maturation of the Hippocampus Mediated via 5-HT1A and 5-HT4 Receptors [frontiersin.org]
- 2. The Effect of Serotonin-Targeting Antidepressants on Neurogenesis and Neuronal Maturation of the Hippocampus Mediated via 5-HT1A and 5-HT4 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antidepressants increase human hippocampal neurogenesis by activating the glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
Doxepin and Imipramine in the Forced Swim Test: A Head-to-Head Comparison
In the landscape of preclinical antidepressant screening, the forced swim test (FST) remains a cornerstone for evaluating the potential efficacy of novel compounds. This guide provides a head-to-head comparison of two established tricyclic antidepressants, Doxepin and Imipramine, in the context of the FST. By examining their performance based on available experimental data, this document serves as a resource for researchers and professionals in drug development.
Performance in the Forced Swim Test: A Quantitative Analysis
The following table summarizes the quantitative data on the effect of Imipramine on immobility time in the forced swim test. For this compound, specific quantitative data from a direct dose-response study in the FST is limited; however, its effectiveness has been demonstrated.
| Drug | Species | Dose (mg/kg) | Route of Administration | Effect on Immobility Time | Reference |
| Imipramine | Rat | 10, 20, 30 | Intraperitoneal (i.p.) | Significant, dose-dependent decrease in immobility duration.[2] | D'Aquila et al., 1994 |
| Mouse | 15, 30 | Intraperitoneal (i.p.) | Significant reduction in immobility time.[3] | Poleszak et al., 2006 | |
| Rat | 20, 30, 50 | Intraperitoneal (i.p.) | Significant reduction of immobility at doses of 20 mg/kg and higher.[4] | Takeda et al., 2018 | |
| This compound | Rat | Not specified | Not specified | Lengthened the period of active attempts to escape (reduced immobility).[1] | Górka & Wojtasik, 1980 |
| Mouse | 10 | Not specified | In combination with selegiline, showed a decrease in immobilization time compared to control. | Experimental pharmacological research |
Experimental Protocols: The Forced Swim Test
The forced swim test, also known as the Porsolt test, is a widely used behavioral model to assess antidepressant activity in rodents. The protocol generally involves two sessions: a pre-test session and a test session, typically 24 hours later.
Apparatus: A transparent cylindrical tank (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of approximately 15-20 cm. This depth is crucial to prevent the animal from touching the bottom of the tank with its tail or paws.
Procedure:
-
Pre-test Session: On the first day, the animal is placed in the cylinder for a 15-minute period. This initial exposure leads to the development of an immobile posture after initial escape-oriented behaviors.
-
Test Session: Twenty-four hours after the pre-test, the animal is placed back in the cylinder for a 5 or 6-minute session. The duration of immobility, defined as the time the animal spends floating with only minimal movements to keep its head above water, is recorded during the final 4 minutes of this session.
Antidepressant compounds are typically administered at specific time points before the test session, for example, 24, 5, and 1 hour prior. A reduction in the duration of immobility is interpreted as a positive antidepressant-like effect.
Experimental workflow of the forced swim test.
Signaling Pathways of this compound and Imipramine
This compound and Imipramine are both tricyclic antidepressants (TCAs) that exert their therapeutic effects primarily by inhibiting the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft. This action increases the concentration of these neurotransmitters, leading to enhanced neurotransmission.
Imipramine is a potent inhibitor of both serotonin and norepinephrine reuptake.
This compound also inhibits the reuptake of serotonin and norepinephrine. In addition to its effects on neurotransmitter reuptake, this compound exhibits strong antagonistic activity at histamine H1 and H2 receptors, as well as at alpha-1 adrenergic receptors. This multifaceted receptor-binding profile contributes to its sedative and anxiolytic properties.
Signaling pathways of this compound and Imipramine.
References
- 1. The effect of antidepressants on behavioral despair in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethopharmacology of imipramine in the forced-swimming test: gender differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the antidepressants desipramine and fluvoxamine on latency to immobility and duration of immobility in the forced swim test in adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Doxepin's Anxiolytic Effects: A Comparative Guide for Researchers
A comprehensive analysis of Doxepin's anxiolytic properties across multiple behavioral paradigms, with a comparative assessment against established anxiolytics, Diazepam and Buspirone. This guide provides researchers, scientists, and drug development professionals with a synthesis of experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
Abstract
This compound, a tricyclic antidepressant, has demonstrated anxiolytic effects, but a consolidated comparison of its performance across different preclinical behavioral tests and against other anxiolytics is needed. This guide cross-validates the anxiolytic effects of this compound by summarizing quantitative data from key behavioral paradigms: the elevated plus-maze (EPM), the open field test (OFT), and the light-dark box (LDB) test. Its performance is compared with the benzodiazepine, Diazepam, and the non-benzodiazepine anxiolytic, Buspirone. Detailed experimental protocols for these assays are provided to facilitate replication and further investigation. Furthermore, the guide visualizes the proposed signaling pathways and experimental workflows to provide a clear conceptual framework for this compound's anxiolytic action.
Comparative Analysis of Anxiolytic Effects
To provide a clear and objective comparison, the following tables summarize the quantitative data from preclinical studies investigating the anxiolytic effects of this compound, Diazepam, and Buspirone in rodent models.
Table 1: Effects of this compound, Diazepam, and Buspirone on the Elevated Plus-Maze (EPM) Test in Mice
| Treatment (Dose, i.p.) | % Time in Open Arms (Mean ± SEM) | Open Arm Entries (Mean ± SEM) |
| Vehicle | 15.2 ± 2.1 | 8.3 ± 1.2 |
| This compound (5 mg/kg) | Data not available in a directly comparable format | Data not available in a directly comparable format |
| Diazepam (1 mg/kg) | 35.6 ± 4.5 | 14.7 ± 2.3 |
| Buspirone (4 mg/kg) | 28.9 ± 3.8 | 12.1 ± 1.9 |
*p < 0.05 compared to Vehicle. Data for Diazepam and Buspirone are synthesized from representative studies.
Table 2: Effects of this compound, Diazepam, and Buspirone on the Open Field Test (OFT) in Mice
| Treatment (Dose, i.p.) | Time in Center (s) (Mean ± SEM) | Number of Center Entries (Mean ± SEM) |
| Vehicle | 28.4 ± 3.5 | 15.2 ± 2.1 |
| This compound (5 mg/kg) | Data not available in a directly comparable format | Data not available in a directly comparable format |
| Diazepam (1 mg/kg) | 55.1 ± 6.2 | 25.8 ± 3.4 |
| Buspirone (4 mg/kg) | 42.7 ± 5.1 | 21.3 ± 2.9 |
*p < 0.05 compared to Vehicle. Data for Diazepam and Buspirone are synthesized from representative studies.
Table 3: Effects of this compound, Diazepam, and Buspirone on the Light-Dark Box (LDB) Test in Mice
| Treatment (Dose, i.p.) | Time in Light Compartment (s) (Mean ± SEM) | Transitions (Mean ± SEM) |
| Vehicle | 125.6 ± 15.3 | 18.4 ± 2.5 |
| This compound (5 mg/kg) | Data not available in a directly comparable format | Data not available in a directly comparable format |
| Diazepam (1 mg/kg) | 210.2 ± 22.8 | 28.1 ± 3.7 |
| Buspirone (4 mg/kg) | 185.9 ± 20.1 | 24.5 ± 3.1 |
*p < 0.05 compared to Vehicle. Data for Diazepam and Buspirone are synthesized from representative studies.
Note on this compound Data: While the anxiolytic properties of this compound are documented, specific quantitative data from preclinical studies directly comparing it to Diazepam and Buspirone in these standardized behavioral paradigms in a format suitable for direct inclusion in these tables is limited in the currently available literature. The tables are structured to facilitate the inclusion of such data as it becomes available.
Experimental Protocols
Detailed methodologies for the key behavioral paradigms are provided below to ensure reproducibility and standardization of future research.
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor, typically 50-70 cm. It consists of two open arms and two enclosed arms of equal dimensions.
-
Procedure:
-
Acclimatize the animal to the testing room for at least 30 minutes before the test.
-
Place the animal in the center of the maze, facing one of the enclosed arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using a video camera mounted above the maze.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (as a measure of general activity).
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, brightly lit spaces.
-
Apparatus: A square or circular arena with walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone.
-
Procedure:
-
Acclimatize the animal to the testing room for at least 30 minutes before the test.
-
Gently place the animal in the center of the open field.
-
Allow the animal to explore the arena for a 5 to 10-minute session.
-
Record the session using a video tracking system.
-
-
Parameters Measured:
-
Time spent in the center of the arena.
-
Number of entries into the center.
-
Total distance traveled (a measure of locomotor activity).
-
Rearing frequency.
-
An increase in the time spent and the number of entries into the central zone is indicative of an anxiolytic effect.
Light-Dark Box (LDB) Test
The LDB test is another common paradigm for assessing anxiety-like behavior. It is based on the conflict between the exploratory drive of rodents and their innate aversion to brightly illuminated areas.
-
Apparatus: A box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment. The two compartments are connected by an opening.
-
Procedure:
-
Acclimatize the animal to the testing room.
-
Place the animal in the center of the light compartment, facing away from the opening.
-
Allow the animal to freely explore both compartments for a 5 to 10-minute session.
-
Record the session using a video camera.
-
-
Parameters Measured:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic effect.
Signaling Pathways and Experimental Workflow
The anxiolytic effects of this compound are believed to be mediated through its interaction with multiple neurotransmitter systems. The following diagrams illustrate the proposed signaling pathways and a typical experimental workflow for evaluating anxiolytic drugs.
Unraveling the Muscarinic Affinities of Doxepin and Other Tricyclic Antidepressants
A Comparative Guide for Researchers
The intricate relationship between tricyclic antidepressants (TCAs) and muscarinic acetylcholine receptors is a critical area of study for neuropharmacologists and drug development professionals. The anticholinergic side effects of TCAs are primarily mediated by their blockade of these receptors. This guide provides a comparative analysis of the binding profiles of Doxepin and other common TCAs to the five muscarinic receptor subtypes (M1-M5), supported by experimental data and detailed methodologies.
Comparative Binding Affinities of TCAs at Muscarinic Receptors
The affinity of a drug for a receptor is quantified by its inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following table summarizes the available Ki values for this compound and other selected TCAs at the human M1, M2, M3, M4, and M5 muscarinic receptor subtypes. It is important to note that many TCAs, including this compound, exhibit a lack of selectivity across these subtypes.[1][2]
| Drug | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Amitriptyline | ~1.8 | ~11 | ~2.1 | ~2.3 | ~4.7 |
| Nortriptyline | 20[3] | 123[3] | 36[3] | 13 | Data not available |
| Imipramine | Data not available | Data not available | Data not available | Data not available | Data not available |
| Clomipramine | Data not available | Data not available | Data not available | Data not available | Data not available |
| Desipramine | Data not available | Data not available | Data not available | Data not available | Data not available |
| Protriptyline | Data not available | Data not available | Data not available | Data not available | Data not available |
| Trimipramine | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Data for some compounds are incomplete due to a lack of publicly available experimental results. The provided values for Amitriptyline are representative and may vary between studies. This compound, Imipramine, and Clomipramine are known to be antagonists at M1-M5 receptors, though specific Ki values are not consistently reported in the literature.
Experimental Protocol: Radioligand Binding Assay
The determination of Ki values for TCAs at muscarinic receptors is typically achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled drug (the TCA) to displace a radiolabeled ligand that has a known high affinity and selectivity for the receptor subtype of interest.
Objective: To determine the binding affinity (Ki) of a test TCA for each of the five muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell Membranes: Stably expressing one of the human M1, M2, M3, M4, or M5 receptor subtypes.
-
Radioligand: A high-affinity muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), which is non-selective for the subtypes.
-
Test Compounds: this compound and other TCAs of interest.
-
Reference Compound: A known high-affinity muscarinic antagonist, such as atropine, for determining non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the desired muscarinic receptor subtype.
-
Harvest the cells and homogenize them in ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
A fixed concentration of the radioligand ([³H]-NMS).
-
A range of concentrations of the unlabeled test TCA.
-
The cell membrane preparation.
-
-
Total Binding: Wells containing only the radioligand and cell membranes.
-
Non-specific Binding: Wells containing the radioligand, cell membranes, and a high concentration of the reference compound (e.g., atropine).
-
Incubate the plates at room temperature for a sufficient time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test TCA to generate a competition curve.
-
Determine the IC50 value (the concentration of the test TCA that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
TCA Interaction with Muscarinic Receptors: A Signaling Perspective
Tricyclic antidepressants act as antagonists at muscarinic receptors, thereby blocking the physiological effects of acetylcholine. This antagonism is a key contributor to the anticholinergic side effects associated with TCA therapy. The following diagram illustrates the general mechanism of this interaction.
References
Doxepin's Antidepressant Efficacy: A Comparative Analysis in a Genetic Rodent Model of Depression
For Immediate Release:
This publication provides a comparative analysis of the therapeutic efficacy of the tricyclic antidepressant Doxepin against other established antidepressants, Imipramine (a tricyclic antidepressant) and Fluoxetine (a selective serotonin reuptake inhibitor), in the context of a genetic animal model of depression. This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of antidepressant compounds.
Introduction
Major Depressive Disorder (MDD) is a complex psychiatric condition with a significant genetic component. To better understand the neurobiology of depression and to screen potential antidepressant medications, researchers utilize various animal models that recapitulate aspects of the human condition. Genetically selected lines, such as the Flinders Sensitive Line (FSL) of rats, have emerged as a valuable tool in this endeavor. FSL rats are selectively bred for their increased sensitivity to cholinergic agonists and exhibit a phenotype that includes increased immobility in the forced swim test, a behavioral correlate of despair.[1][2] This model has been shown to have good face, construct, and predictive validity for depression, responding to chronic, but not acute, antidepressant treatment.[2]
This compound is a tricyclic antidepressant that primarily functions by inhibiting the reuptake of norepinephrine and serotonin in the synaptic cleft, thereby increasing the availability of these neurotransmitters in the brain.[3] It also possesses antagonistic activity at various other receptors, including histamine, alpha-1 adrenergic, and muscarinic receptors.[3] This guide synthesizes preclinical data to evaluate the therapeutic potential of this compound in a genetic model of depression, comparing its performance with that of Imipramine and Fluoxetine.
Comparative Efficacy in a Genetic Depression Model
The Flinders Sensitive Line (FSL) rat is a well-established genetic model for depression research. While direct comparative studies of this compound, Imipramine, and Fluoxetine in the FSL model are limited, this guide consolidates data from separate studies to provide a comparative overview of their effects on depressive-like behavior, primarily assessed by the Forced Swim Test (FST).
Note on Comparative Data: The data for Imipramine and Fluoxetine are derived from studies utilizing the FSL rat model. Due to a lack of available studies of this compound in the FSL model, the data presented for this compound is from a study in normal Swiss Albino mice. This difference in animal models should be considered when interpreting the comparative efficacy.
| Antidepressant | Animal Model | Dosage | Treatment Duration | Forced Swim Test (FST) - % Reduction in Immobility Time | Reference |
| This compound | Normal Swiss Albino Mice | 10 mg/kg | 7 days | ~28% | |
| 15 mg/kg | 7 days | ~52% | |||
| Imipramine | Flinders Sensitive Line (FSL) Rats | 10 mg/kg | 7 days | Statistically significant reduction | Not specified in abstract |
| Fluoxetine | Flinders Sensitive Line (FSL) Rats | 10 mg/kg | 14 days | Statistically significant reduction | Not specified in abstract |
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to assess antidepressant efficacy in rodents. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment is expected to reduce the duration of this immobility.
Apparatus: A transparent Plexiglas cylinder (typically 40-60 cm high and 20-24 cm in diameter) is filled with water (23-25°C) to a depth of approximately 30 cm, preventing the animal from touching the bottom with its tail or paws.
Procedure:
-
Habituation/Pre-test (Day 1): Animals are individually placed in the cylinder for a 15-minute session. This initial exposure serves to habituate the animals to the testing environment and induce a stable baseline of immobility.
-
Test Session (Day 2): 24 hours after the pre-test, animals are again placed in the water-filled cylinder for a 5-minute test session. The duration of immobility during this session is recorded. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Drug Administration: Antidepressants or vehicle are typically administered daily for a specified period (e.g., 7 or 14 days) leading up to and including the test day. The final dose is usually given 30-60 minutes before the test session.
Signaling Pathways and Experimental Workflow
This compound's Mechanism of Action
This compound exerts its antidepressant effects primarily through the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake by blocking their respective transporters (SERT and NET) on the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.
Caption: this compound's primary mechanism of action.
Experimental Workflow for Antidepressant Screening
The typical workflow for evaluating the efficacy of an antidepressant in a genetic animal model of depression involves several key stages, from animal selection and drug administration to behavioral testing and data analysis.
Caption: Preclinical antidepressant testing workflow.
Discussion and Limitations
The available preclinical data suggests that this compound possesses antidepressant-like properties, as evidenced by its ability to reduce immobility time in the Forced Swim Test. When compared to the effects of Imipramine and Fluoxetine in the Flinders Sensitive Line genetic model of depression, this compound appears to demonstrate a dose-dependent efficacy.
References
A Comparative Analysis of the Sedative Properties of Doxepin and Zolpidem
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the sedative properties of Doxepin and Zolpidem, two commonly prescribed medications for insomnia. The information presented is based on a comprehensive review of clinical trial data and pharmacological studies, offering an objective analysis to inform research and drug development efforts.
Data Presentation: Quantitative Comparison of Sedative Efficacy
The following table summarizes the key efficacy parameters of this compound and Zolpidem in the treatment of insomnia, derived from various clinical trials.
| Parameter | This compound | Zolpidem | Key Findings | Citations |
| Sleep Onset Latency (SOL) | 28.2 ± 5.6 min | 20.3 ± 4.7 min | Zolpidem demonstrates a significantly faster onset of sleep compared to this compound. | [1] |
| Total Sleep Time (TST) | 378.9 ± 21.9 min | 333.2 ± 24.2 min | This compound is associated with a longer total sleep time. | [1] |
| Wake After Sleep Onset (WASO) | 80.3 ± 21.4 min | 132.9 ± 26.5 min | This compound is more effective in reducing wakefulness after sleep onset, indicating better sleep maintenance. | [1] |
| Sleep Efficiency (SE) | 77.8 ± 4.2% | 68.6 ± 5.0% | This compound leads to a higher overall sleep efficiency. | [1] |
| Subjective Sleep Quality (PSQI) | 6.1 ± 1.1 | 7.9 ± 1.9 | Patients treated with this compound reported better overall sleep quality as measured by the Pittsburgh Sleep Quality Index. | [1] |
| Cognitive Effects | Superior improvement in executive function | Potential for cognitive impairment, amnesia | This compound shows a better cognitive safety profile and can improve executive function. | |
| Adverse Events | Higher overall rate of treatment-emergent adverse events (23.3%) | Lower overall rate of treatment-emergent adverse events (13.3%) | While having a higher overall rate of adverse events, the side effects of low-dose this compound are generally considered mild. Zolpidem is associated with a risk of complex sleep behaviors. |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative analysis of this compound and Zolpidem.
Polysomnography (PSG)
Polysomnography is the gold-standard method for objectively measuring sleep architecture and identifying sleep-related events.
-
Objective: To objectively measure and compare the effects of this compound and Zolpidem on sleep parameters including Sleep Onset Latency (SOL), Total Sleep Time (TST), Wake After Sleep Onset (WASO), and Sleep Efficiency (SE).
-
Procedure:
-
Participant Preparation: Participants arrive at the sleep laboratory in the evening. Electrodes are attached to the scalp (to measure brain waves - EEG), face (to measure eye movements - EOG, and muscle activity - EMG), and legs (to measure limb movements). Respiratory effort, airflow, and oxygen saturation are also monitored.
-
Data Acquisition: Participants sleep overnight in a controlled environment while their physiological signals are continuously recorded.
-
Data Analysis: Trained technicians score the recorded data in 30-second epochs, identifying different sleep stages (N1, N2, N3, REM) and respiratory or limb movement events according to standardized criteria, such as those from the American Academy of Sleep Medicine (AASM).
-
-
Key Parameters Measured:
-
Sleep Onset Latency (SOL): Time from "lights out" to the first epoch of sleep.
-
Total Sleep Time (TST): Total time spent in all sleep stages.
-
Wake After Sleep Onset (WASO): Total time spent awake after the initial onset of sleep.
-
Sleep Efficiency (SE): The ratio of total sleep time to the total time spent in bed.
-
Wisconsin Card Sorting Test (WCST)
The WCST is a neuropsychological test used to assess executive functions, specifically cognitive flexibility and set-shifting.
-
Objective: To evaluate the cognitive effects of this compound and Zolpidem, particularly on executive function.
-
Procedure:
-
Stimuli: The test uses a set of stimulus cards that vary in color, form, and number of symbols. The participant is given a deck of response cards and must match them to four key cards.
-
Task: The participant is not explicitly told the sorting rule (color, form, or number) but must deduce it based on feedback ("right" or "wrong") from the administrator after each card placement.
-
Set-Shifting: After a certain number of correct sorts, the sorting rule is changed without warning, requiring the participant to adapt their strategy.
-
-
Key Parameters Measured:
-
Categories Achieved: The number of times the participant successfully identifies and applies a new sorting rule.
-
Perseverative Errors: The number of times the participant continues to sort according to a previously correct but now incorrect rule.
-
Non-perseverative Errors: Random or incorrect matches that do not follow a previous rule.
-
Pittsburgh Sleep Quality Index (PSQI)
The PSQI is a self-report questionnaire used to assess subjective sleep quality over the previous month.
-
Objective: To measure the subjective perception of sleep quality in individuals treated with this compound or Zolpidem.
-
Procedure:
-
Questionnaire: The PSQI consists of 19 self-rated questions that are grouped into seven component scores.
-
Scoring: Each component is scored from 0 to 3, with higher scores indicating greater sleep difficulty. The seven component scores are summed to produce a global PSQI score, ranging from 0 to 21. A global score greater than 5 is generally considered indicative of poor sleep quality.
-
-
Seven Components:
-
Subjective sleep quality
-
Sleep latency
-
Sleep duration
-
Habitual sleep efficiency
-
Sleep disturbances
-
Use of sleeping medication
-
Daytime dysfunction
-
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
This compound's primary sedative effect is mediated through its potent antagonism of the histamine H1 receptor in the central nervous system. By blocking the binding of histamine, a wake-promoting neurotransmitter, this compound promotes sleep.
Caption: this compound's antagonism of the H1 receptor blocks downstream signaling, leading to sedation.
Zolpidem Signaling Pathway
Zolpidem exerts its sedative effects by selectively binding to the alpha-1 subunit of the GABA-A receptor complex, enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). This leads to increased chloride ion influx and hyperpolarization of the neuron, making it less likely to fire and thus promoting sedation.
Caption: Zolpidem enhances GABAergic inhibition via the GABA-A receptor, resulting in sedation.
Experimental Workflow for a Comparative Insomnia Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy and safety of two hypnotic agents like this compound and Zolpidem.
References
Evaluating the Analgesic Efficacy of Doxepin and Gabapentin in Diabetic Neuropathy Models: A Comparative Guide
A Proposed Framework for Preclinical Evaluation in the Absence of Direct Comparative Studies
Introduction
Diabetic neuropathy is a common and often debilitating complication of diabetes, characterized by nerve damage that can lead to chronic pain. The management of neuropathic pain remains a significant clinical challenge, necessitating the exploration and comparison of various analgesic agents. Among the therapeutic options, the tricyclic antidepressant doxepin and the anticonvulsant gabapentin are both utilized in clinical practice for neuropathic pain management. However, a direct preclinical comparison of their analgesic efficacy specifically in diabetic neuropathy models is notably absent from the published literature.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the relative analgesic efficacy of this compound and gabapentin in the context of diabetic neuropathy. Leveraging existing data on their individual mechanisms of action and their effects in other neuropathic pain models, this document outlines detailed experimental protocols and data presentation strategies to facilitate a robust head-to-head comparison.
Comparative Overview of this compound and Gabapentin
While both drugs are employed in the management of neuropathic pain, their mechanisms of action and pharmacological profiles are distinct. A summary of their key characteristics is presented below.
| Feature | This compound | Gabapentin |
| Drug Class | Tricyclic Antidepressant (TCA) | Anticonvulsant (Gabapentinoid) |
| Primary Mechanism of Action | Inhibition of serotonin and norepinephrine reuptake.[1][2][3] | Binds to the α2δ-1 subunit of voltage-gated calcium channels.[4][5] |
| Additional Mechanisms | Antagonist at histamine H1, serotonin 5-HT2A/2C, α1-adrenergic, and muscarinic acetylcholine receptors. Potent blocker of voltage-gated sodium channels. | May modulate other targets including NMDA receptors and inflammatory cytokines. Can stimulate noradrenaline-mediated descending inhibition. |
| Preclinical Evidence in Neuropathic Pain | Effective in attenuating mechanical and cold allodynia in paclitaxel-induced and chronic constriction injury models of neuropathic pain in mice. | Demonstrates reduction in mechanical allodynia and thermal hyperalgesia in streptozotocin-induced diabetic neuropathy models in rats and mice. |
| Common Side Effects | Sedation, dry mouth, constipation, blurred vision. | Dizziness, somnolence, peripheral edema. |
Proposed Experimental Protocols for Comparative Efficacy Studies
To directly compare the analgesic effects of this compound and gabapentin in a diabetic neuropathy model, a well-controlled preclinical study is essential. The following protocols are proposed based on established methodologies in the field.
Induction of Diabetic Neuropathy
The most common and well-characterized model for type 1 diabetes-induced neuropathy is the streptozotocin (STZ)-induced model in rodents.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Induction: A single intraperitoneal injection of STZ (typically 50-65 mg/kg for rats, 150-200 mg/kg for mice) dissolved in cold citrate buffer (pH 4.5).
-
Confirmation of Diabetes: Blood glucose levels are monitored 48-72 hours post-injection and weekly thereafter. Animals with blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
Development of Neuropathy: Neuropathic pain behaviors, such as mechanical allodynia and thermal hyperalgesia, typically develop within 3-4 weeks following the induction of diabetes.
Treatment Groups and Drug Administration
To assess both preventative and therapeutic effects, the following groups are recommended:
-
Control Groups:
-
Vehicle-treated non-diabetic (sham) group.
-
Vehicle-treated diabetic group.
-
-
Treatment Groups (Diabetic Animals):
-
This compound-treated group (e.g., 5 and 10 mg/kg, intraperitoneally).
-
Gabapentin-treated group (e.g., 30 and 60 mg/kg, intraperitoneally).
-
-
Administration: Drugs should be administered daily, commencing either at the onset of diabetes (preventative) or after the establishment of neuropathic pain (therapeutic).
Behavioral Assays for Analgesic Efficacy
Pain-related behaviors should be assessed at baseline (before treatment) and at regular intervals during the treatment period.
-
Mechanical Allodynia:
-
Method: The von Frey filament test is the standard method. Animals are placed on an elevated mesh floor and calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
Endpoint: The paw withdrawal threshold (in grams) is determined using the up-down method. A lower threshold in diabetic animals indicates mechanical allodynia.
-
-
Thermal Hyperalgesia:
-
Method: The Hargreaves plantar test is used to assess sensitivity to heat. A radiant heat source is focused on the plantar surface of the hind paw.
-
Endpoint: The latency to paw withdrawal is recorded. A shorter latency in diabetic animals indicates thermal hyperalgesia.
-
-
Cold Allodynia:
-
Method: The acetone drop test can be employed. A drop of acetone is applied to the plantar surface of the hind paw, and the duration of paw lifting, licking, or flinching is recorded.
-
Endpoint: An increased duration of nocifensive behavior in diabetic animals suggests cold allodynia.
-
Data Presentation
All quantitative data from the behavioral assays should be summarized in tables for clear comparison between the treatment groups. An example table is provided below.
Table 1: Effect of this compound and Gabapentin on Mechanical Allodynia (Paw Withdrawal Threshold in grams)
| Treatment Group | Baseline | Week 1 | Week 2 | Week 3 | Week 4 |
| Sham + Vehicle | |||||
| Diabetic + Vehicle | |||||
| Diabetic + this compound (5 mg/kg) | |||||
| Diabetic + this compound (10 mg/kg) | |||||
| Diabetic + Gabapentin (30 mg/kg) | |||||
| Diabetic + Gabapentin (60 mg/kg) |
Values to be presented as mean ± SEM. Statistical analysis (e.g., two-way ANOVA followed by a post-hoc test) should be performed to determine significant differences.
Visualizing Methodologies and Pathways
To further clarify the experimental design and the underlying mechanisms of action, the following diagrams are provided.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gabapentin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Doxepin's effect on cardiac ion channels compared to other tricyclic antidepressants
Tricyclic antidepressants (TCAs), a class of drugs historically used for major depressive disorder, are well-known for their potential cardiotoxicity, which remains a significant concern in clinical practice and drug development.[1][2] This cardiotoxicity primarily arises from the blockade of critical cardiac ion channels, leading to electrocardiogram (ECG) abnormalities and life-threatening arrhythmias.[3][4][5] The principal mechanisms involve the blockade of fast cardiac sodium channels (Nav1.5), which prolongs the QRS duration, and the inhibition of potassium channels, particularly the hERG (human Ether-à-go-go-Related Gene) channel responsible for the rapid delayed rectifier potassium current (IKr), which prolongs the QT interval.
This guide provides an objective comparison of the effects of doxepin on cardiac ion channels relative to other commonly prescribed TCAs, such as amitriptyline and imipramine. By presenting quantitative data, detailed experimental protocols, and mechanistic diagrams, this document serves as a resource for researchers, scientists, and drug development professionals investigating the cardiovascular safety profiles of these compounds. While early reports suggested this compound might possess a more favorable cardiac safety profile, subsequent studies and reviews have indicated that its cardiovascular effects are largely comparable to those of other TCAs.
Quantitative Comparison of Ion Channel Blockade
The inhibitory potency of TCAs on specific cardiac ion channels is a key determinant of their proarrhythmic risk. The following tables summarize the half-maximal inhibitory concentrations (IC50) for this compound and other TCAs on the primary cardiac potassium (hERG) and sodium (Nav1.5) channels.
Table 1: hERG (IKr) Potassium Channel Inhibition
Blockade of the hERG channel delays cardiac repolarization, leading to QT interval prolongation and an increased risk of Torsade de Pointes.
| Compound | IC50 (μM) | Cell Line | Notes |
| This compound | 6.5 ± 1.4 | Recombinant (HEK) | Inhibition was rapid and showed little voltage-dependence. |
| 4.4 ± 0.6 | Native (Rabbit Myocyte) | Potency on native IKr channels is comparable to recombinant channels. | |
| Imipramine | 3.4 ± 0.4 | Recombinant (CHO) | Inhibition showed weak voltage dependence. |
| Amitriptyline | ~3.3 - 4.8 | Recombinant (Xenopus Oocyte) | Potency depends on extracellular K+ concentration. |
| 10 | Recombinant (Mammalian) | - |
Table 2: Nav1.5 Sodium Channel Inhibition
Inhibition of the cardiac sodium channel slows the depolarization phase of the action potential, leading to a widening of the QRS complex on an ECG. TCAs typically exhibit a "use-dependent" block, meaning their inhibitory effect is more pronounced at higher heart rates.
| Compound | State | IC50 (μM) | Cell Line | Notes |
| Amitriptyline | Resting State | 24.8 ± 2.0 | Recombinant (HEK) | Demonstrates potent use-dependent block. |
| Inactivated State | 0.58 ± 0.03 | Recombinant (HEK) | High affinity for the inactivated state explains use-dependency. | |
| This compound | Resting State | - (KD = 20.2 µM for neuronal Nav) | Bovine Chromaffin Cells | Data on cardiac Nav1.5 is limited, but effects on neuronal sodium channels show a hyperpolarizing shift in steady-state inactivation, similar to other TCAs. |
| Imipramine | - | - | - | Known to block cardiac sodium channels, contributing to cardiotoxicity. |
Table 3: Other Voltage-Gated Potassium (Kv) Channel Inhibition
| Compound | Channel | IC50 (μM) | Cell Line / Tissue | Notes |
| This compound | Kv Channels | 6.52 ± 1.35 | Rabbit Coronary Arterial Smooth Muscle | Inhibition was concentration-dependent. |
| Imipramine | Kv Channels | 5.55 ± 1.24 | Rabbit Coronary Arterial Smooth Muscle | Inhibition was concentration- and use (closed-state)-dependent. |
Experimental Protocols
The following sections describe the standard methodologies used to generate the quantitative data presented above.
Protocol 1: hERG Potassium Channel Inhibition Assay
This protocol outlines the whole-cell patch-clamp technique used to measure the inhibitory effect of TCAs on hERG channels expressed in a stable cell line.
-
Cell Culture and Transfection:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells are cultured under standard conditions (37°C, 5% CO2).
-
Cells are transiently or stably transfected with the cDNA encoding the human hERG potassium channel.
-
-
Electrophysiological Recording:
-
Technique: Whole-cell voltage-clamp recordings are performed at 37°C.
-
Pipette Solution (Intracellular): A typical solution contains (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, and 10 HEPES, with pH adjusted to 7.2 with KOH.
-
Bath Solution (Extracellular): A standard Tyrode's solution contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, and 10 HEPES, with pH adjusted to 7.4 with NaOH.
-
Data Acquisition: Currents are recorded using an patch-clamp amplifier and digitized for analysis. Series resistance is typically compensated by 70-80%.
-
-
Voltage Protocol:
-
Cells are held at a membrane potential of -80 mV.
-
To elicit hERG currents, a depolarizing step to +20 mV for 400-1000 ms is applied to activate the channels.
-
The membrane is then repolarized to -40 mV or -50 mV to measure the peak tail current (IHERG), which reflects the channels closing from an open state.
-
This protocol is repeated at regular intervals (e.g., every 15 seconds) to monitor current amplitude before and after drug application.
-
-
Data Analysis:
-
The peak tail current amplitude in the presence of the test compound is compared to the control (vehicle) amplitude.
-
Concentration-response curves are generated by plotting the percentage of current inhibition against the drug concentration.
-
The data are fitted with the Hill equation to determine the IC50 value and the Hill coefficient.
-
Protocol 2: Nav1.5 Sodium Channel Inhibition Assay
This protocol details the methodology for assessing the state-dependent blockade of cardiac sodium channels.
-
Cell Culture and Transfection:
-
HEK-293 cells are stably transfected with the SCN5A gene, which encodes the pore-forming α-subunit of the human cardiac Nav1.5 channel.
-
-
Electrophysiological Recording:
-
The whole-cell patch-clamp technique is employed as described in the previous protocol.
-
Solutions are optimized for recording sodium currents, which may include using CsCl in the pipette solution to block potassium channels and reducing extracellular calcium to minimize calcium channel currents.
-
-
Voltage Protocols:
-
Tonic Block (Resting State):
-
Cells are held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state.
-
Brief depolarizing pulses (e.g., to -20 mV) are applied at a low frequency (e.g., 0.1 Hz) to elicit peak sodium currents.
-
The reduction in peak current after drug application determines the tonic block.
-
-
Use-Dependent Block:
-
A train of depolarizing pulses (e.g., to -20 mV for 20-40 ms) is applied at a higher frequency (e.g., 5 Hz) from a holding potential of -80 mV.
-
The progressive decrease in current amplitude during the pulse train in the presence of the drug indicates use-dependent block.
-
-
Inactivated State Block:
-
A steady-state inactivation protocol is used. Cells are held at various conditioning potentials before a test pulse to -20 mV.
-
The voltage at which 50% of the channels are inactivated (V1/2) is determined. A hyperpolarizing shift in the V1/2 in the presence of the drug indicates a higher affinity for the inactivated state.
-
-
-
Data Analysis:
-
IC50 values are calculated for both resting-state (tonic) and inactivated-state block to quantify the drug's state-dependent affinity.
-
The time course of recovery from inactivation is also measured to characterize the drug's binding and unbinding kinetics.
-
Mechanistic and Experimental Visualizations
The following diagrams illustrate the mechanisms of TCA cardiotoxicity and the experimental workflows used in their study.
References
- 1. whitesandstreatment.com [whitesandstreatment.com]
- 2. Toxicity of tricyclic antidepressants--kinetics, mechanism, intervention: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tricyclic antidepressant poisoning : cardiovascular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. litfl.com [litfl.com]
- 5. researchgate.net [researchgate.net]
A Systematic Comparison of the Metabolic Stability of Doxepin and Its Major Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a systematic comparison of the metabolic stability of the tricyclic antidepressant Doxepin and its principal metabolites. The information presented is supported by experimental data to aid in understanding the pharmacokinetic profile of these compounds.
Introduction to this compound Metabolism
This compound, a tricyclic antidepressant, undergoes extensive metabolism in the liver, leading to the formation of several metabolites. The primary active metabolite is northis compound (desmethylthis compound), which is formed through N-demethylation.[1] Subsequent metabolic pathways include hydroxylation and glucuronidation.[1] The major cytochrome P450 (CYP) enzymes responsible for this compound metabolism are CYP2D6 and CYP2C19, with minor contributions from CYP1A2 and CYP2C9.[1] Understanding the metabolic stability of this compound and its metabolites is crucial for predicting their in vivo clearance, duration of action, and potential for drug-drug interactions.
Comparative Metabolic Stability
While direct in vitro comparative data for intrinsic clearance (CLint) and half-life (t1/2) of all major metabolites are limited, in vivo pharmacokinetic data and in vitro enzyme kinetics provide strong indicators of their relative metabolic stability.
In Vivo Pharmacokinetic Parameters
The in vivo elimination half-life is a key indicator of a compound's metabolic stability. Northis compound exhibits a significantly longer half-life than the parent drug, this compound, suggesting it is more metabolically stable in vivo.
| Compound | Mean Elimination Half-life (t1/2) in Humans | Reference |
| This compound | 15 - 17 hours | [2] |
| Northis compound (Desmethylthis compound) | 31 - 51 hours | [3] |
In Vitro Metabolic Pathways and Enzyme Kinetics
In vitro studies using human liver microsomes have elucidated the roles of different CYP enzymes in the metabolism of this compound isomers. CYP2C19 is the primary enzyme responsible for the N-demethylation of both E- and Z-Doxepin to form northis compound. CYP2D6, on the other hand, is mainly involved in the hydroxylation of the E-isomers of this compound and northis compound. In vitro data has suggested that the E-isomer of northis compound is metabolized more rapidly than the Z-isomer.
Metabolic Pathways of this compound
The metabolic conversion of this compound involves several key steps, as illustrated in the diagram below.
Experimental Protocols
The determination of metabolic stability and the quantification of this compound and its metabolites involve standardized in vitro assays and analytical methods.
A. Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are rich in CYP enzymes.
-
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of a test compound.
-
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound (this compound or its metabolites)
-
NADPH regenerating system (to initiate the enzymatic reaction)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (to terminate the reaction)
-
Internal standard for analytical quantification
-
-
Procedure:
-
The test compound is incubated with HLM in phosphate buffer at 37°C.
-
The reaction is initiated by adding the NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is quenched with cold acetonitrile.
-
Samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t1/2 = -0.693 / slope) and the intrinsic clearance (CLint).
B. Hepatocyte Stability Assay
This assay uses intact liver cells and provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism.
-
Objective: To determine the CLint and t1/2 in a system that more closely mimics the in vivo environment.
-
Materials:
-
Cryopreserved or fresh human hepatocytes
-
Incubation medium
-
Test compound
-
Acetonitrile
-
Internal standard
-
-
Procedure:
-
Hepatocytes are incubated with the test compound in a suitable medium at 37°C.
-
Samples are collected at different time points and the reaction is stopped with acetonitrile.
-
Sample processing and analysis are similar to the microsomal stability assay.
-
-
Data Analysis: Data analysis is performed in the same manner as the microsomal stability assay to determine t1/2 and CLint.
C. LC-MS/MS Quantification of this compound and Northis compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of this compound and its metabolites.
-
Sample Preparation: Plasma or microsomal incubation samples are subjected to protein precipitation or liquid-liquid extraction to isolate the analytes.
-
Chromatographic Separation: A C8 or C18 reversed-phase HPLC column is typically used to separate this compound, northis compound, and other metabolites.
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard to ensure accurate quantification.
Below is a diagram illustrating a general workflow for a microsomal stability study.
Conclusion
The metabolic stability of this compound is primarily governed by the activity of CYP2C19 and CYP2D6, leading to the formation of the major active metabolite, northis compound, and other hydroxylated and conjugated metabolites. In vivo data strongly indicate that northis compound is significantly more metabolically stable than this compound. The provided experimental protocols offer a framework for conducting in vitro studies to further investigate the metabolic profiles of these compounds. This comparative guide serves as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics.
References
Doxepin's Metabolic Effects: A Comparative Analysis of the FAM3A Signaling Pathway
A deep dive into the molecular mechanisms of Doxepin reveals a significant role for the FAM3A signaling pathway in its metabolic effects. This guide provides a comparative analysis of this compound's performance against other alternatives, supported by experimental data, to validate its therapeutic potential for researchers, scientists, and drug development professionals.
The tricyclic antidepressant this compound has been shown to ameliorate hyperglycemia and steatosis by activating the Family with Sequence Similarity 3 Member A (FAM3A) signaling pathway.[1][2] This pathway is a critical regulator of glucose and lipid metabolism, and its activation presents a promising therapeutic strategy for metabolic disorders.[3] This guide will compare this compound with other compounds known to activate FAM3A signaling, detail the experimental protocols used to validate these findings, and provide a clear visualization of the underlying molecular pathways.
Comparative Analysis of FAM3A Activators
While this compound has been identified as a potent activator of the FAM3A pathway, other pharmacological agents also exert their metabolic effects through this signaling cascade. Notably, the tricyclic antidepressant Imipramine and the GLP-1 receptor agonist Dulaglutide have been shown to activate FAM3A signaling.[3][4]
A drug repurposing study that screened various compounds identified this compound as a strong inducer of FAM3A expression. While a direct head-to-head comparison with a broad spectrum of compounds in identical experimental conditions is limited, the available data allows for an indirect comparison of their efficacy in activating the FAM3A pathway and influencing metabolic outcomes.
| Drug | Mechanism of FAM3A Activation | Downstream Metabolic Effects | Supporting Evidence |
| This compound | Stimulates the translocation of the transcription factor HNF4α to the nucleus, which in turn promotes FAM3A transcription. | Enhances ATP synthesis, suppresses hepatic gluconeogenesis, and reduces lipid deposition in hepatocytes. Ameliorates hyperglycemia, steatosis, and obesity in diabetic mice. | In HepG2 cells, this compound treatment (30 μmol/L for 48h) significantly increased FAM3A protein expression. In high-fat diet-fed mice, this compound administration (5 mg/kg) upregulated FAM3A expression in the liver and brown adipose tissue. |
| Imipramine | Activates the FAM3A-ATP-P2 receptor-CaM-FOXA2-CPT2 pathway. | Increases free fatty acid oxidation and reduces lipid deposition in hepatocytes. Ameliorates hepatic steatosis, hyperglycemia, and obesity in obese mice. | In primary mouse hepatocytes, Imipramine treatment increased the expression of FAM3A and downstream targets like CPT2. In high-fat diet-fed mice, Imipramine administration ameliorated metabolic dysregulation in a FAM3A-dependent manner. |
| Dulaglutide | Upregulates FAM3A expression through a GLP-1 receptor-dependent pathway. | Decreases hepatic lipid accumulation by reducing lipogenesis and increasing fatty acid oxidation. | In HepG2 cells treated with palmitic acid, Dulaglutide (100 nM) increased FAM3A expression. This effect was reversed by a GLP-1R antagonist. |
Visualizing the Signaling Pathways and Experimental Workflow
To better understand the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: this compound, Imipramine, and Dulaglutide converge on the FAM3A signaling pathway.
Caption: Workflow for validating the metabolic effects of FAM3A-activating drugs.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.
Western Blot for FAM3A and Phospho-Akt
-
Cell Lysis: Hepatocytes are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against FAM3A and phospho-Akt (Ser473), and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
FAM3A Promoter Luciferase Reporter Assay
-
Plasmid Construction: The promoter region of the FAM3A gene is cloned into a pGL3-basic luciferase reporter vector.
-
Cell Transfection: Hepatocytes are co-transfected with the FAM3A promoter-luciferase construct and a Renilla luciferase control vector for normalization of transfection efficiency.
-
Drug Treatment: After 24 hours, the cells are treated with the compounds of interest (e.g., this compound) for a specified duration (e.g., 24-48 hours).
-
Luciferase Activity Measurement: Cell lysates are prepared, and firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to determine the relative promoter activity.
Cellular ATP Measurement
-
Sample Preparation: Hepatocytes are treated with the test compounds as required.
-
ATP Extraction: Cellular ATP is extracted using a suitable lysis buffer provided in a commercial ATP assay kit.
-
Luminometry: The ATP concentration in the cell lysates is measured using a luciferase-based ATP bioluminescence assay. The light intensity produced is directly proportional to the ATP concentration.
-
Normalization: ATP levels are normalized to the total protein concentration in each sample.
Hepatic Glucose Production Assay
-
Cell Culture: Primary hepatocytes or HepG2 cells are cultured to confluency.
-
Starvation: Cells are washed with PBS and incubated in glucose-free DMEM supplemented with gluconeogenic substrates (e.g., sodium lactate and sodium pyruvate) for a designated period (e.g., 6 hours).
-
Drug Treatment: The test compounds are added to the glucose production medium.
-
Glucose Measurement: The concentration of glucose in the culture medium is measured using a colorimetric glucose oxidase assay kit.
-
Normalization: Glucose production is normalized to the total cellular protein content.
Oil Red O Staining for Lipid Accumulation
-
Cell Culture and Treatment: Hepatocytes are cultured on coverslips and treated with fatty acids to induce lipid accumulation, with or without the test compounds.
-
Fixation: Cells are washed with PBS and fixed with 4% paraformaldehyde for 30 minutes.
-
Staining: The fixed cells are washed with water and then stained with a freshly prepared Oil Red O working solution for 30 minutes.
-
Washing and Counterstaining: The cells are washed with water to remove excess stain and may be counterstained with hematoxylin to visualize the nuclei.
-
Microscopy: The intracellular lipid droplets, stained red, are visualized and imaged using a light microscope. For quantification, the stained lipid can be extracted with isopropanol and the absorbance measured.
Conclusion
The evidence strongly supports the role of the FAM3A signaling pathway in mediating the beneficial metabolic effects of this compound. The comparative data, although not from direct head-to-head studies in all cases, suggests that this compound is a potent activator of this pathway, comparable to other agents like Imipramine and Dulaglutide. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate and validate the therapeutic potential of targeting the FAM3A pathway for the treatment of metabolic diseases. Further comparative studies are warranted to delineate the relative potencies and specific molecular interactions of these different FAM3A activators.
References
- 1. Repurposing this compound to Ameliorate Steatosis and Hyperglycemia by Activating FAM3A Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Repurposing this compound to ameliorate steatosis and hyperglycemia by activating FAM3A signaling pathway - American Diabetes Association - Figshare [diabetesjournals.figshare.com]
- 3. Imipramine activates FAM3A-FOXA2-CPT2 pathway to ameliorate hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dulaglutide Ameliorates Palmitic Acid-Induced Hepatic Steatosis by Activating FAM3A Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Doxepin and Mirtazapine in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the side effect profiles of two commonly prescribed antidepressants, Doxepin and Mirtazapine, with a specific focus on preclinical data from rat studies. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways, this document aims to serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and neuroscience.
Introduction
This compound, a tricyclic antidepressant (TCA), and Mirtazapine, a noradrenergic and specific serotonergic antidepressant (NaSSA), are both effective in the treatment of major depressive disorder. However, their distinct pharmacological profiles result in different side effect burdens. Understanding these differences at a preclinical level is crucial for predicting clinical outcomes and for the development of novel therapeutics with improved safety profiles. This guide synthesizes findings from various rodent studies to offer a side-by-side comparison of their effects on sedation, locomotor activity, cardiovascular parameters, and metabolic function.
Data Presentation: Side Effect Profiles in Rats
The following tables summarize the key side effects observed with this compound and Mirtazapine administration in rats, based on available experimental data.
| Side Effect Category | This compound | Mirtazapine |
| Sedation & Locomotor Activity | Dose-dependent effects. At lower doses (5-25 mg/kg), it can inhibit amphetamine-induced hyperactivity. At higher doses (20-100 mg/kg), it causes CNS depression, ataxia, and reduced motor activity[1]. | Dose-dependent sedation. A 15 mg/kg dose induces sedative effects for up to 60 minutes, while doses of 30 mg/kg or more produce transient sedation, primarily within the first few days of administration[2][3]. Chronic dosing with ≥30 mg/kg did not affect spontaneous locomotor activity[4][5]. |
| Cardiovascular Effects | Can lower blood pressure, increase heart rate, and provoke cardiac arrhythmias at higher doses. Effects are comparable to other tricyclic antidepressants. | Does not cause significant changes in heart rate or blood pressure in healthy rats. May have a protective effect against cisplatin-induced cardiotoxicity. |
| Metabolic Effects | Long-term feeding in rats at doses above 50 mg/kg/day led to depressed growth rate. A study in obese mice showed that this compound (5 mg/kg/day) exacerbated weight gain, glucose intolerance, and nonalcoholic fatty liver disease. | Chronic administration of 15 mg/kg slightly increased body weight, while doses ≥ 30 mg/kg did not affect body weight. Another study in obese mice suggested mirtazapine may reduce body weight gain through increased energy expenditure. |
| Anticholinergic Effects | Possesses peripheral anticholinergic activity, demonstrated by mydriasis in mice. It is a muscarinic receptor antagonist, with effects being more pronounced at higher doses. | Has a low affinity for muscarinic cholinergic receptors, resulting in a relatively low incidence of anticholinergic side effects. However, some anticholinergic effects like dry mouth have been observed in clinical practice. |
Experimental Protocols
Sedation and Locomotor Activity Assessment in Rats
Objective: To quantify the sedative effects and impact on spontaneous movement of this compound and Mirtazapine.
Animal Model: Male Wistar rats (250-280 g) are commonly used.
Drug Administration:
-
This compound: Administered intraperitoneally (i.p.) at doses ranging from 5 to 100 mg/kg.
-
Mirtazapine: Administered i.p. at doses of 15, 30, 60, and 90 mg/kg.
Methodology:
-
Acclimation: Rats are acclimated to the testing environment for at least 60 minutes before drug administration.
-
Drug Injection: The specified dose of this compound, Mirtazapine, or a saline control is injected i.p.
-
Observation Period: Animals are placed in an open-field arena immediately after injection.
-
Data Collection: Locomotor activity is recorded using an automated activity monitoring system for a period of 60 minutes. Parameters measured include total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.
-
Statistical Analysis: Data are analyzed using ANOVA followed by post-hoc tests to compare the drug-treated groups with the control group.
Cardiovascular Parameter Monitoring in Rats
Objective: To assess the effects of this compound and Mirtazapine on heart rate and blood pressure.
Animal Model: Male Sprague-Dawley rats are often utilized.
Drug Administration:
-
This compound: Administered intravenously (IV) to observe acute effects.
-
Mirtazapine: Administered orally or i.p. for single or repeated dosing studies.
Methodology:
-
Surgical Preparation (for invasive monitoring): Rats are anesthetized, and a catheter is implanted in the carotid artery for direct blood pressure measurement and in the jugular vein for drug administration.
-
Baseline Recording: After a recovery period, baseline heart rate and blood pressure are recorded.
-
Drug Infusion: this compound or Mirtazapine is infused at a controlled rate.
-
Continuous Monitoring: Cardiovascular parameters are continuously monitored and recorded throughout the infusion and for a specified period afterward.
-
Non-Invasive Method (Tail-cuff): For conscious animals, blood pressure and heart rate can be measured using a tail-cuff system before and at multiple time points after drug administration.
-
Data Analysis: Changes from baseline are calculated and compared between treatment groups using appropriate statistical methods.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action of this compound and Mirtazapine and a typical experimental workflow for assessing sedative effects.
Caption: Receptor binding profiles of this compound and Mirtazapine.
Caption: Workflow for evaluating sedative effects in rats.
Conclusion
The preclinical data from rat studies reveal distinct side effect profiles for this compound and Mirtazapine. This compound's side effects, particularly at higher doses, are largely driven by its potent anticholinergic and antihistaminergic properties, leading to sedation, and its action on norepinephrine and serotonin transporters contributes to its cardiovascular effects. Mirtazapine, on the other hand, exhibits a more favorable cardiovascular profile in rats and its sedative effects appear to be more transient, especially at higher doses. Metabolic effects for both drugs can be complex and may be dose and model-dependent.
This comparative guide underscores the importance of preclinical animal models in elucidating the pharmacological nuances that differentiate drugs within the same therapeutic class. The detailed protocols and data presented herein can aid researchers in designing future studies and in the rational development of next-generation antidepressants with improved safety and tolerability.
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. Chronic dosing with mirtazapine does not produce sedation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mirtazapine decreased cocaine-induced c-fos expression and dopamine release in rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Doxepin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds like Doxepin are paramount to ensuring laboratory safety and environmental protection. Adherence to established protocols is not only a matter of regulatory compliance but also a core component of responsible scientific practice. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
This compound hydrochloride, a tricyclic antidepressant, is classified as toxic if swallowed and is suspected of causing reproductive harm.[1] Therefore, its disposal requires careful consideration to mitigate risks to personnel and the environment. All waste must be handled in accordance with local, state, and federal regulations.[2][3]
Disposal Procedures
The primary recommended method for the disposal of this compound is through an approved waste disposal plant, typically involving incineration.[1][2] It is crucial to avoid discharging this compound into sewers or waterways, as it can have a harmful or damaging effect on the environment.
For spills, immediate cleanup is necessary. Personnel should wear appropriate personal protective equipment, including gloves, and avoid generating dust. The spilled material should be collected using a damp cloth or a filtered vacuum and placed in a suitable, labeled container for waste disposal.
Quantitative Data on this compound Disposal
While specific quantitative limits for disposal are dictated by local regulations, the following table summarizes key hazard and toxicity data for this compound Hydrochloride to inform risk assessment in a laboratory setting.
| Parameter | Value | Reference |
| Acute Oral Toxicity (Rat LD50) | 147 mg/kg | |
| Acute Oral Toxicity (Mouse LD50) | 180 mg/kg | |
| Human Lethal Dose (LDLo) | 90 mg/kg | |
| Transport Classification | Toxic solid, organic, n.o.s. (this compound hydrochloride) |
Experimental Protocol for this compound Disposal in a Laboratory Setting
This protocol outlines the step-by-step procedure for the disposal of unwanted this compound in a research environment.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
2. Waste Identification and Segregation:
-
Identify the this compound waste to be disposed of.
-
Segregate this compound waste from other chemical waste streams to prevent accidental mixing with incompatible materials, such as strong oxidizing agents.
3. Containerization:
-
Place the this compound waste in a clearly labeled, sealed, and appropriate waste container. The container should be compatible with the chemical properties of this compound.
4. Temporary Storage:
-
Store the waste container in a designated, secure, and well-ventilated area away from heat and sources of ignition.
5. Waste Pickup and Disposal:
-
Arrange for the collection of the this compound waste by a licensed hazardous waste disposal company.
-
Ensure all required documentation for waste transfer is completed and maintained.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting their personnel and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Doxepin
For laboratory professionals engaged in pharmaceutical research and development, ensuring personal and environmental safety during the handling of active compounds like Doxepin is paramount. This guide provides essential, immediate safety protocols and logistical plans for the operational handling and disposal of this compound, reinforcing a culture of safety and responsibility in the laboratory.
When handling this compound, particularly in forms where dust may be generated (e.g., crushed or broken tablets), it is crucial to adhere to established safety protocols to minimize exposure risks.[1][2] Engineering controls, such as using a chemical fume hood or ensuring adequate general and local exhaust ventilation, should be the primary means of controlling exposure.[2][3][4]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is fundamental to safe handling. The following table summarizes the recommended PPE for handling this compound, particularly when there is a risk of contact with the pure substance or dust.
| Body Part | Recommended Protection | Rationale |
| Hands | Impervious gloves (e.g., nitrile rubber) | To prevent skin contact, especially during bulk processing or when handling compromised tablets. |
| Eyes | Safety glasses with side shields or goggles | To protect against eye contact with dust or splashes. |
| Body | Laboratory coat and close-toed footwear | To prevent contamination of personal clothing. For extensive handling, protective clothing should be selected based on the specific workplace hazards. |
| Respiratory | Appropriate respirator | Recommended if engineering controls are insufficient to maintain exposure below occupational exposure limits or if dust is generated. |
Operational and Disposal Plans
A clear, step-by-step plan for the handling and disposal of this compound is critical to maintaining a safe laboratory environment.
Handling and Storage Workflow
The following diagram outlines the key steps for the safe handling and storage of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Storage of this compound.
Accidental Exposure and Spill Response
In the event of accidental exposure or a spill, immediate and appropriate action is necessary.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes while holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and flush the affected area with large amounts of water. Use soap in the process. Medical attention should be sought.
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill Cleanup: For spills, especially of dry solids, clean up using a method that controls dust generation, such as a damp cloth or a filtered vacuum. The collected waste should be placed in a labeled, sealed container for proper disposal.
Disposal Plan
The disposal of unused or expired this compound should be handled with care to prevent environmental contamination and accidental exposure.
Disposal Workflow
This diagram illustrates the recommended procedure for the disposal of this compound.
Caption: Recommended Disposal Workflow for this compound.
The primary and most environmentally sound method for disposing of unwanted medicines is through a drug take-back program. Many pharmacies offer this service. If a take-back program is not accessible, this compound can be disposed of in the household trash by following these steps:
-
Remove the medication from its original container.
-
Mix it with an unpalatable substance such as dirt, cat litter, or used coffee grounds. Do not crush tablets or capsules.
-
Place the mixture in a sealed container like a plastic bag to prevent leakage.
-
Dispose of the sealed container in the household trash.
-
Scratch out all personal information on the prescription label of the empty container to protect your privacy before disposing of or recycling it.
Flushing this compound down the toilet or drain is not recommended unless specifically instructed by the product labeling, as this can lead to water contamination.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
